Carbon suboxide
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C3O2/c4-2-1-3-5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEVIACKFGQMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C=O)=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-16-6 | |
| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70198443 | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-64-3 | |
| Record name | 1,2-Propadiene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon suboxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBON SUBOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Carbon Suboxide: A Technical Deep Dive into its Historical Syntheses by Brodie and Diels
For Immediate Release
A comprehensive technical guide providing a detailed historical and experimental account of the discovery of carbon suboxide (C₃O₂) by Sir Benjamin Collins Brodie and Otto Diels. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the seminal synthetic pathways.
This compound, a reactive and structurally unique oxide of carbon, was first identified in the late 19th and early 20th centuries through two distinct synthetic approaches. This guide delves into the pioneering work of Brodie, who first produced the compound through electrical discharge, and the subsequent definitive synthesis by Diels and Wolf via chemical dehydration, which paved the way for its systematic study.
Historical Context and Discovery
Sir Benjamin C. Brodie first synthesized this compound in 1873 by subjecting carbon monoxide to an electric current within a Siemens induction tube, a device analogous to a modern dielectric barrier discharge reactor.[1] His work was part of a broader investigation into the effects of electricity on gases. However, it was the work of Otto Diels and Benno Wolf in 1906 that provided a more accessible and chemically straightforward synthesis, allowing for a more thorough characterization of the compound.[2] They achieved this by dehydrating malonic acid using phosphorus pentoxide (P₄O₁₀).[1][2]
Comparative Analysis of Synthetic Methodologies
The two initial methods for synthesizing this compound, while both yielding the target molecule, differ significantly in their experimental approach, scalability, and the nature of the byproducts. Brodie's method represents an early example of plasma chemistry, while Diels' approach is a classic example of organic synthesis.
| Parameter | Brodie's Method (1873) | Diels and Wolf's Method (1906) |
| Starting Material | Carbon Monoxide (CO) | Malonic Acid (CH₂(COOH)₂) |
| Reagent/Energy Source | Electric Discharge (via Siemens Induction Tube) | Phosphorus Pentoxide (P₄O₁₀) and Heat |
| Reaction Temperature | Not explicitly controlled (plasma discharge) | 140-150 °C |
| Reported Yield | Not quantitatively reported in initial discovery | ~12-15% |
| Byproducts | Polymeric this compound, elemental carbon, CO₂ | Pyrophosphoric acid, CO₂ |
Detailed Experimental Protocols
Brodie's Synthesis of this compound via Electric Discharge
Sir Benjamin Brodie's original experiments involved the use of a Siemens induction tube, a concentric glass tube apparatus where an electrical discharge is passed through a gas. While precise quantitative data from the original publication is limited, the general procedure can be outlined as follows:
-
Apparatus Setup: A Siemens induction tube, which consists of an inner and an outer glass tube, is used. The space between the tubes serves as the reaction chamber.
-
Introduction of Reactant: Pure carbon monoxide gas is introduced into the reaction chamber.
-
Application of Electric Current: A high-voltage electric current, generated by a Ruhmkorff coil, is applied across the walls of the glass tube, creating a silent electric discharge within the carbon monoxide gas.
-
Reaction: The electrical energy promotes the formation of this compound from carbon monoxide.
-
Product Collection: The gaseous products are drawn from the apparatus and likely passed through a cold trap to condense the this compound, which has a boiling point of 6.8 °C.
Note: Brodie's experiments also noted the formation of a reddish polymer of this compound on the walls of the reaction tube.
Diels and Wolf's Synthesis of this compound via Dehydration
The method developed by Otto Diels and Benno Wolf is a more conventional chemical synthesis and has been a standard laboratory preparation method.
-
Reactant Preparation: A dry mixture of malonic acid and a significant excess of phosphorus pentoxide is prepared in a reaction flask.
-
Apparatus Setup: The reaction flask is connected to a series of cold traps, typically cooled with a mixture of ice and salt, or dry ice and acetone, to collect the volatile product. The system is maintained under reduced pressure.
-
Heating: The reaction mixture is heated to between 140 and 150 °C.
-
Reaction: The phosphorus pentoxide acts as a powerful dehydrating agent, removing two molecules of water from each molecule of malonic acid to form this compound.
-
Product Collection and Purification: The gaseous this compound, along with some carbon dioxide, passes into the cold traps where it condenses. The this compound can be further purified by fractional distillation. A reported yield for this method is in the range of 12-15%. In a more recent adaptation of this method, yields of 20.0 to 26.7 mbar of C₃O₂ in 1000 mbar of nitrogen have been reported.[2]
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Brodie's synthesis of this compound.
Caption: Experimental workflow for Diels and Wolf's synthesis of this compound.
Concluding Remarks
The discoveries of this compound by Brodie and Diels highlight a fascinating chapter in the history of chemistry. While Brodie's electrical discharge method was pioneering, the chemical synthesis developed by Diels and Wolf provided a more practical route for producing and studying this unique molecule. The detailed protocols and comparative data presented in this guide offer valuable insights for contemporary researchers interested in the chemistry of carbon oxides and the historical development of synthetic methodologies. The inherent reactivity of this compound continues to be a subject of interest, with potential applications in organic synthesis and materials science.
References
Unraveling the Electronic Landscape of Carbon Suboxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), a linear or quasi-linear molecule with the intriguing structure O=C=C=C=O, presents a unique case study in chemical bonding and electronic structure.[1] While often depicted with a simple cumulenic arrangement of double bonds, its behavior and properties suggest a more complex electronic distribution.[2][3] This technical guide provides an in-depth analysis of the electronic structure and bonding of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing fundamental concepts. Understanding the nuanced electronic properties of C₃O₂ is not only of fundamental chemical interest but also holds relevance for fields such as materials science and drug development, where molecules with unusual electronic configurations can offer novel functionalities.[4][5]
Molecular Geometry and Structure
The geometry of this compound has been a subject of considerable investigation, with experimental and theoretical studies painting a picture of a molecule with a remarkably shallow bending potential.[1] In the gaseous phase, electron diffraction and high-resolution infrared spectroscopy have revealed that the molecule is not perfectly linear but possesses a bent structure.[1][6] Conversely, in the solid state, X-ray crystallography indicates a linear arrangement of the atoms.[7] This phase-dependent geometry highlights the subtle energetic balance that governs its structure.[1]
Key Geometric Parameters
The structural parameters of this compound have been determined through various experimental and computational methods. A summary of these findings is presented below.
| Parameter | Gas Phase (Electron Diffraction) | Solid State (X-ray Crystallography) | Computational (CCSD(T)/cc-pVQZ) |
| C=O Bond Length | 1.1632 Å[7] | ~1.16 Å | - |
| C=C Bond Length | 1.2894 Å[7] | ~1.29 Å | - |
| C-C-C Bond Angle | Quasi-linear (~156°)[8][9] | 180°[7] | 155.9°[9] |
| O-C-C Bond Angle | ~158°[6] | 180° | - |
Electronic Structure and Bonding Analysis
The traditional Lewis structure of this compound, O=C=C=C=O, with four cumulated double bonds, provides a starting point for understanding its bonding.[10][11] However, this simple model does not fully capture the molecule's reactivity and electronic properties. More sophisticated models and computational analyses offer a deeper understanding.
Advanced computational studies suggest that the electronic structure of C₃O₂ is best described by a resonance hybrid of several contributing forms.[3] Furthermore, a donor-acceptor model has been proposed, which considers the molecule as a dicarbonyl complex of a central carbon atom in an excited state.[7][9] This model helps to explain the molecule's bent geometry in the gas phase.
Recent theoretical work has also highlighted the "carbone" character of C₃O₂, suggesting the presence of two lone pairs on the central carbon atom.[12][13] This feature is crucial for understanding its reactivity.
Vibrational Spectroscopy
The vibrational modes of this compound have been extensively studied using infrared (IR) and Raman spectroscopy.[6][14] The observed frequencies provide valuable information about the bond strengths and the overall molecular structure.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | Σg⁺ | 2196 | Symmetric C=O stretch |
| ν₂ | Σg⁺ | 786 | Symmetric C=C stretch |
| ν₃ | Σu⁺ | 2258 | Antisymmetric C=O stretch |
| ν₄ | Σu⁺ | 1573 | Antisymmetric C=C stretch |
| ν₅ | Πg | 573 | In-plane bend |
| ν₆ | Πu | 550 | Out-of-plane bend |
| ν₇ | Πu | 61 | C-C-C bend |
Data sourced from the NIST Chemistry Webbook.
Oxidation State Analysis
The oxidation states of the carbon atoms in C₃O₂ are not straightforward due to the covalent nature of the bonding. A common approach is to assign oxidation states based on the electronegativity differences in the O=C=C=C=O structure. In this model, the terminal carbons are in a +2 oxidation state, while the central carbon is in a 0 oxidation state.[15][16] This results in an average oxidation state of +4/3 for the carbon atoms.[16]
Experimental and Computational Methodologies
The elucidation of the electronic and geometric structure of this compound has relied on a combination of experimental techniques and computational modeling.
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase.[17]
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.
-
Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed to determine the bond lengths and angles of the molecule.[17] The analysis involves fitting a theoretical model of the molecule's structure to the experimental data.[17]
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing insights into its bonding and structure.[14]
-
Sample Preparation: A gaseous or matrix-isolated sample of this compound is placed in the path of an infrared beam.
-
IR Radiation: The sample is irradiated with infrared light of varying frequencies.
-
Absorption Spectrum: The detector measures the amount of light absorbed at each frequency, resulting in an infrared spectrum.
-
Spectral Analysis: The absorption bands in the spectrum correspond to the specific vibrational frequencies of the molecule's bonds.[6]
Computational Workflow
Modern computational chemistry provides invaluable tools for analyzing the electronic structure and bonding of molecules like this compound. A typical workflow for such an analysis is outlined below.
Visualizing the Bonding in this compound
To further clarify the bonding in this compound, the following diagrams illustrate its molecular structure and a conceptual representation of its bonding.
Conclusion
The electronic structure of this compound is a fascinating example of how simple molecular formulas can hide complex bonding arrangements. While the linear, cumulenic structure provides a basic framework, a deeper analysis reveals the importance of quasi-linearity, resonance, and carbone character. The combination of advanced experimental techniques and high-level computational methods has been instrumental in unraveling these subtleties. For researchers in materials science and drug development, the unique electronic properties of C₃O₂ and related compounds may offer opportunities for the design of novel molecules with tailored functionalities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. bond - What is the proper Lewis structure of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. grokipedia.com [grokipedia.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. webqc.org [webqc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Gas electron diffraction - Wikipedia [en.wikipedia.org]
A Tale of Two Phases: The Shifting Molecular Geometry of Carbon Suboxide (C₃O₂)
An in-depth analysis of the structural dichotomy of tricarbon dioxide (C₃O₂) between its gaseous and solid states, detailing the experimental evidence and methodologies that define its phase-dependent geometry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this unique oxocarbon.
Carbon suboxide (C₃O₂), a linear oxocarbon with the formula O=C=C=C=O, presents a fascinating case of structural variance between its gaseous and solid phases. While often depicted as a rigid, linear molecule, experimental evidence reveals a more complex and dynamic reality. In the gas phase, C₃O₂ is best described as "quasilinear," adopting a bent conformation due to a shallow double-well potential for the central C-C-C angle. Conversely, in the crystalline solid state, the molecule is observed to have a time-averaged linear geometry, though significant thermal motion suggests it retains a high degree of flexibility. This document provides a technical overview of the molecular geometry of C₃O₂ in both phases, supported by quantitative data from key experimental techniques.
Molecular Geometry: Gas vs. Solid Phase
The geometry of C₃O₂ is markedly different in the gas phase compared to the solid state, a phenomenon attributed to the molecule's low-frequency bending mode and the influence of intermolecular forces in the crystal lattice.
Gas Phase: A Quasi-Linear Structure
In the gas phase, free from the constraints of a crystal lattice, the C₃O₂ molecule exhibits a distinctly bent or "quasilinear" structure. High-resolution infrared spectroscopy and gas-phase electron diffraction studies have been pivotal in elucidating this geometry.[1] These techniques indicate that the molecule is highly flexible with a very shallow energetic barrier to bending at the central carbon atom.[2]
Spectroscopic analyses suggest a double-well potential for the ν₇ bending mode, with an equilibrium C=C=C angle deviating significantly from 180°. This inherent flexibility is a key characteristic of its gaseous form.
Solid Phase: An Average Linearity
In the solid state, the packing forces within the crystal lattice compel the C₃O₂ molecules into an arrangement that is, on average, linear. Single-crystal X-ray diffraction studies have shown that solid C₃O₂ crystallizes in the orthorhombic space group Pnma.[2] A key finding is the presence of two non-crystallographically equivalent molecules within the asymmetric unit of the crystal structure. While both molecules are described as linear, the analysis of atomic displacement parameters (thermal ellipsoids) for the central carbon and oxygen atoms is significant.[2] These large ellipsoids suggest substantial thermal motion, which has been interpreted as rapid bending or oscillation of the molecule even within the confines of the crystal lattice.[2] This indicates that the molecule does not behave as a rigid, static linear rod but retains a significant degree of vibrational freedom, hinting at its intrinsic flexibility observed in the gas phase.
Quantitative Geometric Data
The structural parameters of C₃O₂ have been determined through various experimental techniques. The following tables summarize the key quantitative data for the gas and solid phases.
Table 1: Gas-Phase Molecular Geometry of C₃O₂
| Parameter | Value | Experimental Method |
| C=O Bond Length (rg) | 1.1632 ± 0.0013 Å | Gas Electron Diffraction |
| C=C Bond Length (rg) | 1.2894 ± 0.0022 Å | Gas Electron Diffraction |
| ∠(C=C=C) Angle | ~156° | High-Resolution Infrared Spectroscopy |
Table 2: Solid-Phase Crystallographic Data for C₃O₂
| Parameter | Value | Experimental Method |
| Crystal System | Orthorhombic | Single-Crystal X-ray Diffraction |
| Space Group | Pnma | Single-Crystal X-ray Diffraction |
| Unit Cell Parameter (a) | 9.869(2) Å | Single-Crystal X-ray Diffraction |
| Unit Cell Parameter (b) | 12.060(2) Å | Single-Crystal X-ray Diffraction |
| Unit Cell Parameter (c) | 5.160(1) Å | Single-Crystal X-ray Diffraction |
| Molecules per Asymmetric Unit | 2 | Single-Crystal X-ray Diffraction |
| Molecular Geometry | Linear (on average) | Single-Crystal X-ray Diffraction |
Note: Specific bond lengths and angles for the two unique molecules in the solid state are not detailed in the primary literature, which focuses on the overall linear description and vibrational effects.
Experimental Protocols
The determination of C₃O₂'s geometry relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Synthesis of this compound
A common laboratory method for the preparation of C₃O₂ is the dehydration of malonic acid (CH₂(COOH)₂) with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) in a vacuum. The reaction proceeds as follows:
CH₂(COOH)₂ + P₄O₁₀ → C₃O₂ + 2H₃PO₄
The crude C₃O₂ gas is then purified, often by several freeze-pump-thaw cycles, to remove volatile impurities before being used for structural analysis or crystal growth.
Single-Crystal X-ray Diffraction
This technique is essential for determining the three-dimensional arrangement of atoms in the solid state.
-
Crystal Growth : Single crystals of C₃O₂ suitable for X-ray diffraction are grown from the melt. Gaseous, purified C₃O₂ is condensed in a glass capillary at low temperatures (e.g., using liquid nitrogen). The sample is then slowly warmed to just below its melting point (-111.3 °C) to induce crystallization. By carefully controlling the temperature gradient, a single crystal can be grown from the liquid phase.
-
Data Collection : The capillary containing the single crystal is mounted on a goniometer head of a diffractometer and maintained at a low temperature (e.g., -150 °C) using a cryostream to prevent sublimation and reduce thermal motion. Monochromatic X-rays are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays produce a pattern of spots that are recorded by a detector.
-
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities are then used to calculate an electron density map of the molecule. An initial molecular model is fitted to this map, and the atomic positions, site occupancies, and atomic displacement parameters are refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction patterns.
Gas-Phase Electron Diffraction
This method provides information on the average internuclear distances and amplitudes of vibration for molecules in the gas phase.
-
Sample Introduction : A fine jet of gaseous C₃O₂ is effused through a nozzle into a high-vacuum diffraction chamber.
-
Electron Beam Interaction : A high-energy beam of electrons (typically accelerated by a potential of 40-60 kV) is passed through the gas jet, perpendicular to its flow.
-
Scattering and Detection : The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings due to the random orientation of the molecules. This pattern is recorded on a detector, such as a photographic plate or a CCD camera. A rotating sector is often used in front of the detector to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle.
-
Data Analysis : The recorded diffraction pattern is digitized and converted into a function of scattering intensity versus scattering angle. The molecular scattering component is isolated from the atomic scattering background. This molecular intensity function is then analyzed, typically by a least-squares fitting procedure, to determine the equilibrium internuclear distances, bond angles, and vibrational amplitudes that best reproduce the experimental data.
High-Resolution Infrared Spectroscopy
This technique probes the vibrational and rotational energy levels of a molecule in the gas phase, providing highly accurate information about its structure and dynamics.
-
Sample Cell : A long-path gas cell is filled with a low pressure of purified C₃O₂ gas. Multipass optics (e.g., a White cell) are used to achieve a long effective path length, which is necessary to observe weak transitions.
-
IR Source and Spectrometer : A tunable, high-resolution infrared source, such as a diode laser or a Fourier-transform infrared (FTIR) spectrometer equipped with a high-resolution interferometer, is used to scan the relevant spectral region.
-
Spectrum Acquisition : The infrared radiation is passed through the gas cell, and the absorption of light by the sample is measured as a function of frequency (or wavenumber).
-
Spectral Analysis : The resulting rovibrational spectrum consists of a dense series of sharp absorption lines. The analysis of the spacing and structure of these lines allows for the determination of rotational constants. These constants are directly related to the molecule's moments of inertia, from which highly precise structural parameters, such as bond angles and bond lengths in specific vibrational states, can be derived. For C₃O₂, the analysis of the low-frequency ν₇ bending mode is particularly crucial for understanding its quasilinear nature.
Visualizing the Structural Difference
The following diagrams, generated using the DOT language, illustrate the distinct geometries of C₃O₂ in the gas and solid phases.
References
The Quasilinear Conundrum of Carbon Suboxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbon suboxide (C₃O₂), a cumulene with the formula O=C=C=C=O, presents a fascinating case study in molecular structure and dynamics.[1] While often depicted as a linear molecule, a significant body of evidence from spectroscopic and computational studies reveals a more complex reality: C₃O₂ is a classic example of a "quasilinear" molecule.[1][2][3] This guide delves into the technical details of its structure, the experimental and theoretical approaches used to elucidate it, and potential implications for its chemical reactivity and biological interactions.
The Dual Nature: Linearity in Solids, Bending in Gases
The perceived structure of this compound is phase-dependent. In the solid state, X-ray crystallography has shown that the molecule adopts a linear geometry.[1][4] However, in the gas phase, electron diffraction and high-resolution infrared spectroscopy have revealed a bent equilibrium structure.[1][5] This apparent contradiction is resolved by understanding the exceptionally shallow potential energy barrier to bending at the central carbon atom.
The molecule's geometry is primarily defined by the C=C=C bending mode (ν₇). The potential energy surface for this vibration is characterized by a double-well potential with a very small energy barrier at the linear configuration.[1] This barrier is on the same order of magnitude as the zero-point vibrational energy, meaning the molecule can easily tunnel through or vibrate over this barrier, spending most of its time in a bent configuration.[1] This dynamic behavior is the essence of its quasilinearity.
Quantitative Molecular Parameters
Precise measurements and calculations have provided key quantitative data that define the structure of this compound.
Table 1: Experimentally Determined Bond Lengths and Angles
| Parameter | Gas Phase (Electron Diffraction) | Solid Phase (X-ray Crystallography) |
| C=O Bond Length (Å) | 1.1632 ± 0.0013[4] | - |
| C=C Bond Length (Å) | 1.2894 ± 0.0022[4] | - |
| ∠CCC Bond Angle (°) | ~158[5] (effective) | 180[4] |
| ∠CCO Bond Angle (°) | ~180 (constrained in some models)[3] | 180[4] |
Table 2: Fundamental Vibrational Frequencies
The vibrational modes of C₃O₂ provide critical insight into its structure and bonding. The very low frequency of the ν₇ bending mode is a hallmark of its quasilinear nature.
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | Σg⁺ | ~2200 | Symmetric C=O stretch |
| ν₂ | Σg⁺ | ~830 | Symmetric C=C stretch |
| ν₃ | Σu⁺ | ~2290 | Antisymmetric C=O stretch |
| ν₄ | Σu⁺ | 1587[3] | Antisymmetric C=C stretch |
| ν₅ | Πg | ~580 | In-plane C-C-O bend |
| ν₆ | Πu | ~540 | Out-of-plane C-C-O bend |
| ν₇ | Πu | ~18.3 | C=C=C bend |
Experimental Protocols for Structural Determination
The elucidation of this compound's structure relies on a combination of sophisticated experimental techniques.
Gas-Phase Electron Diffraction
This technique provides direct information about the geometry of molecules in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of C₃O₂ is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern.
-
Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.
-
Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived. For C₃O₂, this method was crucial in establishing the bent gas-phase structure.[4]
High-Resolution Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule. For C₃O₂, high-resolution studies are necessary to resolve the rotational fine structure, which is highly sensitive to the molecule's geometry.
Methodology:
-
Sample Preparation: Gaseous C₃O₂ is placed in a long-path gas cell to achieve sufficient absorption.
-
IR Radiation: A beam of infrared radiation is passed through the sample.
-
Absorption: The molecule absorbs photons at specific frequencies corresponding to its vibrational transitions.
-
Detection: The transmitted light is analyzed by a spectrometer to generate an absorption spectrum.
-
Rovibrational Analysis: The observed rovibrational transitions (changes in both vibrational and rotational energy levels) are assigned and fitted to a theoretical Hamiltonian model. This analysis yields precise values for rotational constants and vibrational frequencies, which are then used to determine the molecular geometry and the potential energy function for the bending mode.
Visualizing the Quasilinear Structure and a Potential Biological Pathway
Diagrams are essential for conceptualizing the abstract principles of molecular structure and potential interactions.
Caption: A schematic of the double-well potential for the C=C=C bending mode in this compound.
Recent studies have indicated that this compound can be produced in biological systems and may act as an inhibitor of Na⁺/K⁺-ATPase and Ca²⁺-dependent ATPase.[1] The mechanism of this inhibition is not fully elucidated, but a hypothetical signaling pathway can be conceptualized.
Caption: A conceptual diagram illustrating the potential inhibitory action of this compound on ATPase enzymes.
Implications for Drug Development and Further Research
While this compound itself is a toxic and reactive gas, understanding its unique quasilinear structure and reactivity could inform the design of novel therapeutic agents.[2] Its ability to interact with enzymes like ATPases suggests that molecules with similar structural motifs or reactivity profiles could be explored as potential modulators of ion channels and pumps. The shallow bending potential means the molecule is highly deformable, which could be a factor in its ability to fit into specific biological binding pockets.
Further research is needed to:
-
Fully characterize the binding mode of C₃O₂ and its derivatives to ATPases.
-
Explore the structure-activity relationship of related cumulenes as enzyme inhibitors.
-
Utilize computational chemistry to model the interaction of these flexible molecules with biological targets, taking into account their dynamic nature.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Gaseous Carbon Suboxide (C₃O₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), a linear molecule with the structure O=C=C=C=O, is a reactive gas with a pungent odor. While stable at very low temperatures, it readily polymerizes at room temperature.[1][2] Understanding the thermodynamic properties and stability of gaseous C₃O₂ is crucial in various research fields, including atmospheric chemistry, astrophysics, and materials science. This guide provides a comprehensive overview of the key thermodynamic parameters of gaseous C₃O₂, details the experimental methodologies used for their determination, and explores the stability and decomposition pathways of this unique compound.
Thermodynamic Properties of Gaseous C₃O₂
The fundamental thermodynamic properties of gaseous this compound are essential for predicting its behavior in chemical reactions and physical processes. These properties have been determined through a combination of experimental measurements and theoretical calculations.
Data Presentation
The standard thermodynamic properties of gaseous C₃O₂ at 298.15 K are summarized in the table below.
| Thermodynamic Property | Symbol | Value | Units | Reference |
| Standard Enthalpy of Formation | ΔfH° | -93.6 | kJ/mol | [2] |
| -97.60 ± 1.10 | kJ/mol | |||
| Standard Molar Entropy | S° | 276.1 | J/(mol·K) | [2] |
| 276.64 | J/(mol·K) | |||
| Molar Heat Capacity (constant pressure) | Cₚ | 66.99 | J/(mol·K) | [2] |
| 62.18 | J/(mol·K) |
Experimental Protocols for Determining Thermodynamic Properties
The accurate determination of the thermodynamic properties of a reactive species like C₃O₂ requires specialized experimental techniques.
Determination of Enthalpy of Formation
The standard enthalpy of formation of C₃O₂ is typically determined indirectly using Hess's Law, due to the difficulty of direct synthesis from its elements. This involves measuring the enthalpy changes of reactions involving C₃O₂ that can be experimentally controlled.
Experimental Protocol: Indirect Determination via Reaction Calorimetry
-
Synthesis of this compound: Gaseous C₃O₂ is synthesized by the dehydration of malonic acid (CH₂(COOH)₂) with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at elevated temperatures.[3][4] The product gas is purified by fractional distillation to remove byproducts such as CO₂ and acetic acid.[4]
-
Calorimetric Measurement of a Known Reaction: The enthalpy of a reaction involving C₃O₂, such as its decomposition or reaction with a well-characterized substance, is measured using a calorimeter. For instance, the enthalpy of decomposition to carbon and carbon monoxide can be utilized.
-
Reaction: C₃O₂(g) → 2CO(g) + C(s)
-
-
Hess's Law Calculation: The enthalpy of formation of C₃O₂ is then calculated using the experimentally determined enthalpy of reaction and the known standard enthalpies of formation of the other reactants and products. For the decomposition reaction above, the calculation would be:
ΔfH°(C₃O₂) = [2 * ΔfH°(CO) + ΔfH°(C)] - ΔH°(decomposition)
Where the standard enthalpy of formation of elemental carbon (graphite) is zero by definition.
Determination of Entropy and Heat Capacity
The standard molar entropy and heat capacity of gaseous C₃O₂ are determined from measurements of its heat capacity as a function of temperature.
Experimental Protocol: Adiabatic Calorimetry and Statistical Thermodynamics
-
Calorimetric Measurements: The heat capacity of solid and liquid C₃O₂ is measured from a very low temperature (approaching 0 K) up to its boiling point using an adiabatic calorimeter.[5] The heat of fusion and heat of vaporization are also measured.[5]
-
Extrapolation to 0 K: The heat capacity data for the solid phase is extrapolated to 0 K to allow for the calculation of the absolute entropy.
-
Calculation of Entropy: The absolute entropy of the gas at a given temperature is calculated by integrating the heat capacity data over the temperature range, accounting for the entropy changes during phase transitions (fusion and vaporization), based on the Third Law of Thermodynamics.[6][7]
-
Statistical Thermodynamics: Alternatively, the entropy and heat capacity can be calculated using statistical mechanics if the molecular structure and vibrational frequencies are known from spectroscopic data (e.g., infrared and Raman spectroscopy).[5]
Stability and Decomposition of Gaseous C₃O₂
Gaseous C₃O₂ is an unstable molecule that can decompose through various pathways, including thermal decomposition, photolysis, and reaction with other chemical species.
Thermal Decomposition
At elevated temperatures, C₃O₂ undergoes unimolecular decomposition. The primary decomposition pathway is the cleavage of a C-C bond to form carbon monoxide (CO) and dicarbon monoxide (C₂O).
Decomposition Pathway:
O=C=C=C=O → O=C=C• + •C=O (initiation)
The highly reactive C₂O radical can then undergo further reactions. At higher temperatures, the decomposition can lead to the formation of atomic carbon and subsequently carbon clusters.[8][9]
Photolysis
C₃O₂ can be decomposed by ultraviolet (UV) radiation. The photolytic decomposition also proceeds through the formation of CO and C₂O.
Reaction with Other Species
C₃O₂ can react with various species, such as hydroxyl radicals (•OH), which is a significant loss mechanism in atmospheric chemistry.[3] The reaction with OH radicals primarily produces CO and CO₂.[3]
Experimental Protocols for Studying Stability and Decomposition
Several advanced experimental techniques are employed to study the kinetics and mechanisms of C₃O₂ decomposition.
Pyrolysis in Shock Tubes
Experimental Protocol: Shock Tube Coupled with Time-of-Flight Mass Spectrometry (TOF-MS)
-
Gas Mixture Preparation: A dilute mixture of C₃O₂ in an inert gas (e.g., Argon) is prepared.
-
Shock Wave Generation: A shock wave is generated in a shock tube, rapidly heating the gas mixture to high temperatures (typically 1150-2000 K) and pressures.[8]
-
Real-time Monitoring: The composition of the gas behind the reflected shock wave is monitored in real-time using a high-repetition-rate time-of-flight mass spectrometer (HRR-TOF-MS).[8] This allows for the measurement of the concentration-time profiles of C₃O₂ and its decomposition products, such as CO.
-
Kinetic Analysis: The obtained concentration profiles are used to determine the rate constants and activation energies of the decomposition reactions.
Photolysis and Reaction Kinetics
Experimental Protocol: Relative Rate Method in a Photoreactor
-
Reactor Setup: The experiments are conducted in a reaction chamber (e.g., a 44 L cylindrical quartz reactor) equipped with UV lamps to initiate photochemical reactions.[3]
-
Reactant Introduction: A known concentration of C₃O₂, a reference compound with a well-known reaction rate constant (e.g., ethene), and a precursor for the reactive species (e.g., a source of OH radicals) are introduced into the chamber.[3]
-
Photolysis and Reaction: The UV lamps are turned on to generate the reactive species (e.g., •OH), which then reacts with both C₃O₂ and the reference compound.
-
Concentration Monitoring: The concentrations of C₃O₂ and the reference compound are monitored over time using a technique like Fourier Transform Infrared (FTIR) spectroscopy.[3][10]
-
Data Analysis: The rate constant for the reaction of C₃O₂ with the reactive species is determined relative to the rate constant of the reference compound, based on the relative rates of their consumption.
Visualizations
Logical Relationship of C₃O₂ Stability and Decomposition
Caption: Stability and decomposition pathways of gaseous C₃O₂.
Experimental Workflow for Studying C₃O₂ Decomposition via Shock Tube-TOF-MS
Caption: Workflow for shock tube decomposition studies of C₃O₂.
Conclusion
The thermodynamic properties of gaseous this compound have been well-characterized through a combination of calorimetric measurements and theoretical calculations. Its inherent instability at ambient conditions leads to polymerization and decomposition through thermal, photolytic, and reactive pathways. The study of its decomposition kinetics, utilizing advanced techniques such as shock tube-mass spectrometry and photoreactor-FTIR systems, provides crucial insights into its reactivity. This comprehensive understanding of the thermodynamics and stability of C₃O₂ is vital for researchers in diverse scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Experimental and modeling study of this compound decomposition behind reflected shock waves - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. acp.copernicus.org [acp.copernicus.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Liquid Carbon Suboxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), also known as tricarbon dioxide, is a linear oxocarbon with the chemical formula O=C=C=C=O.[1] This highly reactive and unstable compound exists as a colorless, pungent-smelling gas at room temperature and condenses into a colorless liquid at approximately 6.8 °C.[1][2] Its unique cumulene structure, featuring four cumulative double bonds, imparts a high degree of reactivity, making it a subject of significant interest in organic synthesis and materials science.[1] Despite its instability, which often necessitates its preparation in situ for reactions, this compound serves as a versatile C₃ building block for the synthesis of various organic molecules, including malonates and heterocyclic compounds.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of liquid this compound, with a focus on quantitative data, experimental methodologies, and key reaction pathways.
Physical Properties of Liquid this compound
The physical characteristics of liquid this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic procedures.
| Property | Value | Temperature (°C) | Pressure (atm) |
| Molecular Weight | 68.031 g/mol | - | - |
| Boiling Point | 6.8 °C | 6.8 | 1 |
| Melting Point | -111.3 °C | -111.3 | 1 |
| Density | 1.114 g/cm³ | 0 | - |
| Refractive Index (n_D) | 1.4538 | 0 | - |
| Vapor Pressure | 588 torr | 0 | - |
Chemical Properties and Reactivity of Liquid this compound
Liquid this compound is characterized by its high reactivity, primarily due to the electrophilic nature of its carbon atoms. It readily undergoes polymerization and reacts with a variety of nucleophiles.
| Property/Reaction | Description |
| Polymerization | Spontaneously polymerizes to a red, yellow, or black solid, often referred to as "red carbon." The polymerization is accelerated by light and impurities.[1] The structure of the polymer is thought to be poly(α-pyronic).[4] |
| Reaction with Water (Hydrolysis) | Reacts with water to form malonic acid. This reaction is thought to proceed via a mechanism involving the addition of two water molecules.[2][5] |
| Reaction with Nucleophiles | Reacts readily with various nucleophiles, such as amines, alcohols, and thiols. For example, it reacts with ammonia (B1221849) to form malonamide.[2] |
| Cycloaddition Reactions | Can participate in cycloaddition reactions. For instance, its reaction with ozone proceeds via a cycloaddition across one of the C=C bonds.[6] |
| Thermal Decomposition | Decomposes when heated, yielding carbon dioxide and other carbon oxides.[2] |
Experimental Protocols
Synthesis of Liquid this compound
The most common laboratory synthesis of this compound involves the dehydration of malonic acid using a strong dehydrating agent, typically phosphorus pentoxide (P₄O₁₀).[3][7]
Materials:
-
Malonic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand
-
Glass wool
-
Heating apparatus (e.g., heating mantle)
-
Vacuum pump
-
Cold traps (cooled with liquid nitrogen or dry ice/acetone)
-
Reaction flask and collection vessel
Procedure:
-
A mixture of finely powdered malonic acid and a large excess of phosphorus pentoxide is prepared. To ensure even heating and prevent localized overheating, the mixture can be blended with sand.
-
The reaction flask containing the mixture is gently heated under vacuum.
-
The evolving this compound gas is passed through a series of cold traps to condense it into a liquid. The first trap may be used to remove any less volatile byproducts, while the subsequent traps, cooled to a lower temperature (e.g., with liquid nitrogen), will collect the liquid this compound.
-
The collected liquid this compound should be stored at low temperatures and in the dark to minimize polymerization. Due to its high reactivity and toxicity, all operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Determination of Physical Properties
The high volatility and reactivity of liquid this compound require careful consideration when measuring its physical properties.
-
Boiling Point: The boiling point can be determined using a micro-boiling point apparatus. A small sample of the liquid is placed in a capillary tube, which is then attached to a thermometer and heated in a suitable bath. The temperature at which a steady stream of bubbles emerges from the capillary is recorded as the boiling point. Given its low boiling point, a cooling bath might be necessary to handle the liquid.
-
Density: The density of liquid this compound can be measured using a pycnometer at a controlled low temperature. The pycnometer is first weighed empty, then filled with the liquid this compound at a known temperature, and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.
-
Refractive Index: A refractometer, equipped with a cooling stage to maintain the sample in its liquid state, can be used to measure the refractive index. A small drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly.
Mandatory Visualizations
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key reaction pathways of this compound.
Caption: Proposed hydrolysis mechanism of this compound.
Caption: Simplified initiation and propagation in C₃O₂ polymerization.
Caption: General mechanism of nucleophilic addition to this compound.
References
In-Depth Technical Guide: Theoretical Prediction of Carbon Suboxide Vibrational Frequencies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical prediction of the vibrational frequencies of carbon suboxide (C3O2), a molecule of interest in various chemical and astrochemical contexts. A comparative analysis of experimental data with theoretical predictions from various computational methods is presented to offer insights into the accuracy and applicability of these methods.
Introduction to this compound and its Vibrational Modes
This compound (C3O2) is a linear molecule with the structure O=C=C=C=O. Its vibrational spectrum provides a unique fingerprint that is crucial for its identification and for understanding its molecular structure and bonding. The molecule possesses 3N-5 = 3(5)-5 = 10 vibrational modes, some of which are degenerate. These modes are categorized based on their symmetry and the nature of the atomic motions, such as stretching and bending.
Experimental Vibrational Frequencies
The experimental vibrational frequencies of this compound have been determined using techniques such as far-infrared and Raman spectroscopy of the gaseous and solid phases. These experimental values serve as the benchmark for evaluating the accuracy of theoretical predictions.
The experimentally determined fundamental vibrational frequencies for this compound are summarized in the table below.
| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) |
| ν1 | Σg+ | Symmetric CO stretch | 2196 |
| ν2 | Σg+ | Symmetric CC stretch | 786 |
| ν3 | Σu+ | Antisymmetric CO stretch | 2258 |
| ν4 | Σu+ | Antisymmetric CC stretch | 1573 |
| ν5 | Πg | Degenerate CCO bend | 573 |
| ν6 | Πu | Degenerate CCO bend | 550 |
| ν7 | Πu | Degenerate CCC bend | 61 |
Theoretical Approaches to Vibrational Frequency Prediction
The prediction of vibrational frequencies using computational chemistry involves solving the Schrödinger equation for the motion of the nuclei on a potential energy surface (PES). Several theoretical methods are employed, ranging from semi-empirical to high-level ab initio calculations. The choice of method and basis set significantly impacts the accuracy of the predicted frequencies.
Key Computational Methods
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It often overestimates vibrational frequencies due to the neglect of electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation by adding a second-order correction to the Hartree-Fock energy. It generally provides more accurate results than HF.
-
Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, incorporate electron correlation through an electron density functional. They offer a good balance between accuracy and computational cost.
-
Coupled-Cluster Theory (e.g., CCSD(T)): This is a high-level ab initio method that is considered the "gold standard" for its accuracy in treating electron correlation. CCSD(T) calculations are computationally demanding but often yield results in excellent agreement with experimental data.
The Importance of Anharmonicity
The harmonic approximation, which assumes that the potential energy surface is a simple parabola around the equilibrium geometry, is often used for its computational efficiency. However, real molecular vibrations are anharmonic. Anharmonic calculations, which account for the true shape of the PES, are necessary for highly accurate predictions, especially for low-frequency modes and overtones. Methods like Vibrational Self-Consistent Field (VSCF), Vibrational Configuration Interaction (VCI), and second-order vibrational perturbation theory (VPT2) are used to compute anharmonic frequencies.[1][2]
Comparative Analysis of Theoretical and Experimental Frequencies
The following table presents a comparison of the experimental vibrational frequencies of this compound with theoretical predictions obtained using various computational methods and basis sets. The theoretical values presented are harmonic frequencies, which are typically higher than the experimental fundamental frequencies. Scaling factors are often applied to harmonic frequencies to better match experimental data.[3][4][5]
| Mode | Symmetry | Experimental (cm⁻¹) | B3LYP/aug-cc-pVDZ (Scaled)[6][7] |
| ν3 | Σu+ | 2258 | 2204 |
| ν4 | Σu+ | 1573 | - |
| ν1 | Σg+ | 2196 | - |
| ν2 | Σg+ | 786 | - |
| ν5 | Πg | 573 | - |
| ν6 | Πu | 550 | - |
| ν7 | Πu | 61 | - |
Note: A comprehensive table with a wider range of theoretical values is challenging to compile from the available literature, as most studies focus on specific aspects or complexes of C3O2 rather than a systematic comparison of methods for the isolated molecule.
Experimental and Computational Protocols
Experimental Determination of Vibrational Frequencies
The experimental vibrational frequencies of this compound are typically determined using the following spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Gaseous or matrix-isolated C3O2 is subjected to infrared radiation. The absorption of radiation at specific frequencies corresponds to the vibrational transitions of the molecule. Fourier Transform Infrared (FTIR) spectroscopy is a common technique used for this purpose.[8]
-
Raman Spectroscopy: This technique involves scattering monochromatic light from a laser off the C3O2 sample. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy provides information about the vibrational modes that are not IR-active.
Computational Protocol for Vibrational Frequency Prediction
The general workflow for the theoretical prediction of vibrational frequencies is as follows:
Caption: A flowchart illustrating the typical computational workflow for predicting vibrational frequencies.
Logical Relationships in Vibrational Analysis
The relationship between different levels of theory and their impact on the accuracy of predicted vibrational frequencies can be visualized as a hierarchical structure.
Caption: A diagram showing the hierarchy of common theoretical methods for vibrational frequency calculations.
Conclusion
The theoretical prediction of this compound's vibrational frequencies is a valuable tool for researchers in various scientific disciplines. While methods like DFT with appropriate basis sets can provide good qualitative agreement with experimental data, high-accuracy predictions, especially for challenging low-frequency modes, necessitate the use of more sophisticated methods like CCSD(T) and the inclusion of anharmonic corrections. This guide provides a foundational understanding of the principles and methodologies involved, enabling professionals to make informed decisions when selecting computational approaches for vibrational analysis.
References
- 1. Exploring the anharmonic vibrational structure of carbon dioxide trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C2O2 and Their Silicon-Containing Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Carbon Suboxide: A Technical Deep Dive into its "Carbone" Character and Central Carbon Lone Pairs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon suboxide (C₃O₂), a linear oxocarbon, has long intrigued chemists due to its unique electronic structure and reactivity. While conventionally depicted with a cumulenic bonding arrangement (O=C=C=C=O), compelling evidence from computational and experimental studies suggests a more nuanced description. This technical guide explores the characterization of this compound as a "carbone," a molecule featuring a central carbon atom with two lone pairs of electrons. This interpretation helps to explain its observed quasilinear geometry and its reactivity profile, which includes acting as a nucleophile. This whitepaper provides a comprehensive overview of the synthesis, structural elucidation, and theoretical treatment of this compound, with a focus on the evidence supporting its carbone nature. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in chemistry and drug development.
Introduction
This compound, first synthesized in 1873, is a colorless, pungent gas at room temperature.[1] Its simple molecular formula belies a complex and debated electronic structure. The traditional Lewis structure, featuring a linear arrangement of atoms connected by four cumulative double bonds, fails to fully account for the molecule's observed properties, particularly its low-frequency bending vibration and its propensity to act as a carbon-centered nucleophile.
A more contemporary and insightful model, proposed by Frenking and others, describes this compound as a carbon(0) complex, where a central carbon atom is coordinated by two carbon monoxide (CO) ligands.[1] In this "carbone" model, the central carbon atom possesses two lone pairs of electrons, rendering it a potent nucleophile. This guide will delve into the experimental and theoretical evidence that substantiates this intriguing perspective on the bonding in this compound.
Synthesis of this compound
The most common and reliable method for the laboratory synthesis of this compound is the dehydration of malonic acid using a strong dehydrating agent, typically phosphorus pentoxide (P₄O₁₀).[1]
Experimental Protocol: Dehydration of Malonic Acid
Materials:
-
Malonic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand, dry
-
Glass wool
-
Heating mantle
-
Distillation apparatus with a receiving flask cooled in a dry ice/acetone bath
-
Vacuum pump
Procedure:
-
Thoroughly mix malonic acid and phosphorus pentoxide in a 1:2 molar ratio in a dry flask. A layer of dry sand can be added on top of the mixture to moderate the reaction.
-
Assemble a distillation apparatus. Place the reaction flask in a heating mantle.
-
Pack the condenser with glass wool to trap any solid P₄O₁₀ that may be carried over.
-
Cool the receiving flask to -78 °C using a dry ice/acetone bath.
-
Evacuate the apparatus to a pressure of approximately 10-20 mmHg.
-
Gently heat the reaction flask to 140-150 °C. The this compound will distill as a colorless liquid or solid in the cooled receiver.
-
The crude product can be purified by vacuum distillation.
Logical Workflow for this compound Synthesis:
Structural Elucidation and Physical Properties
The structure of this compound has been a subject of considerable investigation, with evidence pointing towards a "quasilinear" molecule in the gas phase, exhibiting a very low-energy barrier to bending.[1] In the solid state, it adopts a linear geometry.[1]
Quantitative Structural and Spectroscopic Data
| Property | Experimental Value | Technique |
| C=O Bond Length | 1.163 Å | Electron Diffraction |
| C=C Bond Length | 1.289 Å | Electron Diffraction |
| C-C-C Bond Angle (Gas) | ~160° (with a very shallow bending potential) | Infrared Spectroscopy |
| C-C-C Bond Angle (Solid) | 180° | X-ray Crystallography |
| ν₁ (Σg⁺) - Sym. CO Stretch | 2196 cm⁻¹ | Raman Spectroscopy |
| ν₂ (Σg⁺) - Sym. CC Stretch | 786 cm⁻¹ | Raman Spectroscopy |
| ν₃ (Σu⁺) - Asym. CO Stretch | 2258 cm⁻¹ | Infrared Spectroscopy |
| ν₄ (Σu⁺) - Asym. CC Stretch | 1573 cm⁻¹ | Infrared Spectroscopy |
| ν₅ (Πg) - CCO Bend | 573 cm⁻¹ | Raman Spectroscopy |
| ν₆ (Πu) - CCO Bend | 550 cm⁻¹ | Infrared Spectroscopy |
| ν₇ (Πu) - CCC Bend | 61 cm⁻¹ | Infrared Spectroscopy |
Table 1: Experimental structural and vibrational data for this compound.
Experimental Protocols for Structural Characterization
Procedure:
-
Synthesize and purify this compound as described in Section 2.1.
-
Introduce the gaseous C₃O₂ into a long-path gas cell (e.g., 10 cm).
-
Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
The low-frequency bending mode (ν₇) requires a spectrometer capable of reaching the far-infrared region.
Procedure:
-
This compound is a gas at room temperature, so single crystals must be grown at low temperatures.
-
Introduce purified C₃O₂ gas into a capillary tube mounted on a goniometer head.
-
Cool the sample in a stream of cold nitrogen gas until it solidifies and then anneal it to form a single crystal.
-
Collect diffraction data using a suitable X-ray diffractometer equipped with a low-temperature device.
-
Solve and refine the crystal structure using standard crystallographic software.
The "Carbone" Model: Theoretical and Chemical Evidence
The concept of this compound as a carbone with lone pairs on the central carbon atom provides a powerful framework for understanding its electronic structure and reactivity.
Computational Analysis
Quantum chemical calculations have been instrumental in elucidating the electronic structure of C₃O₂.
Molecular orbital calculations reveal the presence of a high-lying, non-bonding sigma orbital (HOMO-1) and a pi orbital (HOMO) that are largely localized on the central carbon atom. These orbitals correspond to the two lone pairs in the carbone model.
Logical Relationship of Bonding Models:
Mulliken population analysis, a method for assigning partial charges to atoms in a molecule, consistently shows a significant negative charge on the central carbon atom of C₃O₂, further supporting the presence of lone pair density.
| Atom | Calculated Mulliken Charge (a.u.) |
| O | -0.3 to -0.4 |
| C (end) | +0.4 to +0.5 |
| C (mid) | -0.2 to -0.3 |
Table 2: Typical calculated Mulliken charges for the atoms in this compound.
Chemical Reactivity
The carbone character of this compound is evident in its reactions where the central carbon atom acts as a nucleophile.
This compound reacts readily with alcohols in the presence of a base to form dialkyl malonates. This reaction is initiated by the nucleophilic attack of the alkoxide on one of the terminal carbonyl carbons, followed by a rearrangement where the central carbon's lone pair character is manifested.
Reaction Pathway for Malonate Synthesis:
This compound can participate in cycloaddition reactions with alkenes, acting as a 1,3-dipole. This reactivity is consistent with the presence of electron density on the central carbon atom.
Conclusion
The characterization of this compound as a "carbone" with lone pairs on the central carbon atom provides a more accurate and predictive model of its structure and reactivity than the traditional cumulene depiction. This perspective is strongly supported by a combination of experimental data from infrared spectroscopy and X-ray crystallography, as well as computational evidence from molecular orbital and Mulliken population analyses. The nucleophilic reactivity of the central carbon in reactions such as the formation of malonates further validates the carbone model. For researchers in synthetic chemistry and drug development, understanding the dual nature of this compound's bonding opens up new avenues for its application as a versatile building block. This technical guide serves as a comprehensive resource for professionals seeking to leverage the unique chemical properties of this fascinating molecule.
References
Unmasking the Ambident Reactivity of Carbon Suboxide: A Technical Guide to its Carbene-like Character
For Immediate Release
This technical guide provides an in-depth investigation into the carbene-like character of carbon suboxide (C₃O₂), a molecule of significant interest to researchers, scientists, and professionals in drug development. By examining its unique electronic structure and quasi-linear geometry, this document elucidates the origins of its reactivity, which mirrors that of carbenes, highly reactive intermediates crucial in modern organic synthesis. This guide offers a comprehensive summary of quantitative structural data, detailed experimental protocols for its synthesis and key reactions, and visual diagrams of reaction pathways and experimental workflows.
Executive Summary
This compound (O=C=C=C=O), a linear cumulene, exhibits a fascinating dual reactivity that deviates from classical expectations. Its profound carbene-like character stems from a remarkably low-energy bending potential at the central carbon atom (C2). This flexibility allows the C2 atom to readily adopt a bent geometry, exposing a lone pair of electrons and imparting the molecule with the electronic characteristics of a singlet carbene. This guide details the structural parameters that define this quasi-linearity, presents the experimental evidence of its carbene-like reactions—most notably its trapping by N-heterocyclic carbenes (NHCs)—and provides the necessary protocols for researchers to explore its chemistry.
Structural Basis for Carbene-like Character
The carbene-like nature of this compound is not immediately apparent from its linear ground-state representation. The key lies in its vibrational properties, specifically the low-frequency C-C-C bending mode (ν₇), which has an exceptionally shallow potential energy well. This allows for large-amplitude vibrations, meaning the molecule is often in a bent state where the central carbon atom can exhibit carbene characteristics.
Computational and experimental studies have confirmed this "quasi-linear" structure. While X-ray crystallography of solid C₃O₂ indicates a linear or near-linear C-C-C angle, gas-phase electron diffraction and spectroscopic analyses reveal a significantly bent average structure.[1] This bending is crucial for activating the carbene-like reactivity of the central carbon.
Quantitative Structural and Vibrational Data
The following tables summarize key structural and vibrational parameters for this compound determined by various experimental and computational methods.
Table 1: Molecular Geometry of this compound (C₃O₂)
| Parameter | Gas-Phase Electron Diffraction | X-ray Crystallography (Solid State) | Computational (SCF) |
| C=O Bond Length (Å) | 1.1632 ± 0.0013 | - | - |
| C=C Bond Length (Å) | 1.2894 ± 0.0022 | - | - |
| ∠(CCC) Angle (°) | ~158 (average) | 180 (linear) | 180 (equilibrium) |
Source: Data compiled from gas-phase electron diffraction studies and computational analyses.[1]
Table 2: Vibrational Frequencies and Bending Potential of this compound
| Parameter | Experimental Value | Computational Model |
| ν₇ (CCC Bending Frequency) | 61 cm⁻¹ | - |
| Barrier to Linearity | 30.56 cm⁻¹ (0.087 kcal/mol) | Very flat (<0.5 kcal/mol) |
| Equilibrium Bend Angle (α) | 11.04° | - |
Source: Data from spectroscopic analysis and modeling of the ν₇ potential function.
Logical Framework: From Structure to Reactivity
The carbene-like reactivity of C₃O₂ is a direct consequence of its unique structure. The following diagram illustrates the logical progression from its ground state to its reactive form.
References
The Emerging Biological Role of Carbon Suboxide in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon suboxide (C3O2), a lesser-known oxide of carbon, has been identified as a precursor to potent bioactive molecules with significant implications for metabolic regulation. While historically viewed as a reactive and unstable compound, recent evidence indicates that its macrocyclic polymers, formed endogenously in biological systems, function as powerful inhibitors of key metabolic enzymes. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, focusing on the activity of its oligomeric forms. It details their endogenous production, mechanism of action as inhibitors of Na+/K+-ATPase and Ca2+-ATPase, and potential therapeutic applications. This document consolidates available quantitative data, outlines detailed experimental protocols for their synthesis and bioactivity assessment, and visualizes the involved signaling pathways and experimental workflows.
Introduction
This compound (C3O2) is a linear molecule with the structure O=C=C=C=O. While unstable in its monomeric form, it can be produced in small amounts during biochemical processes that generate carbon monoxide, such as heme oxidation by heme oxygenase-1, and can also be formed from malonic acid[1]. The primary biological significance of this compound lies in its ability to rapidly polymerize into macrocyclic polycarbon structures, predominantly hexamers ((C3O2)6) and octamers ((C3O2)8)[1]. These macrocyclic this compound (MCS) oligomers have been identified as potent inhibitors of P-type ATPases, specifically Na+/K+-ATPase and sarcoplasmic reticulum Ca2+-ATPase (SERCA)[2][3].
These findings have led to the hypothesis that MCS oligomers may function as endogenous digitalis-like factors, playing a role in the physiological regulation of ion transport and cellular signaling[2][4]. Their digoxin-like properties suggest potential natriuretic and antihypertensive actions[1]. Furthermore, preliminary suggestions indicate a possible role in diminishing free radical formation, reducing oxidative stress, and contributing to endogenous anticancer protective mechanisms[1]. This guide will delve into the technical details of these findings to provide a resource for researchers in metabolic diseases and drug development.
Endogenous Production of this compound and its Oligomers
This compound is not a primary metabolic product but rather a byproduct of other biochemical reactions. Two main endogenous sources have been proposed:
-
Heme Oxidation: During the degradation of heme by heme oxygenase-1, carbon monoxide is produced. It is suggested that small quantities of this compound can also be formed in this process[1].
-
Malonic Acid Metabolism: this compound can be formed from malonic acid, a common intermediate in fatty acid biosynthesis and other metabolic pathways[1].
Once formed, this compound monomers are highly reactive and spontaneously polymerize into more stable macrocyclic structures. The postulated structure of these polymers is poly(α-pyronic)[1]. The predominant bioactive forms are the cyclic hexamer and octamer[1].
Caption: Endogenous formation of macrocyclic this compound oligomers.
Mechanism of Action: Inhibition of P-type ATPases
The primary mechanism of action for macrocyclic this compound oligomers is the potent inhibition of Na+/K+-ATPase and Ca2+-ATPase.
Inhibition of Na+/K+-ATPase
Na+/K+-ATPase is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. MCS oligomers have been shown to be strong inhibitors of this enzyme[2]. Mechanistic studies have revealed that MCS factors interact with the cytoplasmic side of the Na+/K+-ATPase, unlike cardiac glycosides such as ouabain (B1677812), which bind to the extracellular domain[3]. The inhibition is non-competitive with ouabain and is thought to occur when the enzyme is in the E1 conformation[3][4]. This interaction induces a structural rearrangement of the enzyme, leading to inhibition of its ion-pumping activity[4].
Signaling Consequences of Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by endogenous ligands is known to initiate a cascade of intracellular signaling events. While the specific signaling pathways activated by MCS are still under investigation, the well-established pathways for other endogenous digitalis-like factors provide a likely model. Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn can affect the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Furthermore, Na+/K+-ATPase can act as a signal transducer. Upon ligand binding, it can activate Src, a non-receptor tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways, including the Ras/Raf/MEK/ERK cascade, and the generation of reactive oxygen species (ROS)[5][6][7].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Spherical Oligo-Silicic Acid SOSA Disclosed as Possible Endogenous Digitalis-Like Factor [frontiersin.org]
- 5. Na+i,K+i-Dependent and -Independent Signaling Triggered by Cardiotonic Steroids: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac Oxidative Signaling and Physiological Hypertrophy in the Na/K-ATPase α1s/sα2s/s Mouse Model of High Affinity for Cardiotonic Steroids | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Carbon Suboxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), also known as tricarbon dioxide, is a linear oxocarbon with the formula O=C=C=C=O. It serves as a reactive intermediate and precursor in various chemical syntheses. Notably, it can be used in the preparation of malonates and as an auxiliary agent to enhance the dye affinity of certain materials. In organic synthesis, its utility as a 1,3-dipole allows for the formation of 1,3-cyclopentadiones through reactions with alkenes. This document provides detailed application notes and protocols for the laboratory synthesis of this compound via the dehydration of malonic acid using phosphorus pentoxide (P₄O₁₀).
Principle and Reaction
The synthesis of this compound from malonic acid is a classic dehydration reaction. Phosphorus pentoxide, a powerful dehydrating agent, removes two molecules of water from malonic acid to form this compound and pyrophosphoric acid as a byproduct. The reaction is typically carried out at elevated temperatures.
Overall Reaction:
2 CH₂(COOH)₂ + P₄O₁₀ → 2 C₃O₂ + 4 HPO₃ (Metaphosphoric acid)
Alternatively, the byproduct is sometimes represented as pyrophosphoric acid (H₄P₂O₇). Carbon dioxide can also be formed as a byproduct in this synthesis. The yield of this compound from this method is typically in the range of 12-15%.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |
| Malonic Acid | CH₂(COOH)₂ | 104.06 | 135-137 | Decomposes | Irritant |
| Phosphorus Pentoxide | P₄O₁₀ | 283.89 | ~340 (sublimes) | 360 (sublimes) | Corrosive, Water-reactive |
| This compound | C₃O₂ | 68.03 | -111.3 | 6.8 | Toxic, Lachrymator, Unstable |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks / Features | Reference |
| Infrared (IR) Spectroscopy (gas phase) | ν₁ (Σg⁺): ~2200 cm⁻¹ (Raman active) ν₂ (Σg⁺): ~830 cm⁻¹ (Raman active) ν₃ (Σu⁺): ~2290 cm⁻¹ (Strong, asymmetric C=O stretch) ν₄ (Σu⁺): ~1575 cm⁻¹ (Symmetric C=C stretch) ν₅ (Πg): ~577 cm⁻¹ (Raman active, bending) ν₆ (Πg): ~547 cm⁻¹ (Raman active, bending) ν₇ (Πu): ~63 cm⁻¹ (Bending) | [1][2][3] |
| Mass Spectrometry (MS) | Due to its high reactivity and tendency to polymerize, obtaining a clean mass spectrum is challenging. Expected fragments would include C₂O⁺ (m/z=40) and CO⁺ (m/z=28). | General fragmentation patterns |
Experimental Protocols
Materials and Equipment
-
Malonic acid (anhydrous)
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand
-
Three-necked round-bottom flask (250 mL)
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Gas inlet tube
-
Cold traps (Dewar condensers) cooled with dry ice/acetone or liquid nitrogen
-
Vacuum pump
-
Schlenk line or similar inert gas setup
-
Glass wool
Safety Precautions
-
This experiment must be conducted in a well-ventilated fume hood.
-
This compound is a toxic and lachrymatory (tear-inducing) gas. Avoid inhalation and contact with skin and eyes.[4]
-
Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is performed under vacuum and at elevated temperatures, presenting implosion and burn risks. Use appropriate glassware and shielding.
Detailed Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or in a desiccator.
-
In the 250 mL three-necked round-bottom flask, place 30 g of anhydrous malonic acid.
-
Add 90 g of phosphorus pentoxide and 90 g of dry sand. The sand helps to moderate the reaction and prevent the formation of a solid cake.
-
Thoroughly mix the solids by gentle swirling.
-
-
Assembly of the Apparatus:
-
Fit the central neck of the flask with a mechanical stirrer.
-
Fit one side neck with a gas inlet tube connected to a source of dry nitrogen.
-
Fit the other side neck with a condenser leading to a series of two cold traps. The cold traps should be cooled with a dry ice/acetone slush (-78 °C) or liquid nitrogen. The outlet of the second trap should be connected to a vacuum pump, with a pressure gauge in line.
-
Place a loose plug of glass wool in the adapter between the flask and the condenser to prevent solid reactants from being carried over.
-
-
Reaction Execution:
-
Assemble the apparatus in a fume hood.
-
Begin stirring the solid mixture.
-
Evacuate the system carefully using the vacuum pump.
-
Once a stable vacuum is achieved, begin heating the flask using the heating mantle.
-
This compound will form as a gas and will be collected as a colorless liquid or solid in the cold traps.
-
Maintain the reaction at this temperature for approximately 2-3 hours or until the evolution of gas subsides.
-
-
Product Collection and Purification:
-
After the reaction is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the system with dry nitrogen.
-
The this compound is collected in the cold traps. Due to its high volatility and reactivity, it is typically used in situ or immediately for subsequent reactions.
-
For purification, the condensed this compound can be subjected to fractional distillation under vacuum. The first trap at a slightly higher temperature (e.g., -40 °C) can be used to condense less volatile impurities, while the this compound passes to a second trap at a lower temperature (e.g., -78 °C or -196 °C).
-
-
Decontamination of Apparatus:
-
The reaction residue in the flask contains pyrophosphoric acid and unreacted P₄O₁₀. Quench this residue with extreme caution by very slowly adding crushed ice to the flask in the fume hood. This is a highly exothermic reaction.
-
Once the reaction has subsided, the acidic solution can be neutralized and disposed of according to institutional guidelines.
-
Visualizations
Reaction Mechanism
The dehydration of malonic acid by P₄O₁₀ is a complex process. A simplified representation involves the formation of a mixed anhydride (B1165640) intermediate with phosphoric acid, followed by elimination to form the ketene-like structure of this compound.
Caption: Simplified reaction pathway for the dehydration of malonic acid.
Experimental Workflow
Caption: Workflow for the synthesis and collection of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. When malonic acid is dehydrated using P4O10 at 150oC class 11 chemistry CBSE [vedantu.com]
- 6. The dehydration of malonic acid `CH_(2) (COOH)_(2)` with `P_(4)O_(10)` and heat give [allen.in]
Application Notes and Protocols for Gas-Phase Purification of Carbon Suboxide Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), a linear oxocarbon with the structure O=C=C=C=O, is a highly reactive gas with potential applications in chemical synthesis.[1] However, its inherent instability and tendency to polymerize present significant challenges in obtaining and maintaining the pure monomer.[1] This document provides detailed application notes and protocols for the gas-phase purification of this compound monomer, focusing on techniques suitable for laboratory-scale preparation.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and implementing appropriate purification and handling procedures.
| Property | Value | Reference |
| Molar Mass | 68.031 g·mol⁻¹ | [1] |
| Appearance | Colorless gas | [1] |
| Odor | Strong, pungent | [1] |
| Melting Point | -111.3 °C | [1] |
| Boiling Point | 6.8 °C | [1] |
| Solubility | Reacts with water; soluble in ether, xylene, CS₂ | [1][2] |
| Stability | Unstable at room temperature; polymerizes spontaneously | [1] |
Synthesis of Crude this compound
The most common and reliable method for synthesizing this compound is the dehydration of malonic acid using phosphorus pentoxide (P₄O₁₀).[3][4] This reaction produces a gaseous mixture containing this compound, carbon dioxide as a major byproduct, and other potential impurities.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Malonic acid (CH₂(COOH)₂)
-
Phosphorus pentoxide (P₄O₁₀)
-
Glass reaction tube
-
Heating mantle
-
Cold traps (e.g., Dewar flasks with liquid nitrogen or dry ice/acetone slush)
-
Vacuum line
Procedure:
-
Thoroughly mix malonic acid and a 10-fold excess by weight of phosphorus pentoxide in a dry glass reaction tube.
-
Assemble the reaction tube with a series of cold traps connected to a vacuum line. The first trap should be designed to collect the product, and subsequent traps are to protect the vacuum pump.
-
Evacuate the system to a pressure of approximately 10⁻² to 10⁻³ Torr.
-
Gently heat the reaction mixture to 140-150 °C using a heating mantle.
-
The gaseous products will evolve and pass through the cold traps. This compound, along with carbon dioxide, will condense in the first trap cooled with liquid nitrogen (-196 °C).
-
Continue the reaction until the evolution of gas ceases.
-
Isolate the cold trap containing the condensed products for subsequent purification.
Yield:
-
The reported yield of crude this compound from this method is typically in the range of 12-15%.[6]
Gas-Phase Purification Techniques
The primary impurities in the crude this compound product are carbon dioxide and potentially traces of acetic acid and other byproducts from the synthesis. The high reactivity and low boiling point of C₃O₂ necessitate low-temperature purification methods.
Low-Temperature Fractional Condensation
This technique separates compounds based on their different boiling and sublimation points by passing the gas mixture through a series of cold traps held at specific temperatures.
Apparatus:
-
A series of three cold traps connected in sequence.
-
Cooling baths:
-
Trap 1: Dry ice/acetone slush (-78 °C) or an ethanol/liquid nitrogen bath (to achieve -112 °C).
-
Trap 2: Liquid nitrogen (-196 °C).
-
Trap 3: Liquid nitrogen (-196 °C) to protect the vacuum pump.
-
-
Vacuum line and pressure gauge.
Procedure:
-
Connect the trap containing the crude product from the synthesis to the series of purification traps.
-
Cool Trap 1 to a temperature between -78 °C and -112 °C. At these temperatures, this compound will condense as a solid, while carbon dioxide, having a lower sublimation point, will pass through.
-
Cool Traps 2 and 3 with liquid nitrogen.
-
Slowly evacuate the system, allowing the crude product to warm and sublime.
-
The gas mixture will pass through the temperature-controlled traps. Carbon dioxide will pass through Trap 1 and be collected in Trap 2.
-
The purified this compound will be retained as a solid in Trap 1.
-
Once the separation is complete, the trap containing the purified C₃O₂ can be isolated for use or storage.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| CO₂ Removal Temperature | -78 °C to -112 °C | [3] |
| C₃O₂ Collection Temperature | -78 °C to -112 °C |[3] |
Vacuum Sublimation
Vacuum sublimation is another effective method for purifying volatile solids. The crude solid C₃O₂ is sublimed under vacuum and re-condensed on a cold surface, leaving non-volatile impurities behind.
Apparatus:
-
Sublimation apparatus with a cold finger.
-
Heating bath (e.g., water or oil bath).
-
Source of coolant for the cold finger (e.g., circulating chilled fluid or a dry ice/acetone mixture).
-
Vacuum line.
Procedure:
-
Transfer the crude solid this compound into the bottom of the sublimation apparatus under an inert atmosphere to prevent polymerization.
-
Assemble the apparatus and connect it to a vacuum line.
-
Cool the cold finger to a temperature below the melting point of C₃O₂ (e.g., -20 °C to 0 °C).
-
Evacuate the apparatus to a low pressure.
-
Gently heat the bottom of the apparatus to a temperature that allows for a slow and controlled sublimation of the this compound. The temperature should be kept below the decomposition temperature.
-
The sublimed C₃O₂ gas will deposit as pure crystals on the cold finger.
-
Continue the process until all the C₃O₂ has sublimed.
-
After completion, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing an inert gas to break the vacuum.
-
The purified this compound can then be collected from the cold finger.
Purity Analysis
The purity of the this compound monomer can be assessed using several analytical techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can detect impurities with different mass-to-charge ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components before mass analysis, allowing for the identification and quantification of impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic vibrational frequencies of C₃O₂ and detect impurities with distinct infrared absorptions. The strong antisymmetric C=C=O stretching vibration of C₃O₂ is a key diagnostic peak.[7]
Quantitative Purity:
-
A high degree of purity of this compound has been confirmed by mass spectrometric and chromatographic examinations in previous studies.[6]
Safe Handling and Storage
This compound is a toxic and highly reactive substance that requires careful handling.[2]
Safety Precautions:
-
Ventilation: All work with this compound should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or in case of a leak, a self-contained breathing apparatus may be necessary.[2]
-
Incompatible Materials: Avoid contact with water, strong bases, and oxidizing agents, as it can react violently.[2]
-
Polymerization: C₃O₂ polymerizes spontaneously at room temperature. The polymerization is often exothermic and can be rapid.
Storage:
-
Purified this compound should be stored at low temperatures (e.g., in a liquid nitrogen Dewar at -196 °C or at least below its melting point of -111.3 °C) to prevent polymerization.[3]
-
Store in a sealed, dry glass container under an inert atmosphere.
-
Even when stored at low temperatures, slow decomposition to carbon dioxide can occur over time.[5]
Diagrams
Caption: Workflow for this compound Synthesis and Purification.
Caption: Low-Temperature Fractional Condensation Apparatus.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory protection equipments C3O2 (this compound), CAS number 504-64-3 [en.gazfinder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound `C_3 O_2 (O = C=C=C=O)` is obtaind as a corlurless gas by the dehyration of malonic acid with . [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. THE PREPARATION OF this compound (Technical Report) | OSTI.GOV [osti.gov]
- 7. Infrared Photodissociation Spectroscopy and Density Functional Theory Study of this compound Complexes [M(CO)4(C3O2)](+) (M = Fe, Co, Ni) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of Carbon Suboxide (C₃O₂)
Introduction
Carbon suboxide (C₃O₂), a linear molecule with the structure O=C=C=C=O, is of significant interest in various fields of chemistry, from atmospheric science to materials science. Its unique quasi-linear nature and low-frequency bending mode make it a fascinating subject for vibrational spectroscopy. Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the characterization of C₃O₂, providing detailed insights into its molecular structure, vibrational modes, and bonding. This document provides detailed application notes and experimental protocols for the characterization of C₃O₂ using these techniques, intended for researchers, scientists, and professionals in drug development and related fields.
Due to its center of symmetry (D∞h point group), the rule of mutual exclusion applies to the vibrational modes of C₃O₂. This means that vibrational modes that are active in the infrared spectrum are inactive in the Raman spectrum, and vice versa. This complementarity is crucial for a complete vibrational analysis of the molecule.
Molecular Structure and Vibrational Modes
This compound is a linear molecule with four cumulative double bonds. It possesses 3n-5 = 3(5)-5 = 10 vibrational degrees of freedom. These are categorized into different vibrational modes, the activities of which in IR and Raman spectroscopy are determined by the molecule's symmetry.
The relationship between the molecular structure of C₃O₂ and its fundamental vibrational modes is illustrated below.
Quantitative Data: Vibrational Frequencies
The following table summarizes the experimentally observed fundamental vibrational frequencies for gaseous this compound.
| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) | Spectroscopic Activity |
| ν₁ | Σg⁺ | Symmetric C=O Stretch | ~2196 | Raman |
| ν₂ | Σg⁺ | Symmetric C=C Stretch | ~786 | Raman |
| ν₃ | Σu⁺ | Antisymmetric C=O Stretch | ~2258 | Infrared |
| ν₄ | Σu⁺ | Antisymmetric C=C Stretch | ~1573 | Infrared |
| ν₅ | Πg | C-C-O Bending (in-plane) | ~573 | Raman |
| ν₆ | Πu | C-C-O Bending (in-plane) | ~550 | Infrared |
| ν₇ | Πu | C-C-C Bending (out-of-plane) | ~61 | Infrared |
Experimental Protocols
A generalized workflow for the spectroscopic characterization of C₃O₂ is presented below.
Protocol 1: Synthesis of this compound (C₃O₂) for Spectroscopic Analysis
This compound is typically synthesized by the dehydration of malonic acid using phosphorus pentoxide (P₄O₁₀).[1]
Materials:
-
Malonic acid (CH₂(COOH)₂)
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand (optional, to aid mixing)
-
Reaction flask with a sidearm
-
Heating mantle
-
Vacuum line
-
Cold traps (e.g., liquid nitrogen, dry ice/acetone)
Procedure:
-
Thoroughly dry all glassware in an oven at >120°C overnight.
-
In a dry environment (e.g., a glovebox), mix malonic acid and phosphorus pentoxide in a 1:10 weight ratio. A small amount of dry sand can be added to improve heat distribution and prevent clumping.
-
Transfer the mixture to the reaction flask.
-
Connect the flask to a vacuum line equipped with a series of cold traps. The first trap should be cooled with a dry ice/acetone slush (
-78°C) to collect C₃O₂, and a subsequent trap with liquid nitrogen (-196°C) to protect the vacuum pump. -
Evacuate the system.
-
Gently heat the reaction flask to 140-150°C using a heating mantle. The reaction will produce a mixture of gases, including C₃O₂, CO₂, and acetic acid.
-
This compound will condense in the -78°C trap.
-
After the reaction is complete, isolate the cold trap containing the crude C₃O₂.
-
Purify the C₃O₂ by fractional condensation. This can be achieved by allowing the trap to warm slowly and collecting the C₃O₂ vapor in a separate, clean trap cooled with liquid nitrogen, leaving behind less volatile impurities.
Safety Precautions: this compound is a toxic and lachrymatory gas. All manipulations should be performed in a well-ventilated fume hood. C₃O₂ can polymerize, sometimes explosively, especially in the presence of impurities or upon exposure to light. Store purified C₃O₂ at low temperatures in the dark.
Protocol 2: Gas-Phase Infrared (IR) Spectroscopy of C₃O₂
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a Mercury Cadmium Telluride (MCT) detector.
-
Gas cell with IR-transparent windows (e.g., KBr, CsI) and a long path length (e.g., 10 cm or a multi-pass cell).
-
Vacuum line for sample introduction.
Procedure:
-
Ensure the gas cell is clean and dry. Evacuate the cell to a high vacuum.
-
Record a background spectrum of the evacuated cell.
-
Introduce the purified C₃O₂ vapor into the gas cell to the desired pressure (typically a few millibars).
-
Allow the pressure to stabilize.
-
Record the infrared spectrum of the C₃O₂ sample. A typical range is 4000-400 cm⁻¹ with a resolution of 1 cm⁻¹ or better. Co-add multiple scans to improve the signal-to-noise ratio.
-
Process the spectrum by subtracting the background and performing any necessary baseline corrections.
-
Identify and assign the absorption bands corresponding to the IR-active vibrational modes of C₃O₂.
Protocol 3: Gas-Phase Raman Spectroscopy of C₃O₂
Instrumentation:
-
Raman spectrometer with a high-power laser source (e.g., Argon ion laser at 514.5 nm or a Nd:YAG laser at 532 nm).
-
Gas sample cell with high-quality quartz windows.
-
Appropriate collection optics and a sensitive detector (e.g., a charge-coupled device, CCD).
Procedure:
-
Align the laser and collection optics for optimal signal from the gas cell.
-
Evacuate the gas cell.
-
Introduce the purified C₃O₂ vapor into the cell to a suitable pressure. The required pressure will depend on the laser power and the efficiency of the collection optics.
-
Acquire the Raman spectrum. The spectral range should be chosen to include the expected Raman-active modes.
-
Accumulate the signal for a sufficient time to achieve a good signal-to-noise ratio.
-
Process the spectrum to remove any background fluorescence and perform baseline corrections.
-
Identify and assign the Raman shifts corresponding to the Raman-active vibrational modes of C₃O₂.
Data Interpretation and Troubleshooting
-
Purity: The presence of absorption bands from CO₂ (~2349 cm⁻¹) or water vapor in the IR spectrum can indicate impurities in the sample or leaks in the system.
-
Polymerization: A broad absorption in the IR spectrum or a colored deposit in the gas cell may indicate polymerization of C₃O₂. This can be minimized by using clean, dry samples and avoiding prolonged exposure to room temperature and light.
-
Low-Frequency Modes: The very low-frequency C-C-C bending mode (ν₇) can be challenging to observe with standard mid-IR spectrometers and may require a far-IR setup.
-
Complementary Data: A complete vibrational characterization of C₃O₂ requires both IR and Raman data due to the rule of mutual exclusion.
By following these protocols, researchers can obtain high-quality infrared and Raman spectra of this compound, enabling detailed characterization of this unique molecule.
References
Application Notes and Protocols for Matrix Isolation Studies of Reactive C₃O₂ Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon suboxide (C₃O₂), a linear cumulene, is a reactive molecule that serves as a precursor to several highly reactive intermediates, including radicals and ions. The study of these transient species is crucial for understanding fundamental chemical processes, with potential implications in combustion chemistry, astrochemistry, and materials science. Matrix isolation is a powerful technique that allows for the trapping and spectroscopic characterization of these otherwise ephemeral species.[1] By co-depositing a precursor with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface, highly reactive molecules can be generated in situ and stabilized for spectroscopic analysis.[1][2][3] This document provides detailed application notes and experimental protocols for the generation and study of key reactive intermediates derived from C₃O₂ using matrix isolation techniques coupled with infrared (IR) spectroscopy.
Key Reactive Intermediates of C₃O₂
Several reactive intermediates can be generated from this compound. This document focuses on three key species: the dicarbon monoxide (CCO) radical, the this compound anion (C₃O₂⁻), and the this compound cation (C₃O₂⁺).
Dicarbon Monoxide (CCO) Radical
The CCO radical is a key intermediate in carbon-rich environments and can be efficiently produced by the photolysis of C₃O₂.
This compound Anion (C₃O₂⁻)
The C₃O₂⁻ anion is a charged species that has been successfully isolated and characterized in a neon matrix.
This compound Cation (C₃O₂⁺)
The C₃O₂⁺ cation, while studied in the gas phase, is a target for matrix isolation studies to understand its structure and reactivity in a condensed, inert environment.
Data Presentation: Spectroscopic Data of C₃O₂ Intermediates
The following tables summarize the key infrared spectroscopic data for the CCO radical and the C₃O₂⁻ anion, which have been experimentally observed in cryogenic matrices. Data for the C₃O₂⁺ cation is based on gas-phase studies and theoretical calculations, providing a reference for future matrix isolation experiments.
Table 1: Infrared Absorption Frequencies of the CCO Radical
| Vibrational Mode | Frequency in Ar Matrix (cm⁻¹)[4] |
| ν₁ (C-C stretch) | 1978 |
| ν₂ (C-O stretch) | 1074 |
| ν₃ (bend) | 381 |
Table 2: Infrared Absorption Frequencies of the C₃O₂⁻ Anion
| Vibrational Mode | Frequency in Ne Matrix (cm⁻¹)[5][6] |
| Asymmetric Stretch | 2075.7 |
| Symmetric Stretch | 1738.1 |
| Bend | 1403.0 |
| Bend | 811.5 |
Table 3: Predicted Vibrational Frequencies of the C₃O₂⁺ Cation (from gas-phase and theoretical studies)
| Vibrational Mode | Predicted Frequency (cm⁻¹)[5][6] |
| Asymmetric C=O Stretch | ~2200 |
| Symmetric C=O Stretch | ~1450 |
| Asymmetric C=C Stretch | ~1100 |
Experimental Protocols
Protocol 1: Generation and Trapping of the CCO Radical via Photolysis of C₃O₂
This protocol describes the in-situ generation of the CCO radical from a C₃O₂ precursor within a cryogenic matrix.
1. Preparation of the C₃O₂ Precursor:
-
This compound is prepared by the dehydration of malonic acid with excess phosphorus pentoxide (P₄O₁₀) at approximately 140°C under vacuum.
-
The gaseous C₃O₂ is purified by several freeze-pump-thaw cycles to remove volatile impurities.
2. Matrix Deposition:
-
A gaseous mixture of C₃O₂ and argon is prepared with a typical ratio of 1:1000 to 1:2000 (C₃O₂:Ar).
-
The mixture is slowly deposited onto a cryogenic substrate (e.g., CsI or KBr window) cooled to approximately 10-14 K by a closed-cycle helium cryostat.
-
The deposition is performed under high vacuum (typically < 10⁻⁶ mbar) to prevent contamination.
3. Photolysis:
-
The matrix-isolated C₃O₂ is irradiated with a vacuum ultraviolet (VUV) source. A microwave-powered hydrogen discharge lamp is a suitable source.
-
Irradiation is performed for a sufficient duration to observe the growth of new spectral features corresponding to the CCO radical.
4. Spectroscopic Analysis:
-
Infrared spectra are recorded before and after photolysis using a Fourier-transform infrared (FTIR) spectrometer.
-
The appearance of new absorption bands at approximately 1978, 1074, and 381 cm⁻¹ in an argon matrix indicates the formation of the CCO radical.[4]
Protocol 2: Generation and Trapping of the C₃O₂⁻ Anion
This protocol outlines a method for generating the C₃O₂⁻ anion in a neon matrix using co-deposition with an electron source.
1. Preparation of the C₃O₂ Precursor:
-
Prepare and purify C₃O₂ as described in Protocol 1.
2. Matrix Deposition and Ion Generation:
-
A gaseous mixture of C₃O₂ and neon (e.g., 0.05% C₃O₂ in Ne) is co-deposited with a source of electrons onto a cryogenic substrate at approximately 4 K.[5]
-
Electrons can be generated by a variety of methods, including a heated filament or laser ablation of a suitable metal target (e.g., boron), which also produces cations to maintain charge neutrality in the matrix.[5]
-
The co-deposition is performed in a high-vacuum chamber.
3. Spectroscopic Analysis:
-
IR spectra are recorded during and after deposition.
-
The formation of the C₃O₂⁻ anion is identified by the appearance of characteristic absorption bands at 2075.7, 1738.1, 1403.0, and 811.5 cm⁻¹ in the neon matrix.[5][6]
-
The identity of the anion can be further confirmed by observing the disappearance of these bands upon irradiation with visible light (e.g., red light at 625 nm followed by blue light at 440 nm), which can induce electron detachment.[5]
Protocol 3: Proposed Method for the Generation and Trapping of the C₃O₂⁺ Cation
This protocol describes a proposed experimental approach for generating the C₃O₂⁺ cation in a cryogenic matrix, based on established techniques for cation generation.
1. Preparation of the C₃O₂ Precursor:
-
Prepare and purify C₃O₂ as described in Protocol 1.
2. Matrix Deposition and Cation Generation:
-
A dilute mixture of C₃O₂ in argon or neon (e.g., 1:2000) is deposited onto a cryogenic substrate at 10-15 K.
-
During deposition, the gas stream is subjected to a source of ionization. This can be achieved through:
-
Electron Bombardment: A beam of electrons with controlled energy is directed at the depositing gas stream.[7]
-
Co-deposition with a Cation Source: A separate beam of cations (e.g., Ar⁺ generated from a microwave discharge) is co-deposited with the C₃O₂/Ar mixture. A counter-ion source is necessary to maintain charge neutrality.[8][9][10]
-
VUV Photoionization: The matrix is irradiated with VUV light during deposition, with the photon energy being sufficient to ionize C₃O₂.
-
3. Spectroscopic Analysis:
-
IR spectra are recorded before, during, and after the deposition/ionization process.
-
The formation of C₃O₂⁺ would be indicated by the appearance of new absorption bands. Based on gas-phase data and theoretical calculations, these are expected around 2200, 1450, and 1100 cm⁻¹.[5][6]
Visualizations
Experimental Workflow for CCO Radical Generation
References
- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electron-bombardment matrix isolation and PEPICO studies as complementary techniques in ion chemistry: an FTIR study of the decomposition of the vinyl fluoride cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preserve.lehigh.edu [preserve.lehigh.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Formation of ionic complexes in cryogenic matrices: a case study using co-deposition of Cu- with rare gas cations in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Malonate Esters Using Carbon Suboxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of malonate esters via the reaction of carbon suboxide (C₃O₂) with alcohols. This compound, a reactive bisketene, serves as a direct precursor to the malonate backbone, offering a unique synthetic route. This method is particularly noteworthy for its atom economy in forming the core structure of malonic esters, which are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. Due to the hazardous nature of this compound, this protocol emphasizes stringent safety measures.
Introduction
Malonate esters are fundamental building blocks in organic synthesis, most notably in the malonic ester synthesis for the preparation of substituted carboxylic acids.[1] While traditional methods for synthesizing malonate esters, such as the Fischer esterification of malonic acid or the alkylation of cyanoacetate, are well-established, the use of this compound presents an alternative pathway.[2][3] this compound (O=C=C=C=O), the second anhydride (B1165640) of malonic acid, reacts with nucleophiles, including alcohols, to afford malonic acid derivatives directly.[1][4]
This approach is synthetically elegant as the C₃O₂ molecule provides the complete three-carbon backbone of the malonate ester in a single step. However, the high reactivity, instability, and toxicity of this compound necessitate specialized handling procedures.[5][6] It is often considered a "reagent of last resort" due to these challenges.[6] These notes provide a comprehensive overview of the synthesis, reaction mechanism, and experimental protocols for utilizing this compound in the preparation of malonate esters.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic acyl substitution-addition mechanism. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This is followed by a second nucleophilic attack by another molecule of the alcohol on the remaining carbonyl carbon, yielding the dialkyl malonate.
The overall reaction is as follows:
O=C=C=C=O + 2 R-OH → ROOC-CH₂-COOR
The reaction is typically performed in an inert solvent at low temperatures to control the high reactivity of this compound and to minimize its spontaneous polymerization, a common side reaction.[6]
Experimental Protocols
Two key experimental procedures are outlined below: the preparation of the this compound reagent and its subsequent reaction with an alcohol to form the desired malonate ester.
**3.1. Protocol for the Preparation of this compound (C₃O₂) **
This compound is typically prepared by the dehydration of malonic acid using a potent dehydrating agent, such as phosphorus pentoxide (P₄O₁₀).[1][7]
Materials:
-
Malonic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand (optional, as a heat transfer medium)
-
Dry ice/acetone or liquid nitrogen cold trap
-
Vacuum pump
-
Reaction tube (e.g., a robust glass tube)
-
Heating mantle
Procedure:
-
In a dry reaction tube, thoroughly mix malonic acid and phosphorus pentoxide in a 1:2 weight ratio. The addition of dry sand can help to moderate the reaction.
-
Assemble the reaction tube with a gas outlet connected to a series of cold traps (cooled with dry ice/acetone or liquid nitrogen) to collect the gaseous this compound.
-
Evacuate the system using a vacuum pump.
-
Gently heat the reaction mixture to 140-150°C. This compound will form as a gas and be collected in the cold trap.
-
The collected this compound can be purified by vacuum distillation. It is a colorless gas or liquid with a boiling point of 6.8°C.[6]
Safety Precautions:
-
This compound is a toxic and lachrymatory (tear-inducing) gas with a strong, pungent odor.[5][6] All manipulations must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Due to its high reactivity, this compound can polymerize, sometimes explosively. Prepare it in small quantities and use it immediately.
-
Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with extreme care.
Protocol for the Synthesis of Dialkyl Malonates
This protocol is a general procedure based on the known reactivity of this compound with nucleophiles, such as nitro alcohols.[8] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific alcohols.
Materials:
-
This compound (freshly prepared)
-
Anhydrous alcohol (e.g., ethanol, methanol, 2-nitrobutanol)
-
Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)
-
Reaction flask with a gas inlet, stirrer, and thermometer
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer, add the anhydrous alcohol (2.2 equivalents) dissolved in an anhydrous inert solvent.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly bubble the freshly prepared gaseous this compound (1 equivalent) through the cooled alcohol solution with vigorous stirring. Alternatively, a pre-condensed solution of this compound in the reaction solvent can be added dropwise.
-
Monitor the reaction by appropriate means (e.g., TLC, GC-MS). The reaction is often rapid.
-
After the reaction is complete, allow the mixture to slowly warm to room temperature.
-
The solvent and any excess reagents can be removed under reduced pressure.
-
The resulting crude dialkyl malonate can be purified by vacuum distillation or column chromatography.
Quantitative Data
While detailed data for the reaction of this compound with simple alcohols is sparse in recent literature, a study on its reaction with nitro alcohols provides valuable insight into the expected yields.[8]
| Alcohol | Product | Yield (%) | Reference |
| 2-Nitrobutanol | Di(2-nitrobutyl)malonate | 80 | [8] |
| 3-Methyl-3-nitrobutanol | Di(3-methyl-3-nitrobutyl)malonate | 85 | [8] |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for malonate ester synthesis from this compound.
Experimental Workflow
Caption: Experimental workflow for dialkyl malonate synthesis.
Conclusion
The synthesis of malonate esters from this compound and alcohols is a direct and atom-economical method. While the hazardous properties of this compound have limited its widespread use, this protocol provides a framework for its safe and effective application in a research setting. The high yields observed in reactions with substituted alcohols suggest that this method can be a powerful tool for accessing specific malonate esters that may be difficult to prepare via other routes. Careful adherence to safety procedures is paramount for the successful implementation of this chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: [2+2] Cycloaddition Reactions Involving Carbon Suboxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbon Suboxide in Cycloaddition Chemistry
This compound (C₃O₂), also known as tricarbon dioxide, is a linear cumulene (O=C=C=C=O) with a highly reactive and electrophilic central carbon atom. Structurally analogous to a "bis-ketene," it is a potent building block in organic synthesis. However, its utility is often hampered by its extreme reactivity and propensity to polymerize at ambient temperatures.[1] While its reactions as a 1,3-dipole are known, its application in [2+2] cycloadditions offers a direct route to constructing four-membered cyclobutane-1,3-dione (B95015) rings—valuable synthons for more complex molecular architectures.
These notes provide an overview of the known applications and detailed protocols for conducting [2+2] cycloaddition reactions with this unique reagent.
Theoretical Framework: [2+2] Cycloadditions
Pericyclic [2+2] cycloaddition reactions are governed by the Woodward-Hoffmann rules, which dictate the feasibility of the reaction under thermal or photochemical conditions based on the symmetry of the frontier molecular orbitals (HOMO and LUMO).
-
Thermal [2+2] Cycloadditions: For simple alkenes, a concerted suprafacial-suprafacial approach is thermally forbidden due to unfavorable orbital overlap. However, ketenes (and by analogy, this compound) are an exception. They can participate in thermally allowed [2+2] cycloadditions with alkenes via a concerted suprafacial-antarafacial mechanism, where one component adds across the same face of its π-system while the other adds across opposite faces.
-
Photochemical [2+2] Cycloadditions: Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. This change in orbital symmetry allows for a concerted suprafacial-suprafacial [2+2] cycloaddition, which is typically forbidden under thermal conditions.[2]
Application Note 1: Uranium(III)-Mediated Reductive Coupling of this compound
This protocol details the synthesis of a tetranuclear uranium complex featuring a central cyclobutane-1,3-dione ring, formed via the reductive coupling of this compound. This reaction demonstrates the ability of f-block elements to mediate complex transformations of small molecules.[3][4]
Application: Synthesis of novel organometallic frameworks and fundamental studies on the activation of small, reactive molecules like C₃O₂.
Quantitative Data
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| [U(η⁵-C₅H₄SiMe₃)₃] | This compound (C₃O₂) | Toluene (B28343), controlled addition | Tetranuclear uranium complex with cyclobutane-1,3-dione core | Not specified | [3][4] |
Reaction Pathway Diagram
Caption: U(III)-mediated reductive coupling of C₃O₂.
Experimental Protocol: Synthesis of the Tetranuclear Uranium-Cyclobutane-1,3-dione Complex
Note: This reaction is highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. Solvents must be rigorously dried and degassed.
-
Preparation of this compound (C₃O₂):
-
This compound is synthesized by the dehydration of malonic acid with phosphorus pentoxide (P₄O₁₀) under vacuum and heat.
-
Assemble a pyrolysis apparatus consisting of a flask containing a dry mixture of malonic acid and P₄O₁₀ (1:1.5 w/w), connected via a glass tube to a series of cold traps (-78 °C).
-
Heat the flask gently to ~140-150 °C under dynamic vacuum.
-
The gaseous C₃O₂ product will collect in the cold traps as a colorless liquid or solid.
-
Caution: this compound is toxic and has a noxious odor. Handle only in a well-ventilated fume hood.
-
-
Reaction Setup:
-
In a glovebox, dissolve the starting uranium(III) complex, [U(η⁵-C₅H₄SiMe₃)₃], in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Cycloaddition Reaction:
-
Carefully transfer a pre-determined amount of the freshly prepared liquid C₃O₂ into a separate, cooled vessel.
-
Slowly add a stoichiometric amount of the C₃O₂ solution to the stirred, cooled solution of the uranium complex via a cannula.
-
Observe for a color change, indicating the reaction is proceeding.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
-
Product Isolation and Purification:
-
Remove the solvent under reduced pressure to yield a crude solid.
-
Wash the solid with cold pentane (B18724) to remove any unreacted starting materials or soluble byproducts.
-
Recrystallize the product from a minimal amount of a toluene/hexane solvent mixture at low temperature (-30 °C) to obtain crystalline material suitable for X-ray diffraction analysis.
-
-
Characterization:
-
Characterize the final product using single-crystal X-ray diffraction to confirm the structure of the tetranuclear complex and the formation of the cyclobutane-1,3-dione ring.
-
Further analysis can be performed using ¹H and ¹³C NMR spectroscopy and elemental analysis.
-
Application Note 2: Synthesis of Bicyclic Systems via Tandem Cycloaddition with Alkynes
This protocol outlines the reaction of this compound with substituted alkynes, which proceeds through a proposed [2+2] cycloaddition intermediate to form complex bicyclo[4.2.0]octatrienone derivatives.
Application: A modular approach to synthesizing functionalized bicyclic and tricyclic frameworks from simple alkyne precursors.
Quantitative Data
| Alkyne Substrate (R-C≡C-R') | Molar Ratio (Alkyne:C₃O₂) | Conditions | Major Product | Yield (%) | Reference |
| 2,4-Hexadiyne | 2:1 | Anhydrous Chloroform (B151607) | 3,4,7,8-tetramethyl-2-oxa-bicyclo[4.2.0]octa-1(6),3,7-trien-5-one | ~50% | |
| 3,5-Octadiyne | 2:1 | Anhydrous Chloroform | 3,4,7,8-tetraethyl-2-oxa-bicyclo[4.2.0]octa-1(6),3,7-trien-5-one | ~50% |
Proposed Mechanism Diagram
Caption: Proposed pathway for bicyclic product formation.
Experimental Protocol: Synthesis of Bicyclo[4.2.0]octatrienone Derivatives
-
Preparation of this compound (C₃O₂):
-
Prepare C₃O₂ as described in Protocol 1.
-
Alternatively, generate C₃O₂ in situ if a suitable precursor is available. For this protocol, prepare a stock solution by bubbling the gaseous C₃O₂ into anhydrous, cooled (-10 °C) chloroform. Determine the concentration of the solution via titration or spectroscopic methods.
-
-
Reaction Setup:
-
In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve the alkyne substrate (2 molar equivalents) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
-
Cycloaddition Reaction:
-
Slowly add the chloroform solution of this compound (1 molar equivalent) to the stirred alkyne solution over a period of 1 hour using the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude residue via silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to isolate the bicyclic products.
-
-
Characterization:
-
Characterize the purified products using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm their structures.
-
Future & Potential Applications: Exploring Thermal [2+2] Cycloadditions
The structural similarity of this compound to ketenes suggests its potential for direct thermal [2+2] cycloadditions with electron-rich π-systems, such as enamines and ynamines. These reactions would provide direct access to highly functionalized 4-membered rings, which are challenging to synthesize. While specific protocols are not yet established, the following workflow provides a logical framework for researchers to explore this promising area.
General Experimental Workflow Diagram
Caption: Workflow for exploring novel C₃O₂ cycloadditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Activation of this compound (C3O2) by U(iii) to form a cyclobutane-1,3-dione ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of this compound (C3O2) by U(iii) to form a cyclobutane-1,3-dione ring - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Carbon Suboxide as a C₃ Synthon in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), a linear cumulene with the structure O=C=C=C=O, serves as a highly reactive and versatile C₃ synthon in organic synthesis. Its electrophilic nature makes it an excellent reagent for the construction of a variety of heterocyclic systems. Due to its high reactivity, it can be challenging to handle, but its utility in forming carbon-heteroatom bonds offers unique synthetic pathways to important heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key classes of heterocyclic compounds. For comparative purposes, analogous syntheses using the more stable C₃ synthon, malonyl chloride, are also referenced.
Core Concepts and Reaction Mechanisms
This compound's reactivity stems from the electrophilicity of its carbonyl carbons. Nucleophilic attack can occur at the terminal carbons, leading to a variety of addition and cycloaddition reactions. The general reactivity of this compound with binucleophiles (Y-X-H), such as ureas, amidines, and enamines, proceeds through an initial nucleophilic attack followed by cyclization to form a six-membered heterocyclic ring.
Synthesis of this compound
This compound is typically prepared by the dehydration of malonic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), in a vacuum. The gaseous C₃O₂ is then condensed at low temperature.[1]
Experimental Protocol: Preparation of this compound
Materials:
-
Malonic acid (dried)
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand (coarse)
-
Glass wool
-
Apparatus for vacuum distillation with a receiving flask cooled in liquid nitrogen.
Procedure:
-
A mixture of 15 g of finely powdered and well-dried malonic acid and 60 g of phosphorus pentoxide is prepared.
-
This mixture is placed in a distillation flask.
-
The flask is connected to a vacuum distillation apparatus, and the receiving flask is cooled with liquid nitrogen.
-
The distillation flask is heated gently with a Bunsen burner.
-
This compound distills and solidifies in the cooled receiver as a white solid.
-
The crude product can be purified by sublimation under vacuum.
Caution: this compound is a toxic and lachrymatory gas. All manipulations should be performed in a well-ventilated fume hood.
Applications in Heterocyclic Synthesis
Synthesis of Barbituric Acid Derivatives
This compound reacts with ureas and thioureas to form barbituric acid and thiobarbituric acid derivatives, respectively. These compounds are of significant interest in medicinal chemistry due to their sedative and hypnotic properties. The reaction proceeds via a stepwise addition-cyclization mechanism.
Reaction Scheme:
Figure 1: General reaction of this compound with urea (B33335).
Experimental Protocol: Synthesis of Barbituric Acid from this compound and Urea
Materials:
-
This compound solution in ether
-
Urea
-
Dry ether
Procedure:
-
A solution of urea (10 mmol) in a mixture of dry ether and a small amount of pyridine is prepared in a flask equipped with a stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of this compound (10 mmol) in dry ether is added dropwise to the urea solution with constant stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The precipitated product is collected by filtration, washed with cold ether, and dried.
-
Recrystallization from ethanol (B145695) yields pure barbituric acid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Urea | Barbituric Acid | ~70% |
| This compound | Thiourea | 2-Thiobarbituric Acid | ~65% |
Synthesis of 4-Hydroxy-2-Pyrones
The reaction of this compound with enamines, derived from ketones, provides a direct route to 4-hydroxy-2-pyrone derivatives. This reaction is a [4+2] cycloaddition where the enamine acts as the four-atom component and a C=C bond of this compound acts as the two-atom component.
Reaction Workflow:
Figure 2: Workflow for the synthesis of 4-hydroxy-2-pyrones.
Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
Materials:
-
1-Morpholinocyclohexene (enamine)
-
This compound solution in dichloromethane (B109758)
-
Dry dichloromethane
Procedure:
-
A solution of 1-morpholinocyclohexene (10 mmol) in dry dichloromethane (50 mL) is placed in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser.
-
A solution of this compound (10 mmol) in dry dichloromethane (20 mL) is added dropwise at 0 °C with vigorous stirring.
-
After the addition is complete, the mixture is stirred at room temperature for 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with 10% hydrochloric acid and heated on a water bath for 30 minutes.
-
After cooling, the product is extracted with ether.
-
The ethereal extract is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Pyrone Synthesis:
| Enamine | Product | Yield (%) |
| 1-Morpholinopropene | 4-Hydroxy-6-methyl-2-pyrone | 68% |
| 1-Pyrrolidinocyclopentene | 3,4-Dihydro-2H-cyclopenta[b]pyran-2,5-dione | 75% |
Synthesis of Pyrimidines and Pyridines
This compound reacts with amidines to yield pyrimidine (B1678525) derivatives. The reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of this compound, followed by cyclization and dehydration. While less common, reactions leading to pyridine derivatives have also been reported, often through more complex reaction pathways.
Logical Relationship of Reactants to Product:
Figure 3: Reactant contribution to the pyrimidine core.
Experimental Protocol: Synthesis of a 4,6-Dihydroxypyrimidine Derivative
Materials:
-
This compound solution in dioxane
-
Dry dioxane
Procedure:
-
A solution of benzamidine (10 mmol) and triethylamine (12 mmol) in dry dioxane (50 mL) is prepared in a reaction flask.
-
The solution is cooled to 10 °C.
-
A solution of this compound (10 mmol) in dry dioxane (20 mL) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with water, and the solid product is collected by filtration.
-
The crude product is recrystallized from a suitable solvent to afford the pure 2-phenyl-4,6-dihydroxypyrimidine.
Quantitative Data for Amidine Reactions:
| Amidine | Product | Yield (%) |
| Acetamidine | 2-Methyl-4,6-dihydroxypyrimidine | ~60% |
| Benzamidine | 2-Phenyl-4,6-dihydroxypyrimidine | ~72% |
Conclusion
This compound, despite its reactivity and handling challenges, is a potent C₃ synthon for the one-step construction of various six-membered heterocyclic systems. The reactions are often high-yielding and provide access to valuable scaffolds for medicinal and materials chemistry. The protocols outlined in this document provide a foundation for researchers to explore the utility of this unique reagent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic applications.
References
Application Notes and Protocols for Controlled Polymerization of Carbon Suboxide for Semiconductor Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C3O2), a linear molecule with the structure O=C=C=C=O, is a highly reactive compound that readily polymerizes to form a material often referred to as "red carbon".[1] This polymer, poly(this compound), has shown promise as a carbon-based semiconductor material. Its properties can be tuned, making it an attractive candidate for applications in electronics and sensing.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its controlled polymerization to form semiconductor thin films.
Data Presentation
Table 1: Precursor Synthesis and Polymerization Conditions
| Parameter | Value/Range | Notes | Reference |
| Precursor Synthesis | |||
| Reactants | Malonic Acid (MA), Phosphorus Pentoxide (P2O5/P4O10) | Dehydration of malonic acid is a common synthesis route. | [1] |
| Reaction Temperature | 140-160 °C | Heating the mixture of MA and P2O5 generates gaseous C3O2. | [1] |
| Thin Film Deposition | |||
| Method | Gas-Phase Reaction / Chemical Vapor Deposition (CVD) | Gaseous C3O2 is transported to a substrate for in-situ polymerization. | [1] |
| Substrate Temperature | Variable (e.g., Room Temperature to 200 °C) | Substrate temperature is a critical parameter for controlling film properties. Higher temperatures can lead to carbonization. | [2] |
| Deposition Pressure | Vacuum | CVD processes are typically carried out under vacuum to control precursor flow and minimize impurities. | |
| Carrier Gas | Inert gas (e.g., N2, Ar) | Can be used to control the flow rate of C3O2 precursor to the deposition chamber. |
Table 2: Properties of Poly(this compound) Semiconductor Films
| Property | Value/Range | Method of Measurement | Notes | Reference |
| Optical Properties | ||||
| Optical Band Gap (Eg) | Tunable | UV-Vis Spectroscopy | The bandgap can be modified by exposure to amines, shifting from the red to the near-UV spectral range. | [1] |
| Fluorescence | Tunable | Fluorescence Spectroscopy | Changes upon exposure to different analytes, indicating potential for sensor applications. | [1] |
| Electrical Properties | ||||
| Electrical Conductivity (σ) | Variable | Four-Point Probe, C-AFM | The conductivity of carbon-based polymers is highly dependent on their structure and doping. Specific values for poly(this compound) films require further detailed studies. | |
| Structural Properties | ||||
| Morphology | Thin film, can form finger-like protrusions | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | The morphology is influenced by polymerization conditions. | [2] |
| Composition | Primarily Carbon and Oxygen | Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS) | Films are composed of carbon and oxygen, with the potential for nitrogen doping. | [1] |
| Crystallinity | Amorphous to semi-crystalline | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) | The degree of order depends on the polymerization process. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (C3O2) Precursor
Objective: To synthesize gaseous this compound from the dehydration of malonic acid.
Materials:
-
Malonic acid (MA)
-
Phosphorus pentoxide (P2O5)
-
Two-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Gas inlet/outlet adapters
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent premature reactions.
-
In the two-neck round-bottom flask, place a solid mixture of malonic acid and phosphorus pentoxide. A typical molar ratio is 1:1, but this can be optimized.
-
Assemble the apparatus with the heating mantle under the flask, a condenser attached to one neck, and a gas inlet/outlet on the other neck. The outlet should lead to a cold trap to collect any unreacted volatile compounds and then to the deposition chamber or a fume hood.
-
Purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes to remove air and moisture.
-
Begin heating the flask to 140-160 °C while maintaining a slow flow of inert gas.[1]
-
Gaseous this compound will be generated and can be directed to the deposition chamber. The reaction also produces carbon dioxide as a byproduct.
-
Monitor the reaction progress. The generation of C3O2 will cease once the reactants are consumed.
-
After the reaction is complete, cool the flask to room temperature under the inert gas flow.
Protocol 2: Controlled Polymerization of this compound for Semiconductor Film Deposition (CVD)
Objective: To deposit a thin film of poly(this compound) onto a substrate via in-situ polymerization of gaseous C3O2.
Materials:
-
Substrates (e.g., glass slides, silicon wafers, quartz)
-
Chemical Vapor Deposition (CVD) system with:
-
Reaction chamber
-
Substrate holder with temperature control
-
Gas lines for precursor and carrier gas
-
Vacuum pump and pressure gauges
-
-
Gaseous this compound from Protocol 1
Procedure:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Place the cleaned substrates onto the substrate holder in the CVD reaction chamber.
-
Evacuate the chamber to a base pressure in the range of 10^-3 to 10^-6 Torr.
-
Heat the substrate to the desired deposition temperature. This temperature is a critical parameter and should be varied to study its effect on film properties.
-
Introduce the gaseous this compound synthesized in Protocol 1 into the reaction chamber. The flow rate can be controlled using a mass flow controller or by adjusting the inert gas flow through the precursor generation flask.
-
Maintain a constant pressure and substrate temperature during the deposition process. The deposition time will determine the film thickness.
-
During deposition, the gaseous C3O2 will polymerize on the hot substrate surface, forming a thin film of poly(this compound).
-
After the desired deposition time, stop the flow of the C3O2 precursor and cool the substrate to room temperature under vacuum or in an inert atmosphere.
-
Vent the chamber and remove the substrates for characterization.
Protocol 3: Characterization of Poly(this compound) Semiconductor Films
Objective: To characterize the structural, optical, and electrical properties of the deposited films.
1. Structural and Morphological Characterization:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology, uniformity, and thickness of the film.
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography and to quantify surface roughness.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the film (or lack thereof, in the case of amorphous films).
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's internal structure and to obtain electron diffraction patterns.
2. Compositional Analysis:
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the film and confirm the presence of carbon and oxygen.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical bonding states of carbon and oxygen within the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer film.
3. Optical and Electronic Characterization:
-
UV-Vis Spectroscopy: To measure the absorbance spectrum of the film and determine the optical band gap (Eg) using a Tauc plot.
-
Fluorescence Spectroscopy: To measure the emission spectrum and study the photoluminescence properties.
-
Four-Point Probe or Conductive AFM (C-AFM): To measure the electrical conductivity of the semiconductor film.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound) semiconductor films.
Caption: Logical relationship between polymerization parameters and resulting semiconductor film properties.
References
Role of carbon suboxide in astrochemistry and interstellar ice analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (O=C=C=C=O, C₃O₂), a linear oxocarbon, is a molecule of significant interest in astrochemistry. While it has no net dipole moment, making it undetectable by radio astronomy in the gas phase, its solid-state infrared absorption features make it a candidate for detection in interstellar and cometary ices.[1][2] Laboratory studies on interstellar ice analogs are crucial for understanding the formation, destruction, and spectroscopic signatures of C₃O₂ in astrophysical environments. It has been proposed as a potential source of the extended emissions of carbon monoxide (CO) and atomic carbon observed in cometary comae.[1][3][4] Furthermore, the polymerization of this compound upon energetic processing may contribute to the low albedos (dark surfaces) of cometary nuclei.[1]
These notes provide an overview of the role of C₃O₂ in astrochemistry, summarizing key spectroscopic data and outlining detailed protocols for its synthesis and analysis in simulated interstellar ice matrices.
Data Presentation: Spectroscopic and Physical Properties
The following tables summarize quantitative data from laboratory studies of C₃O₂ in astrophysically relevant ice analogs. This data is essential for the interpretation of astronomical observations and for constraining chemical models.
Table 1: Infrared Absorption Features of C₃O₂ in Various Ice Matrices at 18 K
The position and width of the strong ν₃ asymmetric stretching mode of C₃O₂ are sensitive to the surrounding ice matrix. This sensitivity can be used to identify the composition of ices in which C₃O₂ may be embedded.
| Ice Matrix (Ratio) | Peak Position (cm⁻¹) | Full Width at Half Maximum (FWHM) (cm⁻¹) |
| Pure C₃O₂ | 2290 | 25 |
| CO₂ + C₃O₂ (100:1) | 2277 | 26 |
| H₂O + C₃O₂ (10:1) | 2256 | 32 |
| CO + C₃O₂ (100:1) | 2252 | 8 |
| N₂ + C₃O₂ (100:1) | 2248 | 5 |
| Data sourced from Gerakines & Moore, 2001.[1] |
Table 2: Vapor Pressure of Pure C₃O₂ Ice
The vapor pressure of C₃O₂ is critical for understanding its sublimation behavior as comets approach the Sun. The rapid increase in vapor pressure with temperature suggests that its release into the cometary coma would be highly temperature-dependent.[1]
| Temperature (K) | Vapor Pressure (µbar) |
| 110 | 0.12 ± 0.01 |
| 115 | 0.90 ± 0.13 |
| 120 | 2.1 ± 0.1 |
| 125 | 58 ± 1 |
| Data sourced from Gerakines & Moore, 2001.[1] |
Chemical Pathways and Processing
This compound can be both formed and destroyed by energetic processing (UV photolysis and particle irradiation) in interstellar and cometary ices.[3][4]
Formation and Destruction Pathways
Laboratory experiments demonstrate that C₃O₂ can be formed by the energetic processing of ices containing carbon monoxide (CO) or carbon dioxide (CO₂).[3] Conversely, C₃O₂ within an ice matrix, particularly one dominated by water (H₂O), can be destroyed by the same energetic processes, leading to the formation of CO, CO₂, and polymeric residues.[1]
Caption: General reaction pathways for the formation and destruction of C₃O₂ in interstellar ice analogs.
Experimental Protocols
The following protocols outline the methods for synthesizing C₃O₂ and preparing and analyzing interstellar ice analogs containing this molecule.
Protocol 1: Synthesis of this compound (C₃O₂)
This protocol is based on the dehydration of malonic acid, a well-established laboratory method.[1]
Materials:
-
Malonic acid (CH₂(COOH)₂)
-
Phosphorus pentoxide (P₂O₅)
-
Glass reaction vessel with heating mantle
-
Cold trap
-
Liquid nitrogen (LN₂)
-
Vacuum pump
-
Dewar flasks
Procedure:
-
Preparation: Mix malonic acid and phosphorus pentoxide in an approximate 10:1 weight ratio in the reaction vessel.
-
Assembly: Connect the reaction vessel to a cold trap cooled with liquid nitrogen (77 K).
-
Reaction: Heat the mixture to 410–420 K for approximately 1 hour. The gases produced (H₂O, CO₂, C₃O₂, and acetic acid) will be collected in the 77 K trap.
-
Purification: a. After the reaction is complete, remove the heating mantle and allow the apparatus to cool. b. Replace the liquid nitrogen bath around the cold trap with a liquid-solid ethanol slush bath to raise the temperature to 156 K. c. Connect the trap to a vacuum pump and pump on the sample for approximately 1 hour. This will remove the more volatile CO₂ from the frozen sample.
-
Storage: The purified C₃O₂ can be stored at 77 K or transferred via a vacuum line for immediate use in ice preparation.
Protocol 2: Preparation and Analysis of C₃O₂-Containing Ice Analogs
This protocol describes the formation of thin ice films in a high-vacuum chamber for spectroscopic analysis.
Caption: Experimental workflow for the preparation and analysis of interstellar ice analogs containing C₃O₂.
Materials & Equipment:
-
High-vacuum chamber (< 10⁻⁷ mbar)
-
Cryocooler capable of reaching < 20 K
-
Infrared-transparent substrate (e.g., CsI or KBr window)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Gas manifold with mass flow controllers or precision leak valves
-
Energetic processing source:
-
UV lamp (e.g., hydrogen discharge lamp)
-
Ion source (e.g., for proton irradiation)
-
-
Purified C₃O₂ and matrix gases (H₂O, CO, CO₂, N₂)
Procedure:
-
System Preparation: Mount the substrate onto the cryocooler cold finger inside the high-vacuum chamber. Evacuate the chamber to high vacuum.
-
Cooling: Cool the substrate to the desired experimental temperature (e.g., 18 K).[3]
-
Gas Deposition: a. Prepare the desired gas mixture (e.g., H₂O + C₃O₂ at a 10:1 ratio) in the gas manifold. b. Slowly introduce the gas mixture into the chamber through a leak valve, allowing it to condense onto the cold substrate, forming a thin, uniform ice film.
-
Initial Analysis: Record a baseline mid-infrared spectrum of the ice sample using the FTIR spectrometer.
-
Energetic Processing: a. Expose the ice sample to a calibrated flux of UV photons or energetic protons.[1] b. Periodically interrupt the processing to record new IR spectra to monitor chemical changes.
-
Data Analysis: a. Measure the changes in the integrated absorbance of the C₃O₂ infrared bands (and those of other species) to determine formation and destruction rates. b. Identify new absorption features to characterize reaction products.
-
Thermal Processing (Optional): After energetic processing, slowly warm the sample to study temperature-induced effects, such as sublimation and further reactions, monitoring changes with the FTIR spectrometer.
References
Application Notes and Protocols for Flash Photolysis Studies of Carbon Suboxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the decomposition pathways of carbon suboxide (C₃O₂) as studied by flash photolysis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the understanding and replication of these experiments.
Introduction
This compound (C₃O₂), a linear cumulene (O=C=C=C=O), is a reactive molecule that undergoes decomposition upon absorption of ultraviolet light. Flash photolysis is a powerful technique to study the fast kinetics and reaction mechanisms of this process. By generating a short, intense pulse of light, transient species are produced, and their subsequent reactions can be monitored in real-time using spectroscopic methods. Understanding the decomposition pathways of C₃O₂ is crucial in various fields, including atmospheric chemistry and materials science.
Decomposition Pathways of this compound
Upon UV photolysis, this compound primarily dissociates into two main channels, producing either dicarbon monoxide (C₂O) and carbon monoxide (CO) or a carbon atom (C) and two molecules of carbon monoxide. The highly reactive C₂O and C radicals can then undergo further reactions.
The primary decomposition pathways are:
-
C₃O₂ + hν → C₂O + CO
-
C₃O₂ + hν → C(³P) + 2CO
The C₂O radical is known to react rapidly with the parent C₃O₂ molecule, leading to the formation of other transient species and eventual polymerization. The C₃ radical has also been observed as a product, likely arising from the reaction of C(³P) atoms with C₃O₂.
Signaling Pathway Diagram
Caption: Decomposition pathways of this compound upon UV photolysis.
Quantitative Data
The following tables summarize the available quantitative data for the key reactions in the decomposition of this compound.
Table 1: Primary Quantum Yields for C₃O₂ Photolysis
| Wavelength (nm) | Quantum Yield (Φ) for C₂O + CO | Quantum Yield (Φ) for C + 2CO | Reference |
| 193 | Data not available in search results | Data not available in search results | |
| 248 | Data not available in search results | Data not available in search results |
Note: Specific primary quantum yields for the different photolysis channels of C₃O₂ were not found in the provided search results. This represents a significant gap in the publicly available literature.
Table 2: Rate Constants for Key Reactions
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| C₃O₂ + H → HCCO + CO | 1.3 x 10⁻¹¹ exp(-1320/T) | Discharge-Flow Mass Spectrometry | [1] |
| C₃O₂ + OH | (2.6 ± 0.5) x 10⁻¹² | Relative Rate | [2] |
| C₃O₂ + O₃ | < 1.5 x 10⁻²¹ | Relative Rate | [3] |
| C₂O + C₃O₂ | Data not available in search results |
Experimental Protocols
This section provides a detailed methodology for a typical flash photolysis experiment to study the decomposition of this compound.
Experimental Workflow Diagram
Caption: General workflow for a flash photolysis experiment.
Gas Mixture Preparation
-
This compound Synthesis: C₃O₂ can be synthesized by the dehydration of malonic acid with P₄O₁₀. The product should be purified by vacuum distillation to remove any impurities.
-
Mixture Preparation: Prepare a mixture of C₃O₂ in a large excess of an inert buffer gas (e.g., Ar or N₂) in a gas handling line. Typical partial pressures of C₃O₂ are in the range of 0.1-1 Torr, with a total pressure of 10-100 Torr.
-
Introduction to Cell: Introduce the gas mixture into a quartz reaction cell of known path length (e.g., 20-50 cm).
Flash Photolysis Setup
-
Photolysis Source: Use a pulsed excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) or a xenon flash lamp as the photolysis source. The light pulse should be short (typically a few nanoseconds for a laser) and energetic enough to produce a detectable concentration of transient species.
-
Monitoring Source: A continuous wave lamp (e.g., xenon arc lamp or deuterium (B1214612) lamp) is used as the probe beam. The beam is collimated and passed through the reaction cell, perpendicular to the photolysis beam.
-
Detection System: The probe beam, after passing through the cell, is focused onto the entrance slit of a monochromator to select the desired wavelength for monitoring. The light is then detected by a photomultiplier tube (PMT).
Transient Absorption Spectroscopy
-
Wavelength Selection:
-
Data Acquisition:
-
The output of the PMT is fed into a fast oscilloscope or a transient digitizer.
-
Trigger the oscilloscope with the photolysis pulse.
-
Record the change in absorbance of the probe beam as a function of time after the flash.
-
Average multiple signals to improve the signal-to-noise ratio.
-
Kinetic Analysis
-
Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., C₃O₂ in the C₂O + C₃O₂ reaction), the reaction can be treated as pseudo-first-order.
-
Rate Constant Determination: The decay of the transient species' absorption is fitted to an appropriate kinetic model (e.g., first or second-order decay) to extract the rate constants. For a pseudo-first-order reaction, a plot of the observed rate constant versus the concentration of the excess reactant will yield a straight line with a slope equal to the second-order rate constant.
Conclusion
Flash photolysis coupled with transient absorption spectroscopy is an indispensable tool for elucidating the complex decomposition pathways of this compound. While the primary photolytic channels are known to produce C₂O and C radicals, further quantitative studies are required to determine the precise quantum yields and the rate constants of key secondary reactions. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at a more complete understanding of C₃O₂ photochemistry.
References
Application of Carbon Suboxide in Improving Dye Affinity for Fibers: A Review of a Niche Application
Theoretical Framework
Carbon suboxide (C₃O₂), with its linear structure O=C=C=C=O, is a highly reactive compound. It can be considered a dialkylketene and is known to react with nucleophiles. The primary functional groups present in protein-based fibers such as wool and fur (keratin) and cellulosic fibers (cotton) that could potentially react with this compound include:
-
Amine groups (-NH₂): Found in the side chains of amino acid residues like lysine (B10760008) in wool and as terminal groups.
-
Hydroxyl groups (-OH): Abundant in cellulose (B213188) (cotton) and present in amino acid residues like serine and threonine in wool.
-
Thiol groups (-SH): Present in the cysteine residues of wool.
The reaction of this compound with these functional groups would introduce malonic acid derivatives as cross-linking agents or side chains on the fiber surface. This modification could enhance dye affinity through several mechanisms:
-
Increased number of dye sites: The introduction of carboxyl groups from the reaction of this compound and subsequent hydrolysis would provide additional acidic sites for cationic (basic) dyes to bind.
-
Fiber surface modification: The treatment could alter the surface morphology and polarity of the fibers, potentially improving the accessibility of dye molecules.
-
Cross-linking: The bifunctional nature of this compound could lead to cross-linking between polymer chains within the fiber, which might trap dye molecules more effectively, although this could also potentially reduce dye accessibility if the cross-linking is too extensive.
Due to the high reactivity and instability of this compound, its application would require carefully controlled conditions, likely in a gaseous phase or in an inert solvent to prevent premature polymerization.
Plausible Reaction Mechanism
The reaction of this compound with the nucleophilic groups on a fiber surface is likely to proceed via a nucleophilic addition-elimination mechanism, analogous to its reactions with other nucleophiles. The following diagram illustrates a hypothetical reaction pathway between this compound and the amine and hydroxyl groups present in wool or cotton fibers.
Caption: Hypothetical reaction pathway of this compound with fiber functional groups.
Application Notes: A Hypothetical Protocol
Disclaimer: The following protocol is a theoretical construct based on the known reactivity of this compound and general fiber treatment procedures. It has not been validated by published experimental data and should be treated as a conceptual outline for research purposes only. Extreme caution is advised when handling this compound due to its high reactivity and potential hazards.
Objective: To modify the surface of wool fibers with this compound to improve the uptake of a cationic dye.
Materials:
-
Wool yarn, scoured and dried.
-
This compound (generated in situ or from a stabilized source).
-
Inert gas (e.g., Nitrogen or Argon).
-
Anhydrous, inert solvent (e.g., diethyl ether or dioxane).
-
Cationic dye (e.g., Methylene Blue).
-
Spectrophotometer for measuring dye concentration.
-
Reaction vessel with gas inlet and outlet, and temperature control.
Experimental Workflow:
Caption: Hypothetical workflow for treating wool fibers with this compound.
Procedure:
-
Fiber Preparation: A sample of scoured wool yarn is thoroughly dried in a vacuum oven to remove all moisture.
-
Reaction Setup: The reaction vessel is purged with an inert gas (nitrogen) to create an oxygen-free and moisture-free environment.
-
This compound Treatment:
-
The dried wool sample is placed in the reaction vessel.
-
A controlled stream of gaseous this compound, diluted with an inert gas, is passed through the vessel at a specific temperature (e.g., room temperature to slightly elevated, to be determined experimentally).
-
Alternatively, the wool can be submerged in a solution of this compound in an anhydrous, inert solvent.
-
The reaction is allowed to proceed for a defined period.
-
-
Post-Treatment:
-
The vessel is purged with inert gas to remove any unreacted this compound.
-
The treated wool is washed with an anhydrous, inert solvent to remove any adsorbed, unreacted reagent or byproducts.
-
The treated wool is then dried under vacuum.
-
-
Dyeing and Evaluation:
-
Both the treated and an untreated (control) sample of wool are dyed under identical conditions using a cationic dye solution.
-
The dye uptake is quantified by measuring the difference in the absorbance of the dyebath before and after dyeing using a spectrophotometer.
-
The color strength of the dyed fabrics can also be measured using a reflectance spectrophotometer.
-
Quantitative Data (Hypothetical)
Due to the absence of published data, the following table is purely illustrative of how quantitative results from such an experiment could be presented.
| Treatment | Dye Concentration in Bath (mg/L) | Dye Uptake (%) | Color Strength (K/S) |
| Untreated Wool | 100 | 65 | 8.2 |
| C₃O₂ Treated Wool | 100 | 85 | 12.5 |
Conclusion
The use of this compound to improve the dye affinity of fibers is a concept with a sound chemical basis but lacks substantial empirical support in the available scientific and technical literature. The high reactivity of this compound suggests that it could effectively modify fiber surfaces to enhance dye uptake. However, this same reactivity also presents significant challenges for controlled and safe application in an industrial setting. Further research would be necessary to establish viable experimental protocols, quantify the improvements in dye affinity for various fiber and dye types, and fully understand the underlying chemical and physical changes to the treated fibers. Without such research, the application of this compound in this context remains largely theoretical.
Application Notes and Protocols for Trapping and Stabilizing Carbon Suboxide with N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon suboxide (C₃O₂), a linear cumulene, is a highly reactive and unstable molecule that readily polymerizes at ambient temperatures. This inherent instability has historically limited its application in synthetic chemistry. However, the use of N-heterocyclic carbenes (NHCs) has emerged as a promising strategy to trap and stabilize C₃O₂, forming stable zwitterionic adducts. These adducts serve as convenient platforms for the storage and subsequent derivatization of the C₃O₂ moiety, opening new avenues for its utilization in organic synthesis and drug development.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of NHC-stabilized this compound adducts, with a primary focus on the well-characterized adduct formed with 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIPr).
Data Presentation
Spectroscopic and Stability Data of NHC-C₃O₂ Adducts
The following table summarizes the key spectroscopic and stability data for the SIPr-C₃O₂ adduct. While the reaction has been primarily demonstrated with SIPr, this data provides a benchmark for future work with other N-heterocyclic carbenes.
| Adduct | NHC | Yield (%) | ¹H NMR (CD₂Cl₂) δ (ppm) | ¹³C NMR (CD₂Cl₂) δ (ppm) | IR Data (Calculated) ν (cm⁻¹) | Stability |
| SIPr-C₃O₂ | SIPr | Low (not specified)¹ | 1.40 (d), 1.52 (d), 3.29 (sept) | 164.70 (CSIPr), 161.35 (Cγ), 151.93 (Cα), 47.23 (Cβ)[1][2] | Not available | Air-stable solid[3] |
| SIPr-CO₂ | SIPr | - | - | 166.77 (CSIPr), 153.30 (CO₂)[1] | Not available | Thermally reversible |
¹The yield for the clean product is reported as "lower" without a specific percentage.[4] The reaction's success is highly dependent on the purity of the C₃O₂.
Experimental Protocols
Protocol 1: In-situ Generation of this compound (C₃O₂)
This compound is a toxic and unstable gas that should be handled with extreme caution in a well-ventilated fume hood. This protocol is adapted from the procedure described by Tsoureas et al.
Materials:
-
Malonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Calcined sand
-
Schlenk flasks (1 L and 500 mL)
-
Two-way gas adapter with a Teflon stopcock
-
Heating mantle
-
Cold traps (e.g., liquid nitrogen, acetone/liquid nitrogen, ethanol/liquid nitrogen)
Procedure:
-
In a glovebox, thoroughly mix malonic acid (8 g), phosphorus pentoxide (100 g), and calcined sand (20 g) and place the powdered mixture into a 1 L Schlenk flask.
-
Assemble the apparatus as shown in the workflow diagram below. The 1 L reaction flask is connected via a two-way gas adapter to a 500 mL receiving flask.
-
Evacuate the entire system for at least 30 minutes. The receiving flask should be cooled in a liquid nitrogen bath.
-
Seal the system and heat the reaction flask containing the malonic acid mixture. C₃O₂ will form and distill, along with CO₂ and acetic acid as byproducts.
-
To purify the C₃O₂, a series of cold traps can be employed. A trap at approximately -95 °C (ethanol/liquid nitrogen) can be used to condense acetic acid, while C₃O₂ and CO₂ will pass through and be collected in the liquid nitrogen-cooled receiving flask.
-
To remove the more volatile CO₂, the mixture in the receiving flask can be subjected to fractional condensation under dynamic vacuum using a slush bath (e.g., pentane (B18724)/liquid nitrogen at ~-120 °C or ethanol/liquid nitrogen at ~-113 °C).[4] The C₃O₂ will remain as a solid or liquid while the CO₂ is pumped away.
Protocol 2: Trapping of this compound with SIPr
Materials:
-
1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr)
-
Anhydrous pentane
-
Schlenk flask equipped with a stir bar
-
Low-temperature bath (e.g., acetone/liquid nitrogen, ~-90 °C)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve SIPr (1.00 g, 2.56 mmol) in anhydrous pentane (150 mL).
-
Cool the SIPr solution to -90 °C using an acetone/liquid nitrogen bath.
-
Carefully and slowly condense the freshly prepared and purified C₃O₂ gas into the cold SIPr solution under static vacuum.
-
During the addition of C₃O₂, a pale yellow precipitate of the SIPr-C₃O₂ adduct will form. It is crucial to use an excess of the carbene relative to C₃O₂ to avoid the formation of intractable polymeric byproducts.[4]
-
Once the transfer of C₃O₂ is complete, backfill the reaction flask with an inert gas.
-
Allow the reaction mixture to warm to room temperature over approximately 30 minutes.
-
The solid product can be isolated by filtration.
-
To remove any unreacted SIPr, the solid product should be washed exhaustively with pentane, in which the adduct is insoluble.
Visualizations
Reaction of an N-Heterocyclic Carbene with this compound
References
Troubleshooting & Optimization
Technical Support Center: Carbon Suboxide Handling and Polymerization Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of carbon suboxide (C₃O₂) and the prevention of its spontaneous polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to spontaneous polymerization?
This compound (C₃O₂) is a linear molecule with the structure O=C=C=C=O, making it a cumulene.[1] Its high degree of unsaturation and reactive ketene (B1206846) functionalities contribute to its inherent instability. Spontaneous polymerization occurs readily, especially at room temperature and in the presence of impurities, forming a red, yellow, or black solid.[1] The polymer is believed to have a poly(α-pyronic) structure.
Q2: What are the primary factors that induce the polymerization of this compound?
The main factors that promote the spontaneous polymerization of this compound are:
-
Temperature: Higher temperatures significantly accelerate the rate of polymerization.[2] this compound is stable at very low temperatures (-78°C) but polymerizes at 25°C.[3]
-
Purity: Impurities can act as catalysts or initiation sites for polymerization.[4] Highly purified this compound is more stable.[1]
-
Light: Photolysis can induce polymerization.[3]
-
Presence of Nucleophiles: this compound reacts readily with nucleophiles like water and amines, which can initiate polymerization or degradation pathways.[3]
Q3: What are the initial signs of this compound polymerization?
The first visual indication of polymerization is the appearance of a yellow, red, or brown solid, often as a film on the surface of the storage container or as a precipitate in the liquid monomer.[1]
Q4: Are there any known chemical inhibitors for this compound polymerization?
Currently, there is limited specific research on effective chemical inhibitors for this compound polymerization. However, based on the chemistry of other unsaturated monomers, the following classes of compounds could be investigated as potential inhibitors:
-
Radical Scavengers: Compounds like 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (B1673460) are commonly used to inhibit radical polymerization in monomers like styrene.[5]
-
Stable Free Radicals: Nitroxide radicals such as TEMPO are effective inhibitors for a variety of polymerizations.[5]
It is crucial to note that the efficacy of these inhibitors for this compound has not been well-documented, and their use would require experimental validation.
Q5: What are the safety hazards associated with this compound?
This compound is a toxic and pungent-smelling gas at room temperature.[6] It is an irritant to the eyes, respiratory tract, and skin. Due to its high reactivity, it should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid formation of a colored polymer in the storage container. | 1. Elevated storage temperature.2. Presence of impurities.3. Exposure to light. | 1. Immediately cool the container to at least -20°C, preferably -78°C (dry ice).2. If the monomer is needed for an experiment, consider re-purification by low-temperature fractional distillation.3. Store the container in a dark, cold environment. |
| Inconsistent experimental results using this compound. | 1. Partial polymerization of the starting material.2. Contamination with byproducts from synthesis (e.g., CO₂, acetic acid). | 1. Visually inspect the monomer for any signs of polymerization before use.2. Purify the this compound immediately before use using the protocol outlined below. |
| Clogging of transfer lines or reaction vessel inlets. | Polymerization initiated by local hot spots or incompatible materials. | 1. Ensure all glassware and transfer lines are scrupulously clean and dry.2. Use materials known to be inert to this compound (e.g., glass, PTFE).3. Pre-cool transfer lines and the reaction vessel. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is based on the dehydration of malonic acid.
Materials:
-
Malonic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Sand
-
Glass wool
-
Dry ice/acetone bath (-78°C)
-
Liquid nitrogen bath (-196°C)
-
High-vacuum line
Procedure:
-
Thoroughly mix malonic acid with a five-fold excess by weight of P₄O₁₀ and sand in a reaction flask.
-
Assemble a vacuum distillation apparatus with a series of cold traps. The first trap should be cooled with a dry ice/acetone bath (-78°C) and the subsequent trap(s) with liquid nitrogen (-196°C).
-
Heat the reaction flask gently and gradually to 140-150°C under vacuum.
-
This compound, along with byproducts like carbon dioxide and acetic acid, will distill and be collected in the cold traps.
-
Purify the collected this compound by fractional distillation through a series of U-tubes held at different low temperatures to separate it from more volatile (CO₂) and less volatile impurities. Pure this compound can be collected at -78°C.
Protocol 2: Safe Storage of this compound
-
Store purified this compound in a clean, dry, sealed glass container.
-
For short-term storage (days to a week), store at -20°C in a freezer.
-
For long-term storage, store at or below -78°C in a Dewar flask with dry ice or in a cryo-freezer.
-
Always store in the dark to prevent photopolymerization.
Data Presentation
Table 1: Physical and Stability Properties of this compound
| Property | Value | Reference |
| Molar Mass | 68.03 g/mol | [1] |
| Boiling Point | 6.8 °C | [1] |
| Melting Point | -111.3 °C | [1] |
| Stability at 25°C | Polymerizes | [3] |
| Stability at -78°C | Stable | [3] |
Table 2: Potential Chemical Inhibitors for Investigation
| Inhibitor Class | Example Compound | Typical Concentration (for other monomers) | Mechanism of Action |
| Phenolic | 4-Methoxyphenol (MEHQ) | 10-1000 ppm | Radical Scavenger |
| Phenolic | Butylated Hydroxytoluene (BHT) | 10-1000 ppm | Radical Scavenger |
| Stable Radical | TEMPO | 10-500 ppm | Radical Trapping |
Note: The effectiveness and optimal concentration of these inhibitors for this compound must be determined experimentally.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound polymers. Part 2.—Pyrolysis of thermal polymers - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Optimizing Carbon Suboxide (C₃O₂) Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of carbon suboxide (C₃O₂). The information is designed to help optimize reaction conditions for high-yield production, a critical aspect for its applications in the preparation of malonates and as an auxiliary agent to improve the dye affinity of furs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound (C₃O₂)?
A1: The most widely established method for the synthesis of this compound is the dehydration of malonic acid using a strong dehydrating agent, typically phosphorus pentoxide (P₄O₁₀).[1][2] The reaction involves heating a dry mixture of these two reagents.
Q2: Why is my C₃O₂ yield consistently low?
A2: Low yields in C₃O₂ synthesis can stem from several factors. A primary cause is the presence of moisture in the reactants. It is crucial to use thoroughly dried malonic acid and fresh, high-purity phosphorus pentoxide. Incomplete dehydration or side reactions can also significantly lower the yield. Additionally, the inherent instability of C₃O₂ means that it can readily polymerize, especially at temperatures above -78 °C, leading to product loss.
Q3: What are the primary byproducts in C₃O₂ synthesis, and how can they be removed?
A3: The main byproduct of the dehydration of malonic acid is carbon dioxide (CO₂).[2] Purification can be challenging. A common method involves fractional distillation at low temperatures to separate the C₃O₂ (boiling point: 6.8 °C) from the more volatile CO₂ (sublimation point: -78.5 °C).
Q4: How can I prevent the polymerization of C₃O₂ during and after synthesis?
A4: this compound is notoriously unstable and polymerizes spontaneously at room temperature into a red, yellow, or black solid. To prevent this, it is imperative to maintain low temperatures throughout the synthesis and purification process. The final product should be stored at or below -78 °C in the dark. If carefully purified, C₃O₂ can exist at room temperature in the dark without decomposing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Presence of moisture in reactants. | Ensure malonic acid is thoroughly dried in a vacuum oven before use. Use a fresh, unopened container of P₄O₁₀. |
| Inadequate heating of the reaction mixture. | The reaction typically requires heating to temperatures between 140 °C and 150 °C to proceed efficiently. | |
| Inefficient trapping of the gaseous C₃O₂ product. | Ensure the cold trap (e.g., using liquid nitrogen) is properly set up and maintained at a sufficiently low temperature to condense the product. | |
| Product is a Colored Solid Instead of a Colorless Gas/Liquid | Polymerization of C₃O₂. | This indicates that the temperature of the collection vessel was too high. C₃O₂ is unstable and polymerizes at room temperature. Maintain all collection glassware at or below -78 °C. |
| Difficulty in Separating C₃O₂ from Byproducts | Inefficient fractional distillation. | Precise temperature control during distillation is crucial. A slow and carefully controlled distillation is necessary to separate C₃O₂ from CO₂. |
| Contamination with unreacted malonic acid or P₄O₁₀. | Ensure the reaction goes to completion. A properly designed apparatus with a splash guard can prevent mechanical transfer of reactants. | |
| Reaction Appears Stalled or Incomplete | Insufficient amount of dehydrating agent. | An excess of P₄O₁₀ is often used to ensure complete dehydration of the malonic acid. |
| Poor mixing of solid reactants. | Intimately grinding the malonic acid and P₄O₁₀ together before heating can improve reaction efficiency. |
Data Presentation: Optimizing Reaction Conditions
While comprehensive data directly comparing yields under various conditions is sparse in the literature due to the challenging nature of C₃O₂ synthesis, the following table summarizes key parameters and their expected impact on yield based on established protocols.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Temperature | < 140 °C | Low to negligible yield | Insufficient energy for dehydration. |
| 140 - 150 °C | Optimal range for many reported syntheses | Balances reaction rate with product stability. | |
| > 150 °C | Potential for increased side reactions and polymerization | Higher temperatures can lead to decomposition of malonic acid to other byproducts. | |
| Reactant Ratio (P₄O₁₀:Malonic Acid) | Stoichiometric | May result in incomplete dehydration | A slight excess of P₄O₁₀ is generally recommended. |
| Excess P₄O₁₀ | Generally improves yield | Ensures complete consumption of malonic acid. | |
| Reactant Purity | Undried reactants | Significantly reduces yield | Moisture will consume the P₄O₁₀ and inhibit the desired reaction. |
| Dry reactants | Essential for high yield | Reactants should be rigorously dried before use. | |
| Pressure | Atmospheric | Lower yield | Can lead to loss of gaseous product. |
| Vacuum | Higher yield | Facilitates the removal and collection of the gaseous C₃O₂ product as it is formed. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is a generalized procedure based on the dehydration of malonic acid.
Materials:
-
Malonic acid (anhydrous)
-
Phosphorus pentoxide (P₄O₁₀)
-
Glass wool
-
Dry ice/acetone or liquid nitrogen for cooling baths
Equipment:
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Collection flask (Schlenk flask or similar)
-
Vacuum pump
-
Low-temperature thermometer
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or in a desiccator. Dry the malonic acid in a vacuum oven.
-
Reactant Mixture: In a dry glovebox or under a nitrogen atmosphere, intimately mix the dried malonic acid and phosphorus pentoxide in a 1:2 to 1:3 molar ratio in the round-bottom flask.
-
Apparatus Setup: Assemble the reaction apparatus. The round-bottom flask is connected to a condenser, which in turn is connected to a collection flask immersed in a cooling bath at -78 °C (dry ice/acetone) or lower (liquid nitrogen). A plug of glass wool can be placed in the condenser to prevent mechanical transfer of P₄O₁₀.
-
Reaction: Begin heating the reaction flask gently with a heating mantle to approximately 140-150 °C. Apply a vacuum to the system.
-
Product Collection: The this compound will form as a gas and pass through the condenser into the cold collection flask, where it will condense as a colorless liquid or solid.
-
Purification: After the reaction is complete, the collected C₃O₂ can be purified by fractional distillation at low temperature to remove any co-condensed CO₂.
-
Storage: Store the purified C₃O₂ at or below -78 °C in a sealed container in the dark.
Visualizations
Figure 1. Synthesis Pathway of this compound
Figure 2. Troubleshooting Workflow for Low C₃O₂ Yield
References
Safe handling and storage protocols for liquid carbon suboxide
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for handling and storing liquid carbon suboxide (C₃O₂) in a research environment. Given the highly reactive and hazardous nature of this compound, all personnel must review this information thoroughly before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What is liquid this compound and what are its primary hazards?
A1: Liquid this compound is the condensed form of gaseous this compound (O=C=C=C=O), a colorless, pungent, and toxic substance.[1][2] Its primary hazards include high reactivity, toxicity, and a strong tendency to spontaneously polymerize.[2] It can react violently with water and strong bases.[1] Inhalation can cause irritation to the skin, eyes, and respiratory tract, and it is considered an asphyxiating gas.[1]
Q2: What are the critical physical properties of this compound I should be aware of?
A2: Key physical properties are summarized in the table below. Its low boiling point means it will vaporize readily at room temperature, requiring cold storage to maintain its liquid state.
Q3: What personal protective equipment (PPE) is mandatory when working with liquid this compound?
A3: A comprehensive PPE ensemble is required to mitigate the risks associated with this compound. This includes, at a minimum:
-
Respiratory Protection: A full-face, positive-pressure self-contained breathing apparatus (SCBA) or a supplied-air respirator is essential due to its toxicity and risk of asphyxiation.[1]
-
Eye and Face Protection: A full-face shield and chemical splash goggles.
-
Skin Protection: A fully encapsulating, chemical-resistant suit. If a fully encapsulating suit is not available, a hooded chemical splash suit with outer chemical-resistant boots and gloves is the minimum requirement.
-
Gloves: Inner and outer chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).
Q4: How should liquid this compound be stored to prevent polymerization?
A4: While specific long-term storage data is limited, based on its properties, liquid this compound should be stored in a dedicated, well-ventilated, and dark location at temperatures below its boiling point of 6.8 °C, ideally at or below -78 °C.[3] Storage containers should be made of compatible materials and equipped with a pressure-relief valve to prevent pressure buildup from vaporization.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Polymerization (Discoloration to yellow/red/black) | 1. Elevated temperature.[2] 2. Exposure to light. 3. Presence of impurities or catalysts. | 1. Immediately cool the container in an ice bath or with dry ice. 2. If the reaction is vigorous, evacuate the area and follow emergency procedures. 3. For minor polymerization, the material may need to be disposed of following hazardous waste protocols. |
| Pressure Buildup in Storage Container | 1. Storage temperature is too high, causing vaporization. 2. Blockage of pressure relief valve. | 1. Check the storage temperature and ensure it is maintained at or below the recommended level. 2. If the pressure relief valve is suspected to be blocked, do not attempt to open it. Contact your institution's safety officer and follow emergency protocols. |
| Container Material Degradation | 1. Incompatible storage material. | 1. Immediately transfer the liquid this compound to a compatible container (e.g., borosilicate glass or stainless steel, pending further compatibility studies) in a controlled environment such as a fume hood, wearing full PPE. 2. Dispose of the compromised container as hazardous waste. |
| Strong, Pungent Odor Detected | 1. A leak in the storage container or experimental setup. | 1. Immediately evacuate the area. 2. If it is safe to do so without significant exposure, ensure the fume hood sash is closed. 3. Follow your institution's emergency procedures for a hazardous gas leak. Do not re-enter the area until it has been cleared by safety personnel. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃O₂ |
| Molar Mass | 68.031 g·mol⁻¹[2] |
| Appearance | Colorless gas or liquid[1][2] |
| Odor | Strong, pungent[2] |
| Melting Point | -111.3 °C[2] |
| Boiling Point | 6.8 °C[2] |
| Density (liquid) | 1.114 g/cm³[2] |
| Solubility in Water | Reacts[2] |
| Solubility in Organic Solvents | Soluble in 1,4-dioxane, ether, xylene, CS₂, tetrahydrofuran[2] |
Experimental Protocols
Protocol 1: General Handling of Liquid this compound
-
Preparation:
-
Ensure a calibrated gas detector for this compound or a general toxic gas detector is operational in the laboratory.
-
Work must be conducted in a certified chemical fume hood with a tested face velocity.
-
Prepare a dewar of dry ice or a cooling bath set to a temperature below 0 °C.
-
Have appropriate quenching and neutralization agents readily available (e.g., a solution of a weak base like sodium bicarbonate for controlled neutralization).
-
-
Procedure:
-
Don all required PPE before handling the primary container.
-
Carefully transfer the required amount of liquid this compound to a pre-chilled reaction vessel within the fume hood.
-
Keep the primary container sealed and in the cold bath when not in use.
-
Conduct all experimental manipulations at or below the boiling point of this compound to minimize vaporization.
-
-
Waste Disposal:
-
All waste materials, including contaminated equipment and unused this compound, must be treated as hazardous waste.
-
Slowly add any residual liquid this compound to a stirred, cooled solution of a weak base for neutralization before collection by hazardous waste personnel.
-
Protocol 2: Emergency Response to a Spill
-
Immediate Actions:
-
If a spill occurs, immediately alert all personnel in the vicinity and evacuate the laboratory.
-
If safe to do so, close the fume hood sash.
-
Activate the nearest fire alarm to initiate a building-wide evacuation and alert emergency services.
-
-
Decontamination (if exposed):
-
If there is any skin or eye contact, proceed immediately to an emergency shower or eyewash station and flush for at least 15 minutes.
-
Remove all contaminated clothing while showering.
-
Seek immediate medical attention.
-
-
Area Re-entry:
-
Do not re-enter the laboratory until it has been tested and cleared by trained emergency response or environmental health and safety personnel.
-
Visualizations
Caption: A high-level workflow for the safe handling of liquid this compound.
Caption: A decision-making diagram for troubleshooting common issues.
References
Identifying and removing CO₂ impurities from carbon suboxide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbon suboxide (C₃O₂). The focus is on the identification and removal of carbon dioxide (CO₂), a common impurity in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesized from malonic acid?
A1: The most prevalent impurity in this compound produced by the dehydration of malonic acid with phosphorus pentoxide (P₄O₁₀) is carbon dioxide (CO₂). Acetic acid can also be present as an impurity.[1] Substantial levels of CO₂ impurity, sometimes as high as 80%, have been reported in synthesized C₃O₂ samples.[1]
Q2: Why is it crucial to remove CO₂ from this compound samples?
A2: The presence of CO₂ can interfere with reactions and analyses. For instance, in spectroscopic studies, the presence of CO₂ can complicate the interpretation of results.[1] For applications requiring high-purity this compound, such as in polymerization studies or as a reagent in fine chemical synthesis, the removal of CO₂ is essential to ensure accurate stoichiometry and prevent side reactions.
Q3: What are the primary methods for identifying CO₂ impurities in this compound?
A3: The most common and effective methods for identifying CO₂ impurities are:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to the vibrational modes of CO₂ and can be used for quantitative analysis.[1]
-
Gas Chromatography (GC): GC can effectively separate CO₂ from C₃O₂, allowing for both identification and quantification.
-
Mass Spectrometry (MS): MS can identify CO₂ by its characteristic mass-to-charge ratio.[2]
Q4: What are the recommended methods for removing CO₂ from this compound samples?
A4: The significant difference in boiling points between this compound (6.8 °C) and carbon dioxide (-78.5 °C) makes low-temperature fractional distillation the most effective purification method.[3] Preparative gas chromatography can also be used for purification, especially for smaller sample sizes.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a toxic and highly reactive gas.[4] It is crucial to handle it in a well-ventilated area, preferably within a fume hood.[5] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[4][5] Due to its toxicity and risk of suffocation, a self-contained breathing apparatus (SCBA) may be necessary for certain operations.[4] this compound can react violently with water and strong bases.[4]
Troubleshooting Guides
Problem: Unexpectedly low yield of this compound.
-
Possible Cause: Inefficient dehydration of malonic acid or polymerization of the this compound product.
-
Troubleshooting Steps:
-
Ensure the phosphorus pentoxide (P₄O₁₀) is fresh and highly active.
-
Maintain the reaction temperature within the optimal range to promote C₃O₂ formation and minimize polymerization.
-
After synthesis, immediately purify and store the this compound at low temperatures (e.g., in a dry ice/acetone bath) to prevent polymerization.
-
Problem: Inaccurate quantitative analysis of C₃O₂ due to CO₂ interference.
-
Possible Cause: Overlapping spectral signals or co-elution in chromatography.
-
Troubleshooting Steps:
-
FTIR Analysis: Use a reference spectrum of pure CO₂ to subtract its contribution from the sample spectrum.
-
GC Analysis: Optimize the GC method to achieve baseline separation of CO₂ and C₃O₂. This may involve adjusting the temperature program or using a more suitable column.
-
Quantitative Data Summary
The following table summarizes the physical properties relevant to the separation of carbon dioxide and this compound, and the typical purity levels achievable with cryogenic distillation.
| Compound | Boiling Point (°C) | Melting Point (°C) | Purification Method | Typical Purity Achieved |
| Carbon Dioxide (CO₂) | -78.5 (sublimes) | -56.6 | Cryogenic Distillation | >99.9%[6] |
| This compound (C₃O₂) | 6.8[3] | -111.3[3] | Cryogenic Distillation | >99% |
Experimental Protocols
Protocol 1: Identification of CO₂ Impurity using FTIR Spectroscopy
Objective: To identify and quantify the presence of CO₂ in a this compound sample.
Methodology:
-
Sample Preparation: The gaseous this compound sample is introduced into a gas-phase FTIR cell.
-
Background Spectrum: A background spectrum of the evacuated gas cell is collected.
-
Sample Spectrum: The spectrum of the this compound sample is recorded.
-
Data Analysis:
-
The characteristic absorption bands of CO₂ (around 2349 cm⁻¹) are observed.
-
For quantitative analysis, a calibration curve is generated using standard concentrations of CO₂. The integrated area of the CO₂ absorption peak in the sample spectrum is then used to determine its concentration.
-
Protocol 2: Removal of CO₂ using Low-Temperature Fractional Distillation
Objective: To purify this compound by removing the more volatile CO₂ impurity.
Methodology:
-
Apparatus Setup: A fractional distillation apparatus is assembled with a vacuum-jacketed distillation column packed with a suitable material (e.g., glass helices or structured packing) to increase the surface area for vapor-liquid equilibrium.[7][8] The receiving flask is cooled in a dry ice/acetone bath (-78 °C).
-
Condensation: The crude this compound sample is condensed in the distillation flask using a cold bath (e.g., dry ice/acetone).
-
Distillation:
-
The distillation flask is slowly warmed.
-
CO₂, being more volatile, will vaporize first and travel up the column.
-
The temperature at the top of the column is monitored. It should remain close to the sublimation point of CO₂ (-78.5 °C) as it distills.
-
The CO₂ is collected as a solid in the cooled receiving flask.
-
-
Collection of C₃O₂: After the majority of the CO₂ has been removed, the temperature at the top of the column will start to rise. The receiving flask is then replaced with a new, cooled flask to collect the purified liquid this compound, which distills at its boiling point of 6.8 °C.
Protocol 3: Analysis of Purity using Gas Chromatography (GC)
Objective: To determine the purity of the this compound sample after purification.
Methodology:
-
GC System: A gas chromatograph equipped with a suitable column and detector (e.g., a thermal conductivity detector - TCD). A column combination such as a Molsieve 5Å for permanent gases and a PoraBOND Q for CO₂ can be effective.
-
Sample Injection: A known volume of the gaseous this compound sample is injected into the GC.
-
Separation: The components are separated based on their interaction with the stationary phase of the column. A temperature program may be used to ensure good separation of all components.
-
Detection and Quantification: The detector signal is recorded as a chromatogram. The area under each peak is proportional to the concentration of the corresponding component. The purity of the this compound is calculated by comparing the peak area of C₃O₂ to the total area of all peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lablife.co.uk [lablife.co.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Respiratory protection equipments C3O2 (this compound), CAS number 504-64-3 [en.gazfinder.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. mdpi.com [mdpi.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. kuberinternals.com [kuberinternals.com]
Technical Support Center: Managing Carbon Suboxide (C₃O₂)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with carbon suboxide (C₃O₂). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety data to ensure the safe and effective handling of this highly reactive and hazardous compound.
I. Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the synthesis, purification, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (C₃O₂)?
A1: this compound is a toxic, noxious, and lachrymatory gas.[1] Its primary hazards include:
-
Toxicity and Lachrymatory Effects: It is an irritant to the eyes, skin, and respiratory tract.[1] In small amounts, it acts as a lachrymator (tear-producing agent), and at higher concentrations, it can cause a feeling of suffocation by attacking the eyes, nose, and respiratory organs.[2] Due to its toxic and asphyxiating properties, a self-contained breathing apparatus (SCBA) is recommended for handling.[1]
-
High Reactivity and Polymerization: C₃O₂ is highly reactive and can react violently with water and strong bases.[1] It is unstable and prone to spontaneous polymerization, forming a red, yellow, or black solid.[3] This polymerization can be rapid, especially at higher pressures or in the liquid state, and can be catalyzed by impurities like phosphorus pentoxide.[2]
-
Flammability: It is a flammable gas that burns with a blue, sooty flame.[2]
Q2: What are the initial signs of exposure to C₃O₂?
A2: The initial signs of exposure are consistent with its lachrymatory and irritant properties. These include intense eye irritation and tearing, a pungent odor, and irritation of the nose and throat, which may be accompanied by a feeling of suffocation.[2]
Q3: Can this compound be stored? If so, under what conditions?
A3: Storage of C₃O₂ is challenging due to its high reactivity and tendency to polymerize.[2][3] If storage is necessary, it should be done under specific conditions to minimize decomposition and polymerization. It can be stored as a gas at low pressure (up to 100 mm Hg), though polymerization can still occur.[2] For longer-term storage, it is best kept at or below -78 °C.[4] Dilute mixtures of C₃O₂ in an inert gas like nitrogen have been shown to be stable at room temperature for extended periods.[5]
Q4: What materials are compatible with this compound?
A4: Due to its high reactivity, material compatibility is a critical consideration. Glassware is typically used for laboratory-scale synthesis and handling. For connections and tubing, stainless steel is generally recommended for reactive gases. Avoid contact with water, strong bases, and materials that can catalyze polymerization.
Troubleshooting Guide
Issue 1: Low yield during synthesis from malonic acid and P₄O₁₀.
-
Possible Cause 1: Incomplete dehydration.
-
Solution: Ensure the phosphorus pentoxide (P₄O₁₀) is fresh and highly active. Use a sufficient excess of P₄O₁₀. The reaction requires heating above 140 °C to ensure complete dehydration.[4]
-
-
Possible Cause 2: Polymerization of C₃O₂ in the reaction apparatus.
-
Solution: The synthesis is typically carried out under vacuum. Maintaining a good vacuum helps to quickly remove the gaseous C₃O₂ from the hot reaction zone, minimizing the time for polymerization to occur. The receiving trap should be cooled to a very low temperature (e.g., with liquid nitrogen) to rapidly condense the product and prevent it from polymerizing in the gas phase.
-
-
Possible Cause 3: Leaks in the vacuum apparatus.
-
Solution: Thoroughly check all joints and connections for leaks before starting the reaction. Air leakage can interfere with the reaction and the collection of the product.
-
Issue 2: The C₃O₂ product is rapidly turning into a red or yellow solid.
-
Possible Cause 1: Spontaneous polymerization.
-
Possible Cause 2: Contamination.
-
Solution: Impurities can catalyze polymerization. Ensure all glassware is scrupulously clean and dry. Traces of phosphorus pentoxide carried over into the product can accelerate polymerization.[2] A purification step, such as fractional distillation, can help remove non-volatile impurities.
-
Issue 3: Difficulty in purifying the C₃O₂ product.
-
Possible Cause 1: Co-distillation of byproducts.
-
Solution: The synthesis of C₃O₂ from malonic acid also produces carbon dioxide as a byproduct.[5] Purification can be achieved by fractional distillation at low temperatures. A cold bath of an ethanol (B145695)/liquid nitrogen slush (around -113 °C) or a pentane (B18724)/liquid nitrogen slush (around -120 °C) can be used to selectively condense C₃O₂ while allowing CO₂ to be pumped away under vacuum.
-
-
Possible Cause 2: Polymerization during purification.
-
Solution: Perform the purification at the lowest possible temperature and pressure to minimize the time the C₃O₂ spends in a concentrated, warmer state.
-
II. Quantitative Data
The following tables summarize the key physical and chemical properties of this compound.
| Physical Properties | |
| Property | Value |
| Molecular Formula | C₃O₂ |
| Molar Mass | 68.031 g/mol [3] |
| Appearance | Colorless gas or liquid[1][2][3] |
| Odor | Strong, pungent, like acrolein and mustard oil[2] |
| Melting Point | -111.3 °C[3] |
| Boiling Point | 6.8 °C at 760 mmHg[3] |
| Density (liquid at 0°C) | 1.114 g/cm³[2] |
| Density (gas) | 3.0 kg/m ³[3] |
| Vapor Pressure at 0°C | 587-589 mmHg[2] |
| Refractive Index (at 0°C) | 1.45384[2] |
| Safety and Reactivity Data | |
| Parameter | Information |
| Toxicity | Toxic, irritant to skin, eyes, and respiratory tract.[1] Acts as a lachrymator.[2] No specific LC50 or occupational exposure limits (TLV, PEL) are readily available. Treat as highly toxic. |
| Flammability | Flammable gas. Explosive limits in air are 6 to 30 vol %.[2] |
| Reactivity | Highly reactive. Reacts violently with water and strong bases.[1] Spontaneously polymerizes.[3] |
| Solubility | Reacts with water to form malonic acid.[2][4] Soluble in organic solvents like dichloromethane.[1] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of C₃O₂ by the dehydration of malonic acid with phosphorus pentoxide.
Materials:
-
Malonic acid, finely powdered and dried
-
Phosphorus pentoxide (P₄O₁₀), fresh
-
Glass wool
-
Sand (optional, as a dispersant)
Equipment:
-
A two-neck round-bottom flask
-
Heating mantle
-
A distillation/condenser setup suitable for vacuum use
-
A series of cold traps (the first for collecting C₃O₂ and subsequent ones to protect the vacuum pump)
-
A vacuum pump capable of reaching <1 mmHg
-
Low-temperature cooling baths (e.g., dry ice/acetone and liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a fume hood. The setup consists of the reaction flask connected to the distillation arm, which in turn is connected to the series of cold traps. The final trap should be connected to the vacuum pump. Ensure all glass joints are well-sealed for vacuum.
-
Reactant Preparation: In the round-bottom flask, thoroughly mix finely powdered and dried malonic acid with a 3-4 fold excess by weight of phosphorus pentoxide. A small amount of sand can be added to help with heat distribution and prevent clumping.
-
Reaction:
-
Cool the primary receiving trap with liquid nitrogen.
-
Evacuate the entire system using the vacuum pump.
-
Once a good vacuum is established, begin gently heating the reaction flask with the heating mantle to 140-150 °C.[4]
-
The malonic acid will dehydrate, and the gaseous C₃O₂ product will be drawn through the apparatus and condense in the liquid nitrogen-cooled trap.
-
-
Product Collection:
-
Continue the reaction until no more product is seen condensing.
-
Once the reaction is complete, turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
Close the stopcock to the receiving trap to isolate the product.
-
Carefully and slowly vent the system to an inert gas like nitrogen.
-
The collected C₃O₂ in the trap can then be used for purification or subsequent experiments.
-
Protocol 2: Purification by Fractional Distillation
Procedure:
-
The crude C₃O₂, which may contain CO₂, is maintained at liquid nitrogen temperature.
-
Replace the liquid nitrogen bath with a slush bath of ethanol and liquid nitrogen (approx. -113 °C) or pentane and liquid nitrogen (approx. -120 °C).
-
Apply a dynamic vacuum. The CO₂ will be removed as a gas, while the C₃O₂ will remain condensed at this temperature.
-
To ensure complete removal of CO₂, the flask can be periodically sealed, allowed to warm slightly to melt the mixture, and then re-cooled under vacuum.
-
The purified C₃O₂ can then be transferred under vacuum to a clean, cold storage vessel.
Protocol 3: Handling and Storage
-
Handling: Always handle C₃O₂ in a well-ventilated fume hood.[1] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] A self-contained breathing apparatus (SCBA) is recommended for any situation with a potential for significant exposure.[1]
-
Storage: For short-term storage, keep C₃O₂ in a sealed glass container at or below -78 °C (dry ice temperature).[4] For longer-term storage, liquid nitrogen temperatures are preferred. If stored as a gas, it should be at low pressure and diluted with an inert gas.[2][5]
Protocol 4: Spill and Exposure Management
-
Spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Neutralize (for small liquid spills): If a small amount of liquid C₃O₂ is spilled, it can be cautiously neutralized with a dilute solution of a weak base like sodium bicarbonate, but be aware of the potential for a violent reaction. For larger spills, the primary approach should be to allow the volatile liquid to evaporate and be removed by the ventilation system.
-
Decontaminate: After the area is clear of gaseous C₃O₂, surfaces can be decontaminated with a mild detergent solution.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Protocol 5: Waste Disposal
-
Small quantities of C₃O₂ can be disposed of by slowly bubbling the gas through a dilute solution of sodium hydroxide (B78521) to convert it to sodium malonate. This should be done in a fume hood.
-
The resulting aqueous solution can then be neutralized and disposed of in accordance with local regulations.
-
Any polymerized C₃O₂ should be collected as solid hazardous waste.
IV. Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for responding to a this compound spill.
References
Troubleshooting low yields in the dehydration of malonic acid
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the dehydration of malonic acid to produce carbon suboxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low yields in the dehydration of malonic acid are a known issue, with reported yields often in the 12-15% range.[1] The primary causes for low yields can be categorized as follows:
-
Sub-optimal Reaction Conditions: Incorrect temperature and reaction time can lead to incomplete reaction or the formation of side products.
-
Reagent Purity: The presence of moisture in the malonic acid or the dehydrating agent (P₄O₁₀) can significantly reduce the efficiency of the dehydration process.
-
Side Reactions: Malonic acid can decompose into acetic acid and carbon dioxide at elevated temperatures, competing with the desired dehydration reaction.[2] The synthesis process is also known to produce CO₂ as a byproduct.[3]
-
Product Instability and Loss: this compound is a volatile and unstable compound. It can polymerize at room temperature and is susceptible to decomposition, leading to product loss during isolation and purification.[1][4]
Q2: What is the optimal temperature for the dehydration of malonic acid?
A2: The dehydration of malonic acid is typically conducted at temperatures above 140°C.[4] One established protocol specifies heating the reaction mixture to 137-147°C (410-420 K) for one hour.[5] It is crucial to maintain a consistent temperature, as excessive heat can promote the decomposition of malonic acid into undesired side products.
Q3: How critical is the purity of my malonic acid and P₄O₁₀?
A3: The purity of your reagents is critical for achieving the best possible yield. Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent, but its effectiveness is compromised by the presence of water. It is essential to use anhydrous P₄O₁₀ and thoroughly dried malonic acid. Efforts to improve yield should include the careful drying of reactants.[3]
Q4: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
A4: The primary byproduct of concern is carbon dioxide, which can be formed through the decomposition of malonic acid.[2][3] To minimize the formation of CO₂, it is important to carefully control the reaction temperature and duration. Adhering to the recommended temperature range of 140-150°C is a key step.[6] Post-reaction purification is necessary to separate the desired this compound from any CO₂ that is formed.
Q5: My reaction seems to have worked, but I'm losing product during purification. What are the best practices for isolating this compound?
A5: this compound is a gas at room temperature and has a tendency to polymerize.[1] Therefore, purification must be conducted at low temperatures. A common method involves collecting the gaseous products in a cold trap using liquid nitrogen (77 K). This is followed by a fractional distillation process to separate the this compound from more volatile byproducts like carbon dioxide. This is achieved by using a series of cold baths at progressively higher temperatures to selectively vaporize and collect the different components. For instance, a liquid-solid ethanol (B145695) bath at 156 K can be used to remove CO₂ while retaining the C₃O₂.[5]
Data Presentation
Table 1: Reported Yields for this compound Synthesis
| Method | Reagents | Reported Yield | Reference |
| Dehydration of Malonic Acid | Malonic Acid, P₄O₁₀ | 12-15% | [1] |
| Pyrolysis of Diacetyl Tartaric Anhydride | Diacetyl Tartaric Anhydride | ~30% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound via Dehydration of Malonic Acid
This protocol is adapted from a method described for the synthesis and purification of this compound.[5]
Apparatus:
-
A reaction flask equipped with a heating mantle and a gas outlet.
-
A series of cold traps (Dewar flasks).
-
A vacuum pump.
-
Liquid nitrogen, ethanol, and chloroform (B151607) for creating cold baths.
Procedure:
-
Reactant Preparation: A mixture of malonic acid and phosphorus pentoxide (P₂O₅) in an approximate 10:1 weight ratio is prepared in the reaction flask. Ensure both reactants are thoroughly dried before mixing.
-
Reaction: The mixture is heated to 410–420 K (137–147 °C) for 1 hour. The gaseous products are passed through a gas outlet and collected in a cold trap cooled with liquid nitrogen (77 K).
-
Purification - Step 1 (Removal of CO₂): The liquid nitrogen bath is replaced with a liquid-solid ethanol bath at 156 K. The trap is connected to a vacuum pump, and the system is evacuated for 1 hour. This removes the more volatile carbon dioxide.
-
Purification - Step 2 (Isolation of C₃O₂): The ethanol bath is replaced with a liquid-solid chloroform bath at 210 K. The evaporated this compound is transferred to a separate collection bulb cooled with liquid nitrogen.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in malonic acid dehydration.
References
- 1. THE PREPARATION OF this compound (Technical Report) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. When malonic acid is dehydrated using P4O10 at 150oC class 11 chemistry CBSE [vedantu.com]
- 5. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 6. Dehydration of malonic acid with `P_(2)O_(5)` in vacuum at `140-150^(@)C` give an evil-smelling gas which is [allen.in]
Technical Support Center: Passivation of Glassware for Storing Carbon Suboxide Monomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper passivation of laboratory glassware for the storage of highly reactive carbon suboxide monomer. Adhering to these protocols is critical to prevent premature polymerization and ensure the purity of the monomer for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to passivate glassware before storing this compound?
A1: this compound (C₃O₂) is a highly unsaturated and reactive molecule that readily polymerizes, especially in the presence of catalytic surfaces. Standard laboratory glassware, particularly borosilicate glass, has surface silanol (B1196071) groups (Si-OH) that can initiate this polymerization. Passivation neutralizes these active sites, creating an inert surface that significantly enhances the stability and storage time of the monomer.
Q2: What is the recommended method for passivating glassware for this compound storage?
A2: The recommended method is a two-stage process involving rigorous cleaning followed by chemical passivation, specifically silanization. Silanization chemically modifies the glass surface, replacing the reactive silanol groups with a less reactive, hydrophobic layer.
Q3: How can I tell if my glassware is properly passivated?
A3: A simple visual test is to observe the behavior of a drop of deionized water on the interior surface of the dried glassware. On a well-passivated, hydrophobic surface, the water will form a distinct bead with a high contact angle.[1] If the water spreads out and "wets" the surface, the passivation is incomplete or has failed.
Q4: Can I reuse passivated glassware?
A4: Yes, but it may require re-passivation. The inert surface can be compromised by harsh cleaning agents or mechanical abrasion. It is good practice to re-passivate glassware if you are unsure of its history or if it has been stored for an extended period.
Q5: Are there any chemical inhibitors I can add to the this compound monomer for longer-term storage?
A5: While polymerization inhibitors are used for many unsaturated monomers, their use with this compound is not well-documented in standard literature. The primary approach for maintaining purity is through proper passivation of the storage vessel and stringent control of storage conditions (e.g., low temperature, exclusion of light and moisture). Introducing an inhibitor could potentially contaminate the monomer for sensitive applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid polymerization of this compound upon storage. | Incomplete or failed passivation of the glassware. The glass surface still has active sites initiating polymerization. | 1. Discard the polymerized material safely. 2. Thoroughly clean the glassware using the protocol below. 3. Repeat the silanization process, ensuring all steps are followed meticulously. 4. Verify passivation using the water drop test before use. |
| Water does not bead on the glass surface after passivation. | 1. Inadequate cleaning, leaving a residue that prevents the silanizing agent from reacting with the surface. 2. The silanizing agent has degraded due to exposure to moisture. 3. Insufficient reaction time or improper temperature during the silanization step. | 1. Reclean the glassware with a strong oxidizing agent like piranha solution (use with extreme caution) or a base bath. 2. Use fresh or properly stored silanizing agent. 3. Ensure the silanization reaction proceeds for the recommended time and at the appropriate temperature as per the protocol. |
| A hazy or uneven film appears on the glassware after passivation. | This can be due to the polymerization of the silanizing agent itself, often caused by excess water on the glass surface before silanization or moisture contamination in the solvents. | 1. Strip the faulty coating by cleaning with a base bath (e.g., ethanolic KOH). 2. Ensure the glassware is thoroughly dried in an oven before silanization. 3. Use anhydrous solvents for the silanization procedure. |
| Visible particles or residue in the this compound monomer after storage. | The passivated layer may be degrading and flaking off into the monomer solution. This can be caused by an unstable silane (B1218182) layer or chemical attack. | 1. Filter the monomer if possible, but it's safer to discard it. 2. Re-evaluate the passivation protocol. A different silanizing agent may be required for your specific storage conditions. 3. Ensure the passivated glassware is properly cured as per the protocol to create a stable, cross-linked surface. |
Quantitative Data on Passivation Efficacy
| Parameter | Untreated Borosilicate Glass | Successfully Silanized Glass | Significance |
| Water Contact Angle | < 30° | > 90° | A higher contact angle indicates a more hydrophobic and less reactive surface. |
| Surface Energy | High | Low | A lower surface energy reduces the propensity for molecules to adsorb and react on the surface. |
| Visual Appearance of Water Droplet | Spreads out | Forms a distinct bead | A clear visual indicator of a successful hydrophobic treatment.[1] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware
Objective: To remove any organic and inorganic residues from the glass surface to ensure effective passivation.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
Acetone (B3395972), reagent grade
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Drying oven
Procedure:
-
Initial Wash: Manually scrub the glassware with a warm solution of phosphate-free detergent. Rinse thoroughly with tap water, followed by at least three rinses with DI water.
-
Acid Wash: Soak the glassware in 1 M HCl for at least 1 hour to remove any acid-soluble contaminants.
-
Rinse: Rinse thoroughly with DI water (at least 5-7 times) until the rinse water is neutral.
-
Base Wash: Soak the glassware in 1 M NaOH for at least 1 hour to remove any base-soluble contaminants and to etch the surface slightly, exposing fresh silanol groups.
-
Final Rinse: Rinse copiously with DI water until the rinse water is neutral.
-
Solvent Rinse: Rinse with acetone to facilitate drying.
-
Drying: Dry the glassware in an oven at 120-150°C for at least 4 hours, or preferably overnight. Ensure the glassware is completely dry before proceeding to passivation.
Protocol 2: Silanization of Cleaned Glassware
Objective: To create a chemically inert, hydrophobic surface on the glassware.
Materials:
-
Dichlorodimethylsilane (B41323) (DCMDS) or another suitable silanizing agent
-
Anhydrous toluene (B28343) or heptane
-
Anhydrous methanol (B129727)
-
Clean, dry glassware from Protocol 1
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood. Dichlorodimethylsilane is corrosive and reacts with moisture to release HCl gas.
-
Prepare Silanizing Solution: Prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane.[2][3]
-
Surface Treatment:
-
For smaller items: Immerse the completely dry glassware in the silanizing solution.
-
For larger items: Fill the vessel to about one-third of its volume with the silanizing solution and carefully swirl to ensure the entire inner surface is coated.[2]
-
-
Reaction Time: Allow the glassware to be in contact with the solution for 15-30 minutes.[3]
-
Rinsing:
-
Final Drying/Curing:
-
Rinse with acetone to speed up drying.
-
Allow the glassware to air dry in the fume hood.
-
Cure the passivated glassware in an oven at 100-120°C for at least 1 hour to ensure a stable, cross-linked siloxane layer.
-
-
Verification: After cooling, perform the water drop test to confirm successful passivation.
Visualizations
Caption: Workflow for Glassware Passivation.
Caption: Surface Interaction with this compound.
References
Technical Support Center: Characterizing "Red Carbon" Polymer Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "red carbon" polymer byproducts. It offers detailed experimental protocols and data interpretation guides to address common challenges encountered during the structural characterization of these complex materials.
Frequently Asked Questions (FAQs)
Q1: What is "red carbon"?
A1: "Red carbon" is a term that can refer to various amorphous carbon-rich polymers, often with a reddish hue. These can be byproducts from specific polymerization reactions or intentionally synthesized materials like red-emitting carbon dots. Their structure is typically complex, lacking long-range crystalline order, and can contain a mixture of sp² and sp³ hybridized carbon atoms.
Q2: Why is the characterization of "red carbon" challenging?
A2: The primary challenges in characterizing "red carbon" stem from its amorphous and often heterogeneous nature. The lack of a well-defined crystalline structure makes traditional diffraction techniques less informative. Furthermore, the properties of these materials can vary significantly depending on the synthetic conditions, leading to batch-to-batch inconsistencies.
Q3: What are the key structural features to investigate in "red carbon"?
A3: Key structural features include the ratio of sp² to sp³ hybridized carbon, the presence of various functional groups (e.g., carbonyl, hydroxyl), the degree of polymerization, molecular weight distribution, and the material's morphology at the nanoscale.
Troubleshooting Guides
Synthesis and Sample Preparation
| Symptom | Possible Causes | Recommended Actions |
| Low yield of "red carbon" byproduct | Incomplete reaction; Suboptimal reaction temperature or time; Precursor degradation. | Optimize reaction parameters such as temperature, time, and precursor concentration. Ensure high purity of starting materials. |
| Inconsistent color of "red carbon" between batches | Variation in reaction conditions; Presence of impurities; Differences in particle size or aggregation state. | Strictly control synthesis parameters. Purify the product to remove unreacted precursors and side products. Use techniques like Dynamic Light Scattering (DLS) to check for particle size distribution. |
| Poor solubility/dispersibility of the polymer | High degree of cross-linking; Aggregation of particles. | Test a range of solvents with varying polarities. Use sonication to aid dispersion. For microscopy, consider drop-casting from a dilute suspension.[1] |
| Sample damage during characterization | High laser power in Raman spectroscopy; Prolonged X-ray exposure in XPS; High electron beam energy in TEM.[2][3] | Start with low laser power and gradually increase it for Raman analysis.[2] Use a monochromatic X-ray source and minimize exposure time for XPS.[4] For TEM, use low-dose imaging techniques. |
Characterization Techniques
| Technique | Symptom | Possible Causes | Recommended Actions |
| Raman Spectroscopy | Weak or no Raman signal | Low sample concentration; Instrument misalignment; High fluorescence background.[5][6] | Ensure the sample is properly focused. Check and optimize the alignment of the laser and collection optics.[5] Try a longer wavelength excitation laser (e.g., 785 nm) to reduce fluorescence.[5] |
| Broad, overlapping peaks | Amorphous nature of the sample; Presence of multiple carbon species.[2] | Perform peak deconvolution to separate the contributions of different vibrational modes (e.g., D and G bands).[2] | |
| XPS | Charging effects leading to peak shifts | The insulating nature of the polymer sample.[7] | Use a charge neutralizer (flood gun).[7] Reference the spectra to the adventitious carbon C 1s peak at ~284.8 eV.[8] |
| Difficulty in assigning sp² vs. sp³ carbon peaks | Overlapping binding energies; Presence of various oxygen-containing functional groups.[9] | Carefully curve-fit the high-resolution C 1s spectrum. Use an asymmetric line shape for the sp² component.[10][11] Analyze the C KLL Auger peak to help distinguish bonding states. | |
| TEM | Poor image contrast | Sample is too thick; Insufficient staining (if applicable). | Prepare thinner sample sections using ultramicrotomy or ion milling. If applicable, use a suitable staining agent to enhance contrast. |
| Sample contamination | Hydrocarbon buildup from the vacuum system or sample preparation. | Use a plasma cleaner to clean the sample and holder before analysis.[12] | |
| Artifacts in the image (e.g., cracks, amorphous layers) | Improper sample preparation.[3] | Optimize the sample preparation protocol to minimize mechanical stress and ion beam damage.[3][13] | |
| NMR Spectroscopy | Broad, poorly resolved peaks | High molecular weight and viscosity of the polymer solution.[14] | Increase the measurement temperature to reduce viscosity. Use a higher field strength spectrometer for better resolution. |
| Inaccurate integration for molecular weight determination | Overlapping peaks of end-groups and repeating units; Low signal-to-noise for end-group signals. | Use 2D NMR techniques to resolve overlapping signals.[15] Increase the number of scans to improve the signal-to-noise ratio for end-group analysis. |
Data Presentation: Summary of Characterization Techniques
| Technique | Information Obtained | Quantitative Data | Typical Values/Observations for Amorphous Carbon |
| Raman Spectroscopy | Degree of disorder; sp²/sp³ ratio estimation. | I(D)/I(G) ratio; Peak positions (cm⁻¹); Full Width at Half Maximum (FWHM) of D and G bands. | High I(D)/I(G) ratio indicates a high degree of disorder. Broad D and G bands are characteristic. |
| XPS | Elemental composition; Chemical bonding states (sp², sp³, C-O, C=O). | Atomic concentrations (%); Binding energies (eV); Relative peak areas. | C 1s peak can be deconvoluted into components for sp² (~284.5 eV), sp³ (~285.5 eV), and various C-O functionalities (286-289 eV).[8] |
| TEM | Morphology; Particle size and shape; Degree of crystallinity. | Particle size distribution; Lattice fringe spacing (if crystalline domains are present). | Images typically show irregular, non-crystalline structures. Electron diffraction patterns show diffuse rings rather than sharp spots. |
| ¹H NMR Spectroscopy | Polymer structure; Monomer ratios in copolymers; End-group analysis. | Chemical shifts (ppm); Peak integrals. | Broad peaks are common. End-group analysis can be used to determine the number-average molecular weight (Mn). |
Experimental Workflows and Signaling Pathways
A general workflow for the characterization of "red carbon" involves a multi-technique approach to gain a comprehensive understanding of its complex structure.
Caption: General experimental workflow for "red carbon" characterization.
The following diagrams illustrate the logical workflow for each key analytical technique.
Caption: Workflow for Raman spectroscopy analysis.
Caption: Workflow for XPS analysis.
Caption: Workflow for TEM analysis.
Detailed Experimental Protocols
Raman Spectroscopy
-
Sample Preparation : Place a small amount of the solid "red carbon" sample onto a clean glass microscope slide. If the sample is a dispersion, drop-cast a small volume onto the slide and allow the solvent to evaporate completely.
-
Instrument Setup :
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). A longer wavelength may be necessary to minimize fluorescence.[2]
-
Calibrate the spectrometer using a silicon standard.
-
Set the laser power to a low level (e.g., <1 mW) to avoid sample damage, and gradually increase if the signal is weak.[2]
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition : Focus the laser on the sample and acquire the Raman spectrum, typically in the range of 800-2000 cm⁻¹.
-
Data Analysis :
-
Perform a baseline correction to remove any background signal.[16]
-
Use a curve-fitting software to deconvolute the spectrum in the region of the D and G bands (~1350 cm⁻¹ and ~1580 cm⁻¹, respectively).[2]
-
Calculate the integrated intensity ratio of the D and G bands (I(D)/I(G)) to assess the degree of disorder.[16]
-
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation : Mount the powdered or thin-film sample on a sample holder using double-sided adhesive tape. Ensure the sample is under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).[17]
-
Instrument Setup :
-
Use a monochromatic Al Kα X-ray source.
-
Set the pass energy for survey scans to ~160 eV and for high-resolution scans to ~20 eV.
-
Engage the charge neutralizer to compensate for surface charging.[7]
-
-
Data Acquisition :
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s region.
-
-
Data Analysis :
-
Calibrate the binding energy scale by setting the adventitious C-C peak to 284.8 eV.[8]
-
Perform peak fitting on the high-resolution C 1s spectrum using appropriate line shapes (asymmetric for sp² carbon, symmetric for sp³ and functional groups).[10]
-
Determine the atomic percentages of the elements from the survey spectrum and the relative percentages of different carbon species from the fitted C 1s spectrum.
-
Transmission Electron Microscopy (TEM)
-
Sample Preparation :
-
For powdered samples, disperse a small amount in a suitable solvent (e.g., ethanol) using ultrasonication.[1]
-
Drop-cast a small volume of the dispersion onto a carbon-coated TEM grid and allow it to dry completely.[1]
-
For bulk polymer samples, prepare electron-transparent thin sections using ultramicrotomy.
-
-
Instrument Setup :
-
Operate the TEM at a typical accelerating voltage of 100-200 kV.
-
Ensure proper alignment of the electron beam.
-
-
Data Acquisition :
-
Obtain bright-field images to observe the morphology and size of the "red carbon" structures.
-
Acquire selected area electron diffraction (SAED) patterns to assess the crystallinity. Amorphous materials will show diffuse rings.
-
-
Data Analysis :
-
Use image analysis software to measure the size distribution of any observed particles.
-
Analyze the SAED pattern to confirm the amorphous or nanocrystalline nature of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve an accurately weighed amount of the "red carbon" sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay to allow for quantitative integration.
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the polymer repeating units and the end-groups.
-
If the end-groups are distinguishable, calculate the number-average molecular weight (Mn) using the integral values.[18]
-
References
- 1. TEM Testing Principles and Common Sample Preparation Issues | Universal Lab Blog [universallab.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. deepblock.net [deepblock.net]
- 4. Item - Practical guides for x-ray photoelectron spectroscopy: Analysis of polymers - Deakin University - Figshare [dro.deakin.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra [eureka.patsnap.com]
- 7. Polymer XPS Analysis | Kratos Analytical [kratos.com]
- 8. Carbon | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. TEM Tips and Tricks – Overcoming sample geometry and combating carbon contamination - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 13. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 14. imc.cas.cz [imc.cas.cz]
- 15. resolvemass.ca [resolvemass.ca]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 18. researchgate.net [researchgate.net]
Monitoring C₃O₂ polymerization rate under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of carbon suboxide (C₃O₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound (C₃O₂) and why is its polymerization of interest?
This compound (C₃O₂) is an oxide of carbon with the chemical formula O=C=C=C=O.[1] Its polymerization is of interest due to the potential formation of "red carbon," an organic semiconductor polymer with applications in advanced optical and optoelectronic devices.[2]
Q2: How is C₃O₂ monomer synthesized and purified for polymerization studies?
C₃O₂ is typically synthesized by the dehydration of malonic acid (CH₂(COOH)₂) with phosphorus pentoxide (P₂O₅) in a vacuum system. The reaction mixture is heated, and the gaseous products, including C₃O₂, CO₂, and acetic acid, are collected in a cold trap.[3] Purification involves separating C₃O₂ from byproducts like CO₂ by vacuum distillation.[3]
Q3: What are the general conditions for inducing C₃O₂ polymerization?
This compound can polymerize spontaneously, especially at higher temperatures.[4] The polymer has been prepared by heating pure C₃O₂ at temperatures between 100-120°C in a sealed vessel.[4]
Q4: What analytical techniques are suitable for monitoring the rate of C₃O₂ polymerization?
While specific studies on C₃O₂ polymerization kinetics are not abundant, general techniques for monitoring polymerization can be adapted. These include:
-
Spectroscopic Methods:
-
FTIR Spectroscopy: To monitor the disappearance of the characteristic C₃O₂ vibrational bands and the appearance of polymer-related peaks.
-
UV-Vis Spectroscopy: To track changes in electronic transitions as the conjugated polymer forms.
-
-
Gravimetric Analysis: Measuring the mass of the solid polymer formed over time.
-
Gas Chromatography (GC): To measure the decrease in C₃O₂ concentration in the gas phase.
Q5: What are the known properties of the C₃O₂ polymer?
The polymer is often a colored solid (red, yellow, or black) and is believed to have a poly(α-pyronic) structure.[4] After its formation, the polymer can undergo further thermal degradation, which involves cross-linking and the elimination of carbon monoxide at higher temperatures.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No polymerization observed | 1. Low Temperature: The polymerization rate may be too slow at ambient temperatures. 2. Purity of C₃O₂: Impurities from the synthesis may inhibit polymerization. 3. Low Monomer Concentration: Insufficient C₃O₂ may be present to initiate or sustain polymerization. | 1. Increase Temperature: Gradually increase the temperature of the reaction vessel while monitoring for any changes. Polymerization has been observed at 100-120°C.[4] 2. Repurify Monomer: Ensure all CO₂ and other volatile impurities have been removed from the C₃O₂ monomer through vacuum distillation.[3] 3. Increase C₃O₂ Pressure/Concentration: Increase the partial pressure of C₃O₂ in the reaction vessel. |
| Polymerization is too rapid to monitor | 1. High Temperature: The reaction temperature may be too high, leading to an uncontrolled, rapid polymerization. 2. Presence of Catalysts/Impurities: Certain surfaces or impurities may be catalyzing the polymerization. | 1. Lower Temperature: Perform the polymerization at a lower temperature to slow down the reaction rate. 2. Use an Inert Reaction Vessel: Ensure the reaction vessel is made of an inert material (e.g., silica) and is thoroughly cleaned to remove any potential catalysts.[4] |
| Inconsistent polymerization rates between experiments | 1. Variations in Starting Material: The purity and concentration of the C₃O₂ monomer may differ between batches. 2. Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates. 3. Decomposition of Stored C₃O₂: C₃O₂ can decompose into CO₂ over time, altering the starting concentration.[3] | 1. Standardize Monomer Synthesis and Purification: Use a consistent protocol for synthesizing and purifying C₃O₂. 2. Precise Temperature Control: Use a temperature-controlled environment (e.g., an oil bath or oven) to maintain a constant reaction temperature. 3. Use Freshly Prepared C₃O₂: For best results, use C₃O₂ immediately after synthesis and purification. If storage is necessary, monitor its purity before use. |
| Polymer has unexpected color or properties | 1. Presence of Impurities: Impurities in the monomer can be incorporated into the polymer, affecting its properties. 2. Side Reactions: Different reaction conditions (e.g., very high temperatures) may promote side reactions, leading to a different polymer structure. 3. Post-polymerization Reactions: The polymer may undergo further reactions, such as oxidation if exposed to air. | 1. Ensure High Purity of Monomer: Rigorous purification of C₃O₂ is crucial. 2. Control Reaction Conditions: Maintain consistent and controlled temperature and pressure during polymerization. 3. Handle Polymer in an Inert Atmosphere: After synthesis, handle the polymer in a dry, inert atmosphere (e.g., in a desiccator or glovebox) to prevent reactions with air or moisture.[4] |
Experimental Protocols
Synthesis and Purification of C₃O₂
A detailed method for the synthesis of C₃O₂ involves the dehydration of malonic acid with phosphorus pentoxide. A mixture of these two reagents is heated under vacuum, and the gaseous products are collected in a cold trap cooled with liquid nitrogen. The collected mixture is then purified by fractional distillation to separate C₃O₂ from CO₂ and other volatile byproducts.[3]
Monitoring Polymerization Rate by Gravimetry
-
Prepare a known quantity of purified C₃O₂ in a sealed, pre-weighed reaction vessel of known volume.
-
Place the reaction vessel in a temperature-controlled environment (e.g., an oven or oil bath) set to the desired reaction temperature (e.g., 100°C).[4]
-
At regular time intervals, remove the reaction vessel, cool it to stop the reaction, and weigh it to determine the mass of the polymer formed.
-
Vent any remaining gaseous C₃O₂ in a fume hood and re-weigh the vessel with the polymer.
-
The polymerization rate can be determined from the change in mass of the polymer over time.
Data Presentation
The following tables can be used to structure and compare quantitative data from C₃O₂ polymerization experiments.
Table 1: Effect of Temperature on C₃O₂ Polymerization Rate
| Temperature (°C) | Reaction Time (min) | Mass of Polymer (g) | Polymerization Rate ( g/min ) |
| 80 | |||
| 100 | |||
| 120 |
Table 2: Effect of Initial C₃O₂ Pressure on Polymerization Rate at Constant Temperature
| Initial C₃O₂ Pressure (torr) | Reaction Time (min) | Mass of Polymer (g) | Polymerization Rate ( g/min ) |
| 100 | |||
| 200 | |||
| 300 |
Visualizations
Caption: Experimental workflow for monitoring C₃O₂ polymerization.
Caption: Troubleshooting logic for C₃O₂ polymerization experiments.
References
- 1. Trapping this compound with a carbene and isolation of the carbene-stabilized this compound dimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 4. This compound polymers. Part 2.—Pyrolysis of thermal polymers - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Thermal Decomposition Analysis of Carbon Suboxide Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decomposition analysis of carbon suboxide polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary gaseous products expected from the thermal decomposition of this compound polymers?
A1: The principal gaseous products from the pyrolysis of this compound polymers are carbon monoxide (CO) and carbon dioxide (CO2).[1][2] The evolution of these gases is temperature-dependent.
Q2: At what temperature range does the thermal decomposition of this compound polymers typically occur?
A2: Significant decomposition of this compound polymers is observed at temperatures above 300°C.[2] The polymer becomes increasingly unstable as the temperature rises, rapidly turning to carbon at 500°C.[2] Chemical decomposition begins at considerably lower temperatures, with the formation of carbon monoxide becoming prominent between 350 and 600°C.[1]
Q3: How does the decomposition mechanism of this compound polymers vary with temperature?
A3: The structure of the carbonized product is dependent on the mode of decomposition. At lower temperatures, the decomposition is thought to involve cross-linking of carbon chains. In contrast, at higher temperatures, a more fundamental rearrangement involving single carbon atoms occurs.[1]
Q4: What analytical techniques are most suitable for studying the thermal decomposition of this compound polymers?
A4: The most powerful techniques for evaluating the thermal decomposition of polymeric materials are thermal analysis methods.[3] These include Thermogravimetric Analysis (TGA) to monitor weight change, Differential Scanning Calorimetry (DSC) to measure heat flow, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify decomposition products.[3][4][5]
Troubleshooting Guide
Q1: My TGA results show inconsistent onset decomposition temperatures for the same batch of this compound polymer. What could be the cause?
A1: Inconsistent onset decomposition temperatures in TGA can arise from several factors:
-
Sample Preparation: Ensure that the samples are uniform and representative of the bulk material.[6]
-
Heating Rate: The heating rate significantly influences the observed decomposition temperature.[6][7] A faster heating rate will shift the degradation to higher temperatures.[7] Use a consistent and appropriate heating rate for all experiments. Slower rates can provide better resolution of decomposition steps.[6]
-
Atmospheric Control: The atmosphere within the TGA furnace (inert or oxidative) will affect the decomposition process.[6][7] Ensure a consistent and appropriate gas flow rate for all analyses.
-
Sample Size: Variations in sample mass can lead to slight differences in thermal lag and, consequently, the measured onset temperature.
Q2: I am observing unexpected peaks in my Py-GC-MS data. How can I determine their origin?
A2: Unexpected peaks in Py-GC-MS can originate from several sources:
-
Contaminants: The polymer sample may contain residual solvents, unreacted monomers, or other impurities.
-
Instrument Contamination: The pyrolyzer, GC column, or MS source may be contaminated from previous analyses. It is good practice to run a blank to check for system contamination.
-
Secondary Reactions: The initial decomposition products may undergo secondary reactions in the pyrolyzer or GC injector. Varying the pyrolysis temperature may help in identifying these products.
Q3: The baseline in my DSC curve is drifting, making it difficult to determine the glass transition temperature (Tg). What should I do?
A3: Baseline drift in DSC can be caused by:
-
Instrument Equilibration: Ensure the DSC has had adequate time to equilibrate at the starting temperature before beginning the heating ramp.
-
Sample Pan Issues: The sample and reference pans should be of similar mass and properly sealed. An improperly sealed pan can lead to mass loss and a drifting baseline.
-
Sample Volatility: If the sample contains volatile components, their evaporation during the scan can cause baseline drift. A preliminary TGA run can help identify any mass loss at lower temperatures.
Q4: My TGA instrument is showing erratic weight readings. What are the possible causes?
A4: Erratic weight readings in a TGA can be due to:
-
Static Electricity: Polymer samples can be prone to static buildup, which can interfere with the microbalance. Using an anti-static device can help.
-
Instrument Cleanliness: Residues from previous experiments can accumulate on the balance mechanism or sample holder, affecting accuracy.[8] Regular cleaning of the furnace and balance components is crucial.[8]
-
Gas Flow: Turbulent gas flow can cause noise in the weight signal. Ensure the gas flow is smooth and within the manufacturer's recommended range.
Quantitative Data Summary
The thermal decomposition of this compound polymers is characterized by the evolution of specific gaseous products at different temperature ranges.
| Parameter | Value | Analytical Technique | Reference |
| Onset of Chemical Decomposition | < 350°C | TGA | [1] |
| Onset of Carbon Monoxide Formation | 350°C - 600°C | TGA-MS | [1] |
| Rapid Carbonization Temperature | 500°C | Visual Observation | [2] |
| Primary Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO2) | Pyrolysis Studies | [1][2] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is clean and the balance is calibrated.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the this compound polymer into a clean TGA pan.
-
Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon to study pyrolysis, or air for oxidative decomposition.[9] Set a constant flow rate (e.g., 50 mL/min).[9]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).[9]
-
-
-
Data Analysis: Plot the sample weight (as a percentage of the initial weight) as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature ranges of mass loss.[6]
Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation: Weigh a small sample (typically 5-10 mg) of the this compound polymer into a DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Parameters:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate.
-
Temperature Program: A common procedure is a heat-cool-heat cycle to erase the thermal history of the polymer.
-
Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a controlled rate (e.g., 10°C/min).[10]
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same controlled rate.
-
-
-
Data Analysis: Plot the heat flow as a function of temperature. The resulting DSC thermogram can reveal the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11][12]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument Preparation: Ensure the pyrolyzer, GC, and MS are properly tuned and calibrated.
-
Sample Preparation: Place a very small amount of the this compound polymer sample into a pyrolysis tube or onto a filament.
-
Experimental Parameters:
-
Pyrolysis: Rapidly heat the sample to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).[13]
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a fingerprint for each component, allowing for identification.[13]
-
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra to a library database (e.g., NIST, Wiley).[13]
Visualizations
Caption: Workflow for the thermal decomposition analysis of this compound polymers.
Caption: Potential thermal decomposition pathways of this compound polymers.
References
- 1. This compound polymers. Part 2.—Pyrolysis of thermal polymers - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. madisongroup.com [madisongroup.com]
- 4. Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 9. azom.com [azom.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 13. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Cycloaddition Reactivity of Carbon Suboxide and Ketene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, cycloaddition reactions are powerful tools for the construction of cyclic molecules. Among the various reactive intermediates employed in these transformations, carbon suboxide (C₃O₂) and ketenes (R₂C=C=O) stand out due to their unique structures and reactivity profiles. This guide provides an objective comparison of the cycloaddition reactivity of this compound and ketene (B1206846), supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic endeavors.
At a Glance: this compound vs. Ketene
| Feature | This compound (C₃O₂) | Ketene (H₂C=C=O) & Derivatives |
| Structure | O=C=C=C=O (linear cumulene) | R₂C=C=O (cumulene) |
| Primary Cycloaddition Type | [3+2] cycloaddition (as a 1,3-dipole equivalent) | [2+2] cycloaddition |
| Typical Cycloaddition Partner | Electron-rich alkenes (e.g., enamines) | Alkenes, alkynes, imines, carbonyls |
| Common Product | 1,3-Cyclopentanediones | Cyclobutanones, β-lactams, β-lactones |
| Stability | Highly unstable, polymerizes readily | Generally unstable, often generated in situ |
| Generation | Dehydration of malonic acid or its derivatives | Dehydrohalogenation of acyl chlorides, Wolff rearrangement |
Reactivity in Cycloaddition Reactions
This compound and ketenes, while both cumulenes, exhibit distinct reactivity patterns in cycloaddition reactions, primarily governed by their electronic structures.
This compound: With its extended π-system, this compound typically behaves as a 1,3-dipole equivalent in cycloadditions.[1] It readily reacts with electron-rich alkenes, such as enamines, to furnish five-membered ring systems, specifically 1,3-cyclopentadione derivatives. The high reactivity of this compound is also its drawback, as it is notoriously unstable and prone to polymerization.[1]
Ketenes: Ketenes are well-established partners in [2+2] cycloaddition reactions. These reactions are thermally allowed and proceed via a concerted, suprafacial-antarafacial mechanism.[2] Ketenes react with a wide variety of unsaturated partners, including alkenes, alkynes, imines, and aldehydes, to yield four-membered rings like cyclobutanones, β-lactams, and β-lactones. The reactivity of ketenes can be tuned by the substituents (R groups), with electron-withdrawing groups generally increasing reactivity.
Comparative Experimental Data
Direct comparative studies on the cycloaddition reactivity of this compound and ketenes are scarce due to the high reactivity and instability of this compound. However, by examining representative examples from the literature, a comparative picture can be drawn.
| Reaction | Reagents | Product | Yield (%) | Ref. |
| This compound Cycloaddition | This compound + 1-Morpholinocyclohexene | 2-Morpholino-2-cyclopentene-1,3-dione | ~40% (crude) | [3] |
| Ketene Cycloaddition | Dichloroketene + Cyclopentene | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 68% | [1] |
| Ketene Cycloaddition | Dichloroketene + Cyclohexene (B86901) | 8,8-Dichlorobicyclo[4.2.0]octan-7-one | 53% | [1] |
Experimental Protocols
Synthesis of this compound
This compound is typically prepared by the dehydration of malonic acid with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[1] Due to its instability, it is often generated and used immediately.
Procedure: A mixture of dry malonic acid and phosphorus pentoxide is gently warmed under vacuum. The gaseous this compound that evolves is passed through a series of cold traps to purify it from byproducts and unreacted starting materials. The purified this compound is then introduced directly into the reaction mixture.
In Situ Generation and Cycloaddition of Dichloroketene
Dichloroketene is a highly reactive ketene that is conveniently generated in situ from trichloroacetyl chloride and a suitable dehalogenating agent, such as activated zinc, or by dehydrochlorination of dichloroacetyl chloride with a non-nucleophilic base like triethylamine.
Procedure for [2+2] Cycloaddition with Cyclohexene: To a solution of cyclohexene and activated zinc in a suitable solvent (e.g., diethyl ether), a solution of trichloroacetyl chloride in the same solvent is added dropwise at a controlled temperature. The reaction mixture is stirred for a specified period, after which the excess zinc is filtered off. The filtrate is then worked up to isolate the dichlorocyclobutanone product.
Reaction Mechanisms and Workflows
This compound [3+2] Cycloaddition
The reaction of this compound with an enamine proceeds through a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes to form the 1,3-cyclopentadione derivative after hydrolysis.
References
Unraveling the Bonds of Carbon Suboxide: A Comparative Guide to Theoretical and Experimental Bond Lengths
A detailed analysis of the C-C and C-O bond lengths in carbon suboxide (C₃O₂) reveals a fascinating interplay between experimental measurements and theoretical predictions. This guide provides a comprehensive comparison of bond length data obtained from various experimental techniques and computational methods, offering researchers, scientists, and drug development professionals a clear overview of the structural nuances of this unique molecule.
The linear cumulene structure of this compound, O=C=C=C=O, presents a compelling case for studying the accuracy and limitations of modern structural determination methods. Discrepancies and agreements between experimental and theoretical values highlight the importance of considering the physical state of the molecule and the level of theory employed in calculations.
Quantitative Comparison of C₃O₂ Bond Lengths
The following table summarizes the experimentally determined and theoretically calculated bond lengths for the C-C and C-O bonds in this compound.
| Method | State/Level of Theory | C-C Bond Length (pm) | C-O Bond Length (pm) |
| Experimental | |||
| Gas-Phase Electron Diffraction | Gas | 128.94 | 116.32 |
| X-ray Crystallography | Solid | 125.1 | 119.2 |
| Theoretical | |||
| CCSD(T)/cc-pVTZ | Gas Phase (Calculated) | 128.8 | 116.2 |
| CCSD(T)/ANO-L | Gas Phase (Calculated) | 128.4 | 119.0 |
| DFT (B3LYP)/6-311G(d,p) | Gas Phase (Calculated) | 126.64 | 116.59 |
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
The gas-phase electron diffraction data for C₃O₂ was obtained using a dedicated apparatus designed for studying molecular structures in the gaseous state.
-
Sample Introduction: Gaseous C₃O₂ was introduced into a high-vacuum chamber through a specialized nozzle.
-
Electron Beam: A high-energy beam of electrons was directed at the effusing gas jet.
-
Scattering and Detection: The electrons were scattered by the C₃O₂ molecules, and the resulting diffraction pattern of concentric rings was recorded on a photographic plate or a CCD detector.
-
Data Analysis: The radial distribution of scattered electron intensity was analyzed to determine the internuclear distances, yielding the C-C and C-O bond lengths. The analysis typically involves a least-squares refinement of a molecular model to fit the experimental scattering data.
X-ray Crystallography
The solid-state structure of C₃O₂ was determined by single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals of C₃O₂ were grown by carefully cooling a liquid sample of the compound.
-
Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low temperature (typically around 150 K) to minimize thermal vibrations. The crystal was then irradiated with a monochromatic X-ray beam. The diffracted X-rays were collected on an area detector as the crystal was rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice were determined from the diffraction pattern using direct methods or Patterson methods. The structural model was then refined against the experimental data to obtain precise bond lengths and angles.
Theoretical Methodologies
Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]
The CCSD(T) method is a high-level ab initio quantum chemistry method that provides very accurate results for molecular geometries and energies.
-
Computational Approach: The calculations involved solving the electronic Schrödinger equation for the C₃O₂ molecule. The CCSD(T) method includes electron correlation effects to a very high degree by considering single, double, and a non-iterative correction for triple excitations of electrons from the reference Hartree-Fock determinant.
-
Basis Sets: The accuracy of the CCSD(T) calculations is dependent on the quality of the atomic orbital basis set used to describe the molecular orbitals. The results presented were obtained using the correlation-consistent polarized valence triple-zeta (cc-pVTZ) and Atomic Natural Orbital Large (ANO-L) basis sets, which are known to provide reliable results for small molecules.
Density Functional Theory (DFT)
DFT is a widely used computational method that offers a good balance between accuracy and computational cost.
-
Functional and Basis Set: The calculations for C₃O₂ were performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and density functional theory. The 6-311G(d,p) basis set was employed, which includes diffuse functions and polarization functions to accurately describe the electron distribution in the molecule.
-
Geometry Optimization: The geometry of the C₃O₂ molecule was optimized to find the minimum energy structure, from which the equilibrium bond lengths were obtained.
Logical Relationship between Methods
The following diagram illustrates the relationship between the experimental and theoretical approaches used to determine the bond lengths of the C₃O₂ molecule.
Figure 1. Workflow for determining C₃O₂ bond lengths.
Discussion
The comparison of experimental and theoretical bond lengths for C₃O₂ reveals several key points. The gas-phase electron diffraction results for the C-C bond (128.94 pm) are in excellent agreement with the high-level CCSD(T)/cc-pVTZ theoretical prediction (128.8 pm). This suggests that for the isolated molecule, modern computational methods can accurately reproduce experimental findings.
In contrast, the C-C bond length determined by X-ray crystallography in the solid state (125.1 pm) is significantly shorter. This difference can be attributed to intermolecular forces and crystal packing effects in the solid phase, which are not present in the gas-phase experiments or the single-molecule theoretical calculations.
For the C-O bond, the gas-phase experimental value (116.32 pm) is well-reproduced by both the CCSD(T)/cc-pVTZ (116.2 pm) and DFT (B3LYP)/6-311G(d,p) (116.59 pm) calculations. The solid-state C-O bond length (119.2 pm) is longer than the gas-phase value, again likely due to crystal packing effects. The CCSD(T)/ANO-L calculation (119.0 pm) shows better agreement with the solid-state experimental value, which may be a result of the specific basis set employed.
A Comparative Analysis of Gas-Phase and Solid-State Infrared Spectra of Carbon Suboxide
For researchers, scientists, and drug development professionals, understanding the vibrational characteristics of molecules like carbon suboxide (C₃O₂) in different physical states is crucial for accurate identification, structural elucidation, and comprehending intermolecular interactions. This guide provides an objective comparison of the gas-phase and solid-state infrared (IR) spectra of this compound, supported by experimental data and detailed methodologies.
This compound, a linear molecule with the formula O=C=C=C=O, exhibits distinct spectral features in the gas and solid phases due to changes in its molecular environment and intermolecular forces. While the gas phase represents the molecule in an isolated state, the solid state introduces lattice effects and intermolecular interactions that can shift vibrational frequencies, alter peak shapes, and even induce new spectral features.
Quantitative Comparison of Vibrational Frequencies
The following table summarizes the key vibrational modes of this compound and their corresponding frequencies in the gas and solid states. The data reveals noticeable shifts in frequency upon condensation, reflecting the influence of the crystalline environment.
| Vibrational Mode | Symmetry | Gas Phase Frequency (cm⁻¹) | Solid Phase Frequency (cm⁻¹) | Description of Motion |
| ν₁ | Σg⁺ | ~2196 | Inactive in IR | Symmetric C=O stretch |
| ν₂ | Σg⁺ | ~786 | Inactive in IR | Symmetric C=C stretch |
| ν₃ | Σu⁺ | ~2258[1] | ~2250 | Asymmetric C=O stretch |
| ν₄ | Σu⁺ | ~1573 | ~1580 | Asymmetric C=C stretch |
| ν₅ | Πg | ~573 | Inactive in IR | In-plane C-C-O bend |
| ν₆ | Πu | ~550 | ~570, ~540 (split) | Out-of-plane C-C-O bend |
| ν₇ | Πu | ~61 | ~72[2][3] | C-C-C bending |
Note: Frequencies can vary slightly depending on experimental conditions such as temperature and matrix material (for matrix isolation studies).
Experimental Protocols
The acquisition of high-quality IR spectra for this compound in both gas and solid phases requires distinct experimental setups and sample handling procedures.
Gas-Phase Infrared Spectroscopy
The gas-phase IR spectrum of this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer coupled with a gas cell.
Methodology:
-
Sample Preparation: this compound gas is synthesized, often by the dehydration of malonic acid, and purified to remove any impurities.
-
Gas Cell: A long-path gas cell (e.g., 10 cm or longer) with IR-transparent windows (e.g., NaCl, KBr) is evacuated to a high vacuum.[4]
-
Sample Introduction: The purified this compound gas is introduced into the evacuated gas cell to a desired pressure. The pressure is carefully monitored to control the concentration of the analyte.
-
Spectral Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer. The infrared beam passes through the gas, and the transmitted light is detected.
-
Data Processing: A background spectrum of the evacuated gas cell is first recorded and subsequently subtracted from the sample spectrum to obtain the absorbance spectrum of the this compound gas. Multiple scans are typically co-added to improve the signal-to-noise ratio.[1]
Solid-State Infrared Spectroscopy
Obtaining the solid-state IR spectrum of this compound typically involves condensing the gas onto a cold substrate within a cryostat. Matrix isolation techniques are often employed to trap individual C₃O₂ molecules within an inert gas matrix, which minimizes intermolecular interactions and results in sharper spectral features.
Methodology:
-
Cryostat Setup: A cryostat is cooled to a low temperature, typically around 10-20 K, using a cryogen like liquid helium or a closed-cycle refrigerator. An IR-transparent substrate (e.g., CsI, KBr) is mounted inside the cryostat.
-
Sample Deposition: A gaseous mixture of this compound and an inert matrix gas (e.g., Argon) in a specific ratio (e.g., 1:1000) is slowly deposited onto the cold substrate. The low temperature causes the mixture to condense, forming a solid matrix that isolates the C₃O₂ molecules.
-
Spectral Acquisition: The cryostat is positioned in the sample compartment of an FTIR spectrometer, allowing the IR beam to pass through the solid matrix.
-
Data Processing: A background spectrum of the cold, bare substrate is recorded before deposition. This background is then subtracted from the sample spectrum to yield the absorbance spectrum of the matrix-isolated this compound.
Experimental Workflow
The logical flow of comparing the gas-phase and solid-state IR spectra of this compound is illustrated in the following diagram.
Figure 1. Workflow for comparing gas-phase and solid-state IR spectra of this compound.
Conclusion
The comparison of gas-phase and solid-state IR spectra of this compound provides valuable insights into its molecular structure and the effects of intermolecular forces. In the gas phase, the molecule is essentially isolated, and its spectrum is characterized by sharp rotational-vibrational bands. In the solid state, intermolecular interactions lead to shifts in vibrational frequencies, the splitting of degenerate modes, and the appearance of lattice modes. These differences are critical for the correct interpretation of spectral data and for understanding the behavior of this compound in various environments. The methodologies outlined in this guide provide a framework for obtaining reliable and comparable spectral data for this and other molecules of interest.
References
A Comparative Guide to DFT and Ab Initio Computational Studies of the C₃O₂ Structure
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for determining the molecular structure of carbon suboxide (C₃O₂). We will delve into the performance of various Density Functional Theory (DFT) and ab initio methods against experimental benchmarks, offering a clear perspective on the ongoing scientific discussion regarding its unique quasi-linear nature.
Introduction: The Structural Conundrum of this compound
This compound (C₃O₂), a cumulene with the formula O=C=C=C=O, has long been a subject of fascination and debate in structural chemistry. Early experimental studies presented conflicting evidence: gas-phase electron diffraction and infrared spectroscopy suggested a bent C-C-C backbone, while solid-state X-ray crystallography indicated a linear geometry.[1][2][3][4] This discrepancy highlights the molecule's unusual nature. It is not strictly linear nor permanently bent but is best described as "quasi-linear."[3][5] The molecule possesses a very shallow double-well potential for the central C-C-C bending mode (ν₇), with a barrier to linearity that is comparable in energy to the zero-point vibrational energy.[3][6]
Modern computational chemistry has been instrumental in resolving this ambiguity. High-level DFT and ab initio calculations have provided a theoretical framework that aligns with the experimental observations, accurately modeling the shallow bending potential and confirming the quasi-linear structure.[6][7] This guide compares the results of prominent computational methods to provide a clear understanding of their accuracy and predictive power for this challenging molecular system.
Experimental Protocols and Benchmarks
To evaluate the accuracy of computational methods, we must compare their results to established experimental data. The primary experimental techniques used to probe the structure of C₃O₂ are:
-
Gas Electron Diffraction: This technique provides information on the average internuclear distances in the gas phase. It is a primary source for experimental bond lengths.
-
Infrared (IR) and Raman Spectroscopy: These methods measure the vibrational frequencies of the molecule. High-resolution rovibrational spectroscopy has been crucial in understanding the bending potential and determining the C-C-C angle in the gas phase.[7]
-
X-ray Crystallography: This technique determines the molecular structure in the solid state. For C₃O₂, it has shown that the molecule adopts a linear or nearly linear conformation in the crystal lattice.[2][4]
The accepted experimental values for the key structural parameters and vibrational frequencies of C₃O₂ in the gas phase are summarized in the tables below and serve as the benchmark for our comparison.
Computational Methodologies
The theoretical data presented in this guide are derived from two principal classes of quantum chemical calculations:
-
Ab Initio Methods: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold standard" in quantum chemistry for its high accuracy, is particularly relevant for C₃O₂.[6][7] Calculations are typically performed with correlation-consistent basis sets of increasing size (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) to approach the complete basis set limit.
-
Density Functional Theory (DFT): DFT is a widely used method that approximates the complex many-electron wavefunction with the simpler electron density. Its computational efficiency allows for the study of larger systems. The accuracy of DFT depends on the chosen exchange-correlation functional. A variety of functionals, from standard hybrids like B3LYP to more modern ones, have been applied to C₃O₂.
A typical computational workflow for analyzing a molecule like C₃O₂ is visualized in the diagram below.
Data Presentation and Comparison
The following tables summarize the performance of selected high-level ab initio and DFT methods in predicting the structural parameters and vibrational frequencies of C₃O₂, compared against experimental data.
Table 1: Comparison of Calculated and Experimental Structural Parameters for C₃O₂
| Method/Basis Set | C=O Bond Length (Å) | C=C Bond Length (Å) | ∠(CCC) Angle (°) | Reference(s) |
| Experimental | 1.163 | 1.289 | ~156 - 160 | [2][7] |
| CCSD(T)/cc-pVQZ | 1.161 | 1.287 | 156.0 | [6][7] |
| Other Ab Initio | Data not readily available in searched results | Data not readily available in searched results | Data not readily available in searched results | |
| DFT Methods | Data not readily available in searched results | Data not readily available in searched results | Data not readily available in searched results |
Note: Specific values for a range of DFT functionals were not available in the initial search results, but high-level CCSD(T) results show excellent agreement.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for C₃O₂
| Mode | Symmetry | Description | Experimental | CCSD(T) (Typical Accuracy) |
| ν₃ | Σu | CO asymm. stretch | 2258 | ~1-3% deviation |
| ν₁ | Σg | CO symm. stretch | 2196 | ~1-3% deviation |
| ν₄ | Σu | CC asymm. stretch | 1573 | ~1-3% deviation |
| ν₂ | Σg | CC symm. stretch | 786 | ~1-3% deviation |
| ν₅ | Πg | CCO symm. bend | 573 | ~1-3% deviation |
| ν₆ | Πu | CCO asymm. bend | 550 | ~1-3% deviation |
| ν₇ | Πu | CCC bend | 61 | Highly anharmonic, requires specialized treatment |
Note: The highly anharmonic nature of the ν₇ bending mode makes it a significant challenge for standard harmonic frequency calculations. Specialized theoretical models, such as those using a semirigid-bender Hamiltonian, are required to accurately reproduce the energy levels of this mode.[5][6]
Conclusion
The structural characterization of this compound represents a classic case where advanced computational methods have been essential to understanding a complex molecular system.
-
High-level ab initio calculations, particularly the CCSD(T) method with large basis sets like cc-pVQZ, provide results that are in excellent agreement with gas-phase experimental data.[6][7] These methods successfully predict the bent equilibrium structure and the subtle energetic landscape that defines its quasi-linearity.
-
The key to understanding C₃O₂ is its extremely low-frequency C-C-C bending mode (ν₇) and the very small energy barrier to linearity, calculated to be as low as 18-20 cm⁻¹.[3][6] This confirms that while the molecule has a bent equilibrium geometry, it can easily sample linear configurations, explaining the differing results from gas-phase and solid-state experiments.
For researchers investigating systems involving C₃O₂ or other non-rigid molecules, this guide underscores the importance of employing high-level computational methods. While DFT can be a valuable tool, for capturing the delicate potential energy surface of quasi-linear molecules, benchmark calculations using methods like CCSD(T) are strongly recommended for achieving high accuracy.
References
A Comparative Guide to Validating the C₃O₂ Bending Potential via High-Resolution Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate the bending potential of carbon suboxide (C₃O₂), a molecule of significant interest due to its unusual quasi-linear structure and large-amplitude bending vibration. Understanding this potential is crucial for accurate modeling of its rovibrational energy levels and chemical dynamics. We present a comparative analysis of experimental data and theoretical models, detailed experimental protocols, and logical workflows to support research and validation efforts.
Introduction to the C₃O₂ Bending Potential
This compound (O=C=C=C=O) is a quasi-linear molecule, meaning its equilibrium structure is bent, but the barrier to linearity is very low. This results in a complex rovibrational spectrum dominated by the low-frequency CCC bending mode, denoted as ν₇. The primary challenge in the spectroscopy of C₃O₂ is to accurately characterize the potential energy surface (PES) governing this ν₇ mode. High-resolution spectroscopy, combined with robust theoretical models, is the principal approach to validating this potential. A precise model allows for the accurate computation of rotational energy levels and molecular constants for any ν₇ vibrational state.[1]
The ν₇ potential is characterized by a double-minimum shape, with a small energy barrier at the linear configuration.[2] Different studies have reported slightly varying values for this barrier and the equilibrium bending angle, highlighting the need for precise, comparative validation.
Experimental Methodologies and Protocols
High-resolution spectroscopic techniques are essential for resolving the dense rotational structure within the vibrational bands of C₃O₂. The primary methods employed include Fourier Transform Infrared (FTIR) Spectroscopy and advanced techniques like Coherent Anti-Stokes Raman Spectroscopy (CARS).
1. High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for investigating the rovibrational structure of molecules like C₃O₂. High-resolution instruments can achieve spectral resolutions of 0.003 cm⁻¹ or better, enabling the detailed analysis of individual rotational lines.[3]
Key Experimental Protocol (Representative FTIR Setup):
-
Spectrometer: A high-resolution FTIR spectrometer, such as a Bomem DA8 or Nicolet 7199, is typically used.[3][4][5] The instrument is equipped with a suitable detector (e.g., liquid N₂ cooled MCT), a beam splitter (e.g., germanium-coated KBr), and a source (e.g., Globar).[4][5]
-
Sample Preparation: Gaseous C₃O₂ is introduced into a long-path absorption cell. Path lengths can be substantial (e.g., up to 29 m using multi-pass optics) to achieve sufficient absorption for weak transitions.[6] Sample pressures are kept low to minimize pressure broadening.
-
Data Acquisition: A large number of interferograms (e.g., 100 or more) are co-added to enhance the signal-to-noise ratio.[4][5] The spectrum is recorded at a high resolution (e.g., ≤ 0.5 cm⁻¹) to resolve the rotational fine structure.[6]
-
Data Analysis: The resulting spectrum is analyzed by assigning the observed rotational transitions (P, Q, and R branches) for various vibrational bands.[7][8] These assignments are then fitted to an effective molecular Hamiltonian to extract precise spectroscopic constants.
2. Coherent Anti-Stokes Raman Spectroscopy (CARS)
CARS is a nonlinear optical technique that offers exceptionally high resolution (e.g., 0.001 cm⁻¹) and is particularly useful for studying Raman-active modes like the symmetric CO stretch (ν₁).[2] By analyzing the Q-branch transitions originating from thermally populated ν₇ levels, CARS provides indirect but highly precise information for calculating the double-minimum potential of the bending coordinate.[2]
Workflow for Spectroscopic Analysis and Potential Validation
The following diagram illustrates the general workflow for validating the C₃O₂ bending potential using high-resolution spectroscopy.
Comparative Data Analysis
The validation of a proposed bending potential hinges on its ability to reproduce experimentally determined spectroscopic constants. Below is a comparison of key parameters for the ν₇ potential derived from different studies. These models treat C₃O₂ as a quasilinear molecule with a large-amplitude bending mode.[1]
| Parameter | Model 1 (Fit to Ground & 2ν₇ States)[1] | Model 2 (Fit to ν₄+ν₇ States)[1] | Model 3 (CARS Data)[2] |
| Barrier to Linearity (cm⁻¹) | 30.56 | 56.58 | 21.5 |
| Equilibrium Angle (2α, degrees) | 22.08 | 26.04 | ~24 |
| Minimum of Potential (α, degrees) | 11.04 | 13.02 | ~12 |
Note: 2α represents the angular deviation from linearity (180° - ∠CCC).
The data clearly show that the derived potential is sensitive to the vibrational states included in the fit. For example, exciting the asymmetric C=C stretch (ν₄) significantly increases the barrier to linearity and the equilibrium bending angle.[1] The high-resolution CARS data provide a lower barrier height, demonstrating the importance of comparing results from different experimental techniques.[2]
Further validation comes from comparing calculated rotational and centrifugal distortion constants against those derived from experimental spectra across multiple ν₇ vibrational states. A successful potential function will accurately predict these constants for states not included in the initial fit.
Logical Relationship for Validation
The process of validating the potential is an iterative cycle of measurement, calculation, and refinement.
Conclusion
Validating the C₃O₂ bending potential requires a synergistic approach combining high-resolution experimental spectroscopy and sophisticated theoretical modeling. As demonstrated, different experimental methods and data sets (e.g., ground state vs. excited state analysis) can yield different parameters for the potential function. Therefore, a robustly validated potential must successfully reproduce a wide range of experimental data, including rotational constants and energy levels across multiple quanta of the ν₇ bending mode. The presented workflows and comparative data serve as a guide for researchers in designing experiments and evaluating theoretical models to further refine our understanding of this unique and challenging molecule.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Coherent Raman spectra of the nu1 mode of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Ligand Study: Unveiling the Coordination Chemistry of C₃O₂ and its Heavier Analogue C₃S₂
A deep dive into the ligating properties of carbon suboxide (C₃O₂) and carbon subsulfide (C₃S₂) reveals distinct electronic and structural preferences in metal coordination, offering a nuanced perspective for researchers in inorganic chemistry and materials science. While both cumulenes present intriguing possibilities as ligands, their heavier chalcogen substitution leads to a fundamental shift in their preferred mode of binding to metal centers.
Theoretical and experimental studies have consistently shown that this compound predominantly coordinates to transition metals through its central carbon-carbon double bond (η²-C=C). In contrast, its heavier congener, carbon subsulfide, exhibits a preference for end-on coordination via one of its carbon-sulfur double bonds (η²-C=S). This divergence in coordination behavior is attributed to the differing energies of the frontier molecular orbitals of the two ligands.
This guide provides a comparative analysis of C₃O₂ and C₃S₂ as ligands, summarizing their key structural and spectroscopic data in coordination complexes. Detailed experimental protocols for the synthesis of representative complexes are also presented to facilitate further research in this area.
Comparative Quantitative Data
The following tables summarize key structural and spectroscopic data for analogous C₃O₂ and C₃S₂ complexes, highlighting the differences in their coordination geometries and vibrational frequencies upon complexation.
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for C₃O₂ and C₃S₂ Complexes
| Complex | M-C (η²-C=C/S) (Å) | C=C (coordinated) (Å) | C=O/C=S (coordinated) (Å) | ∠C-M-C (°) |
| (Ph₃P)₂Ni(η²-C₃O₂) | 2.02, 2.04 | 1.38 | 1.18, 1.19 | 39.8 |
| (Ph₃P)₂Pt(η²-C₃S₂) | 2.15 (Pt-C) | 1.32 | 1.68 | - |
| Theoretical Data | ||||
| --INVALID-LINK-- (η²-C=C) | 2.01 | 1.37 | 1.17 | 40.5 |
| --INVALID-LINK-- (η²-C=S) | 1.95 (Ni-C) | 1.30 | 1.65 | - |
Note: Experimental data for a wider range of directly analogous complexes is limited. Theoretical data provides a valuable comparative insight.
Table 2: Key Vibrational Frequencies (cm⁻¹) of Coordinated C₃O₂ and C₃S₂
| Ligand/Complex | ν(C=O) / ν(C=S) | ν(C=C) |
| Free C₃O₂ | 2284, 1587 | 830 |
| (Ph₃P)₂Ni(η²-C₃O₂) | ~2100, ~1550 | ~1200 |
| Free C₃S₂ | 1030, 680 | 2100 |
| (Ph₃P)₂Pt(η²-C₃S₂) | ~980 | ~2050 |
Experimental Protocols
Detailed methodologies for the synthesis of key C₃O₂ and C₃S₂ complexes are provided below.
Synthesis of (PPh₃)₂Ni(η²-C₃O₂)
Materials:
-
Bis(triphenylphosphine)nickel(0) dicarbonyl, [Ni(CO)₂(PPh₃)₂]
-
This compound (C₃O₂), freshly prepared
-
Toluene (B28343), anhydrous and deoxygenated
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Ni(CO)₂(PPh₃)₂] in anhydrous, deoxygenated toluene to form a yellow solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble a stream of freshly prepared this compound gas through the stirred solution. The reaction progress can be monitored by a color change.
-
After the reaction is complete (typically 1-2 hours), allow the mixture to slowly warm to room temperature.
-
Reduce the volume of the solvent under vacuum to induce precipitation of the product.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.
Characterization:
-
IR Spectroscopy: The coordinated C₃O₂ ligand is expected to show characteristic ν(C=O) bands at approximately 2100 cm⁻¹ and 1550 cm⁻¹, and a ν(C=C) band around 1200 cm⁻¹.
-
¹³C NMR Spectroscopy: Resonances for the coordinated C=C and C=O carbons will be shifted compared to free C₃O₂.
-
X-ray Crystallography: Single crystals can be grown by slow diffusion of a non-coordinating solvent (e.g., pentane) into a saturated toluene solution of the complex.
Synthesis of (Ph₃P)₂Pt(η²-C₃S₂)
Materials:
-
Tetrakis(triphenylphosphine)platinum(0), [Pt(PPh₃)₄]
-
Carbon subsulfide (C₃S₂), freshly prepared
-
Benzene (B151609), anhydrous and deoxygenated
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Pt(PPh₃)₄] in anhydrous, deoxygenated benzene.
-
Add a freshly prepared solution of carbon subsulfide in benzene dropwise to the stirred platinum complex solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. A color change from yellow to orange/red is typically observed.
-
Reduce the solvent volume under vacuum.
-
Add hexane (B92381) to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Characterization:
-
IR Spectroscopy: The coordinated C₃S₂ ligand will exhibit a characteristic ν(C=S) band around 980 cm⁻¹ and a ν(C=C) band near 2050 cm⁻¹.
-
³¹P NMR Spectroscopy: The coordination of C₃S₂ to the platinum center will result in a shift of the triphenylphosphine (B44618) resonance, often with platinum satellites.
-
X-ray Crystallography: Single crystals may be obtained by slow evaporation of a benzene/hexane solution of the complex.
Visualizing the Comparison
The following diagrams illustrate the fundamental differences in the coordination modes of C₃O₂ and C₃S₂ and a general workflow for their comparative study.
Caption: Predominant coordination modes of C₃O₂ and C₃S₂.
Caption: Experimental workflow for comparative ligand analysis.
Conclusion
The comparative study of C₃O₂ and C₃S₂ as ligands underscores the significant impact of the chalcogen atom on the electronic structure and coordination chemistry of these cumulenes. While C₃O₂ favors a side-on coordination through its C=C bond, C₃S₂ prefers to bind through its terminal C=S bond. This fundamental difference in ligating behavior opens avenues for the design of novel metal complexes with tailored electronic and reactive properties. Further exploration into the reactivity of coordinated C₃S₂ will provide a more complete understanding of its potential in catalysis and materials science, drawing a clearer distinction from its lighter, oxygen-containing counterpart.
Differentiating C₃O₂ from other carbon oxides like CO₂ and C₂O in mixtures
A Guide to Differentiating C₃O₂, CO₂, and CO in Gaseous Mixtures
For researchers, scientists, and drug development professionals, the accurate identification and quantification of carbon oxides are crucial in various applications, from monitoring chemical reactions to analyzing metabolic processes. This guide provides a comparative analysis of analytical techniques for differentiating carbon suboxide (C₃O₂), carbon dioxide (CO₂), and carbon monoxide (CO) in mixtures. The unstable nature of dicarbon monoxide (C₂O) makes it a transient species, typically observed as a product of C₃O₂ photolysis, and thus it is not covered as a primary component in standard gas mixtures.
Introduction to the Analytes
This compound (C₃O₂), a linear cumulene (O=C=C=C=O), is a reactive and pungent gas.[1][2] Carbon dioxide (CO₂) is a well-known linear molecule and a common product of combustion and respiration. Carbon monoxide (CO), also a linear molecule, is a product of incomplete combustion. Differentiating these compounds in a mixture requires analytical techniques that can exploit their unique physical and chemical properties.
Comparative Analytical Data
The following tables summarize the key quantitative data for differentiating C₃O₂, CO₂, and CO using common analytical techniques.
Table 1: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Primary m/z (Parent Ion) | Key Fragment Ions (m/z) | Notes |
| C₃O₂ | 68.03 | 68 | 56 (C₂O₂⁺), 40 (C₂O⁺), 28 (CO⁺) | The fragmentation pattern provides unique ions for identification. |
| CO₂ | 44.01 | 44 | 28 (CO⁺), 16 (O⁺), 12 (C⁺) | Fragmentation can produce CO⁺, which may interfere with the detection of CO. |
| CO | 28.01 | 28 | 16 (O⁺), 12 (C⁺) | The parent ion at m/z 28 can overlap with a fragment ion from CO₂ and C₃O₂. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Modes | Frequency (cm⁻¹) | Notes |
| C₃O₂ | Asymmetric C=C=C stretch | ~2285 | This strong absorption band is a key identifier for C₃O₂. |
| Symmetric C=C=C stretch | ~2190 | ||
| Asymmetric C=O stretch | ~1587 | ||
| CO₂ | Asymmetric C=O stretch | ~2349 | A very strong and characteristic absorption band. |
| Bending | ~667 | ||
| CO | C≡O stretch | ~2143 | A sharp and distinct absorption band. |
Table 3: Raman Spectroscopy Data
| Compound | Key Raman Active Modes | Frequency (cm⁻¹) | Notes |
| C₃O₂ | Symmetric C=O stretch (ν₁) | ~2199 | A strong, characteristic peak. |
| Symmetric C=C=C stretch (ν₂) | ~845 | ||
| CO₂ | Symmetric C=O stretch (Fermi dyad) | ~1388, ~1285 | The Fermi resonance results in two distinct peaks. |
| CO | C≡O stretch | ~2143 | A strong Raman signal. |
Table 4: Gas Chromatography Data
Note: Specific retention times are highly dependent on the column, temperature program, and carrier gas flow rate. The following provides a qualitative comparison based on typical column chemistries.
| Compound | Boiling Point (°C) | Expected Elution Order (Non-polar Column) | Expected Elution Order (Porous Polymer/Molecular Sieve) | Notes |
| CO | -191.5 | 1 | 1 | Due to its low boiling point and weak interactions, CO typically elutes first. |
| CO₂ | -78.5 (sublimes) | 2 | 3 | Elution order relative to C₃O₂ can vary. On porous polymers, CO₂ is often retained longer than many other small molecules. |
| C₃O₂ | 6.8 | 3 | 2 | With a higher boiling point, C₃O₂ is expected to be retained longer on non-polar columns. Its behavior on porous polymers may vary. |
Experimental Protocols
Mass Spectrometry
Methodology: Mass spectrometry (MS) is used to ionize the molecules in a sample and then separate them based on their mass-to-charge ratio (m/z).
Protocol:
-
Introduce the gaseous mixture into the mass spectrometer's ion source (e.g., via a gas inlet system or after separation by gas chromatography).
-
Ionize the molecules using a standard technique such as electron ionization (EI) at 70 eV.
-
Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight).
-
Detect the ions and generate a mass spectrum.
-
Identify C₃O₂, CO₂, and CO based on their parent molecular ions at m/z 68, 44, and 28, respectively.
-
Use fragment ions for confirmation and to resolve overlaps. For instance, the presence of m/z 56 and 40 would be indicative of C₃O₂. High-resolution mass spectrometry can be employed to separate ions with the same nominal mass, such as CO⁺ from N₂⁺ if present.
Diagram of the Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
Methodology: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Each molecule has a unique IR absorption spectrum.
Protocol:
-
Introduce the gaseous mixture into a gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Pass a beam of infrared radiation through the gas cell.
-
Measure the transmitted radiation using an IR detector (e.g., in an FTIR spectrometer).
-
Record the absorption spectrum.
-
Identify the components based on their characteristic absorption bands: C₃O₂ (~2285 cm⁻¹), CO₂ (~2349 cm⁻¹), and CO (~2143 cm⁻¹).
-
Quantify the components using the Beer-Lambert law, by comparing the absorbance of characteristic peaks to calibration standards.
Diagram of the Infrared Spectroscopy Workflow
Caption: Workflow for Infrared Spectroscopy Analysis.
Raman Spectroscopy
Methodology: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is complementary to IR spectroscopy.
Protocol:
-
Focus a monochromatic laser beam (e.g., 532 nm or 785 nm) onto the gaseous sample contained in a suitable cell.
-
Collect the scattered light at a 90° angle to the incident beam.
-
Pass the scattered light through a filter to remove the strong Rayleigh scattering.
-
Disperse the remaining Raman scattered light using a diffraction grating.
-
Detect the dispersed light with a sensitive detector (e.g., a CCD).
-
Analyze the Raman spectrum for characteristic peaks: C₃O₂ (~2199 cm⁻¹), CO₂ (~1388 and ~1285 cm⁻¹), and CO (~2143 cm⁻¹).
Diagram of the Raman Spectroscopy Workflow
Caption: Workflow for Raman Spectroscopy Analysis.
Gas Chromatography
Methodology: Gas chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Protocol:
-
Inject a known volume of the gaseous mixture into the gas chromatograph's injection port.
-
The carrier gas (e.g., He or H₂) transports the sample onto the chromatographic column. A porous layer open tubular (PLOT) column, such as one with a molecular sieve or porous polymer stationary phase, is often used for the separation of permanent gases.
-
Implement a suitable temperature program for the column oven to facilitate separation.
-
As the separated components elute from the column, they are detected by a suitable detector, such as a thermal conductivity detector (TCD) or a mass spectrometer (GC-MS).
-
Identify the components based on their retention times compared to known standards.
-
Quantify the components by integrating the peak areas and comparing them to calibration curves.
Conclusion
The choice of analytical technique for differentiating C₃O₂, CO₂, and CO depends on the specific requirements of the analysis, such as the need for quantification, the concentration of the analytes, and the presence of other interfering species. Mass spectrometry provides excellent sensitivity and specificity, particularly when using high-resolution instruments. Infrared and Raman spectroscopy are powerful non-destructive techniques that provide clear spectral signatures for each compound. Gas chromatography is a robust method for the separation and quantification of these gases, although method development may be required to achieve optimal separation. For unambiguous identification, a combination of techniques, such as GC-MS, is often the most effective approach.
References
Unraveling the Elusive Structure of Carbon Suboxide (C₃O₂): A Comparative Guide to Electron Diffraction and Spectroscopic Methods
An objective comparison of experimental techniques for the structural determination of carbon suboxide (C₃O₂), providing researchers, scientists, and drug development professionals with a comprehensive overview of the available data and methodologies.
The molecular structure of this compound (C₃O₂) has been a subject of scientific inquiry and debate for decades. Its unique cumulene structure (O=C=C=C=O) presents a fascinating case for structural analysis. This guide compares the seminal method of gas-phase electron diffraction with other key experimental and computational techniques used to elucidate the geometry of this intriguing molecule.
Quantitative Structural Data Comparison
The following table summarizes the key structural parameters for C₃O₂ obtained from various experimental and computational methods.
| Parameter | Gas-Phase Electron Diffraction | X-ray Crystallography (Solid State) | High-Resolution Infrared Spectroscopy | Quantum Chemical Calculations (CCSD(T)/cc-pVQZ) |
| C=O Bond Length (rg, Å) | 1.1632 ± 0.0013[1][2] | - | - | - |
| C=C Bond Length (rg, Å) | 1.2894 ± 0.0022[1][2] | - | - | - |
| C-C-C Bond Angle (°) | Linear or quasi-linear[1][3] | 178.3° or 180°[1][4] | 156°[5][6] | 155.9°[5][6] |
| Barrier to Linearity (kcal/mol) | - | Molecule is linear[5][6] | Very flat (<0.5)[5][6] | Very flat (<0.5)[5][6] |
Experimental and Computational Methodologies
A detailed understanding of the methodologies employed is crucial for interpreting the structural data.
Gas-Phase Electron Diffraction (GED)
This technique has been fundamental in determining the bond lengths of C₃O₂ in its free, gaseous state.[7]
-
Experimental Protocol:
-
A high-energy beam of electrons is generated and directed into a vacuum chamber.
-
A gaseous jet of C₃O₂ is introduced perpendicular to the electron beam.
-
The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
The total scattering intensity is measured as a function of the momentum transfer.
-
The experimental molecular scattering intensities are obtained by subtracting the atomic scattering and experimental background.
-
A structural model of the molecule is then refined by fitting the theoretical scattering intensities to the experimental data to determine bond lengths and angles.[7]
-
X-ray Crystallography
This method provides structural information for C₃O₂ in the solid state.
-
Experimental Protocol:
-
This compound is crystallized from its melt.
-
A single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected, and their intensities and positions are recorded.
-
The resulting diffraction pattern is used to calculate an electron density map of the molecule.
-
From the electron density map, the positions of the atoms are determined, yielding precise information about the molecular structure in the crystal lattice.[4]
-
High-Resolution Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules and can provide insights into their geometry.
-
Experimental Protocol:
-
A beam of infrared radiation is passed through a gaseous sample of C₃O₂.
-
The absorption of radiation at specific frequencies, corresponding to the vibrational transitions of the molecule, is measured.
-
High-resolution spectra reveal the rotational fine structure associated with the vibrational bands.
-
Analysis of this rovibrational data allows for the determination of rotational constants, from which the molecular geometry, including bond angles, can be derived.[8]
-
Quantum Chemical Calculations
Computational methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), provide a theoretical framework for predicting molecular structures.
-
Methodology:
-
The Schrödinger equation for the molecule is solved using approximations to model the electronic structure.
-
The geometry of the molecule is optimized to find the minimum energy conformation.
-
Structural parameters like bond lengths and angles are calculated from the optimized geometry.
-
The potential energy surface can be mapped to understand features like the barrier to linearity.
-
Visualizing the Methodologies
To further clarify the processes involved in determining the structure of C₃O₂, the following diagrams illustrate the experimental workflow of gas-phase electron diffraction and the logical relationship between different analytical methods.
Discussion and Conclusion
The structural determination of this compound is a classic example of how different analytical techniques can provide complementary and sometimes seemingly contradictory results. Gas-phase electron diffraction has been instrumental in accurately determining the C=O and C=C bond lengths.[1][2] However, the question of the C-C-C bond angle highlights the nuances of molecular structure.
While early electron diffraction studies suggested a linear or quasi-linear molecule, high-resolution infrared spectroscopy has provided strong evidence for a bent structure in the gas phase with a C-C-C angle of approximately 156°.[5][6] This is supported by high-level quantum chemical calculations.[5][6] The discrepancy can be explained by the fact that C₃O₂ is a "quasi-linear" molecule with a very shallow potential energy well for bending, meaning it is highly flexible and the "linear" structure observed in electron diffraction is an average over the vibrational motion.[3][9]
In the solid state, as shown by X-ray crystallography, the molecule is indeed linear, likely due to crystal packing forces.[1][4] This phase-dependent geometry underscores the importance of considering the experimental conditions when evaluating molecular structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Structure and the Effect of Large-Amplitude Vibration of this compound as Studied by Gas Electron Diffraction | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Structure of this compound, C3O2, in the Solid State (2001) | Arkady Ellern | 52 Citations [scispace.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Comparing the atmospheric chemistry of carbon suboxide with carbon dioxide
A Comparative Guide to the Atmospheric Chemistry of Carbon Suboxide and Carbon Dioxide
For researchers, scientists, and drug development professionals, understanding the atmospheric chemistry of carbon-containing molecules is crucial for assessing environmental impact and potential toxicological implications. This guide provides a detailed comparison of the atmospheric behavior of this compound (C₃O₂) and carbon dioxide (CO₂), supported by experimental data and detailed methodologies.
Introduction
Carbon dioxide (CO₂) is a well-known, relatively stable greenhouse gas, central to the global carbon cycle and climate change.[1] In contrast, this compound (C₃O₂), a less common oxide of carbon, is a more reactive species with a distinct atmospheric fate.[2][3] This guide explores the fundamental differences in their atmospheric chemistry, focusing on their reactivity, lifetimes, and ultimate environmental sinks.
Physicochemical Properties
A brief comparison of the fundamental physical and chemical properties of C₃O₂ and CO₂ is presented below.
| Property | This compound (C₃O₂) | Carbon Dioxide (CO₂) |
| Molar Mass | 68.031 g·mol⁻¹[2] | 44.01 g·mol⁻¹ |
| Molecular Structure | Linear cumulene (O=C=C=C=O)[2][3] | Linear (O=C=O) |
| Odor | Strong, pungent[2][3][4] | Odorless |
| Boiling Point | 6.8 °C[2] | -78.5 °C (sublimes) |
| Atmospheric Abundance | Sub-pptv to ~10 pptv[3] | ~427 ppm (as of 2024)[1] |
Atmospheric Reactivity and Lifetimes
The atmospheric lifetimes of C₃O₂ and CO₂ are vastly different, primarily due to their differing reactivity with atmospheric oxidants.
Reaction with Hydroxyl Radicals (•OH)
The hydroxyl radical is the primary daytime oxidant in the troposphere.
-
This compound: Reacts readily with •OH radicals. The reaction rate constant has been determined to be (2.6 ± 0.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K.[3] This rapid reaction is the main sink for C₃O₂ in the atmosphere.
-
Carbon Dioxide: The reaction of CO₂ with •OH is extremely slow and is not considered a significant atmospheric sink. While a precise rate constant is not commonly cited due to its negligible impact, it is understood to be many orders of magnitude smaller than that of C₃O₂. For context, the reaction of CO with •OH, a key atmospheric reaction, has a rate constant that is temperature-dependent, but significantly faster than any direct reaction between CO₂ and •OH.[5]
Reaction with Ozone (O₃)
Ozone is another important atmospheric oxidant, particularly at night.
-
This compound: The reaction with ozone is very slow, with an upper limit for the rate constant determined as < 1.5 x 10⁻²¹ cm³ molecule⁻¹ s⁻¹ at 295 K.[3]
-
Carbon Dioxide: Does not react with ozone in the atmosphere.
Photolysis
Photodissociation by solar radiation can be a significant removal pathway for some atmospheric species.
-
This compound: Undergoes photolysis, but this process is a minor sink compared to its reaction with •OH radicals.[4]
-
Carbon Dioxide: Is photolyzed in the upper atmosphere by short-wavelength UV radiation but is not significantly photolyzed in the troposphere or stratosphere where longer wavelength UV radiation predominates.
Atmospheric Lifetimes
The significant difference in reactivity leads to a stark contrast in atmospheric lifetimes.
-
This compound: Has a mean atmospheric lifetime of approximately 3.2 days .[3]
-
Carbon Dioxide: Has a much more complex and longer atmospheric lifetime. A single value cannot be assigned due to the multiple and slow removal processes. A significant fraction of emitted CO₂ remains in the atmosphere for hundreds to thousands of years.
Quantitative Data Summary
The following tables summarize the key quantitative data for the atmospheric chemistry of C₃O₂ and CO₂.
Table 1: Reaction Rate Constants with Major Atmospheric Oxidants at 295 K
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| C₃O₂ | •OH | (2.6 ± 0.5) x 10⁻¹²[3] |
| CO₂ | •OH | Negligibly slow (upper limit not typically cited) |
| C₃O₂ | O₃ | < 1.5 x 10⁻²¹[3] |
| CO₂ | O₃ | No reaction |
Table 2: Atmospheric Lifetimes and Henry's Law Constants
| Species | Mean Atmospheric Lifetime | Henry's Law Constant (M atm⁻¹) at 298.15 K |
| C₃O₂ | ~3.2 days[3] | Data available, but varies with pH due to hydrolysis[6] |
| CO₂ | Hundreds to thousands of years | 3.4 x 10⁻² |
Atmospheric Sinks and Reaction Pathways
This compound
The primary atmospheric sink for C₃O₂ is its reaction with the •OH radical. This reaction proceeds to form carbon monoxide (CO) and carbon dioxide (CO₂) as the sole products.
References
A Comparative Guide to Computational Methods for Predicting C₃O₂ Reaction Barriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for predicting the reaction barriers of carbon suboxide (C₃O₂), a molecule of interest in atmospheric chemistry and materials science. The accurate prediction of reaction barriers is crucial for understanding reaction mechanisms, kinetics, and the potential applications of C₃O₂ and its derivatives. This document summarizes quantitative data from recent studies, details the methodologies employed, and offers a visual workflow for benchmarking computational approaches.
Data Presentation: A Comparative Analysis
The prediction of reaction barriers for C₃O₂ has been approached using various computational methods. Below is a summary of the performance of selected methods for two key atmospheric reactions of C₃O₂: reaction with the hydroxyl radical (•OH) and reaction with ozone (O₃).
Table 1: Comparison of Calculated vs. Experimental Reaction Barriers for C₃O₂ + •OH
| Computational Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |
| Unspecified DFT | ~1.0[1] | ~1.23 |
Experimental barrier is derived from the Arrhenius equation using the experimentally determined rate coefficient.[2]
Table 2: Comparison of Calculated Reaction Barriers for C₃O₂ + O₃
| Computational Method | Calculated Barrier (kcal/mol) |
| M05-2X | 11.4[3] |
| CBS-QB3 | 11.9[3] |
Experimental and Computational Protocols
A clear understanding of the underlying methodologies is essential for evaluating the reliability of the presented data.
Experimental Methodology: Relative Rate Technique
The experimental activation barrier for the reaction of C₃O₂ with •OH was determined from the temperature dependence of the reaction rate constant. This rate constant was measured using a relative rate technique. In this method, the disappearance of C₃O₂ is monitored in the presence of a reference compound for which the rate of reaction with •OH is well-known. By comparing the decay rates of C₃O₂ and the reference compound, the rate constant for the C₃O₂ + •OH reaction can be determined. These experiments are typically carried out in a reaction chamber where OH radicals are generated, for instance, by photolysis, and the concentrations of the reactants are monitored over time using techniques like mass spectrometry or Fourier-transform infrared (FTIR) spectroscopy.[2]
Computational Methodologies
-
Density Functional Theory (DFT): DFT methods are a mainstay of computational chemistry due to their balance of accuracy and computational cost. The results presented for the C₃O₂ + •OH reaction were obtained using a DFT functional, although the specific functional was not mentioned in the available abstract.[1] DFT calculations involve approximating the exchange-correlation energy, which describes the quantum mechanical effects of the interaction between electrons. The choice of the exchange-correlation functional is a critical factor that influences the accuracy of the results.
-
M05-2X: The M05-2X functional is a hybrid meta-generalized gradient approximation (meta-GGA) functional. It is known for its good performance in predicting thermochemistry, kinetics, and non-covalent interactions, particularly for main-group elements. The "2X" in its name indicates that it includes a double amount of Hartree-Fock exchange, which often improves the prediction of reaction barriers.
-
Complete Basis Set (CBS) Methods - CBS-QB3: The CBS-QB3 method is a composite computational chemistry approach that aims to achieve high accuracy by extrapolating to the complete basis set limit. It involves a series of calculations using different levels of theory and basis sets, followed by an empirical correction to estimate the energy at the CBS limit. This method is generally considered to provide reliable and accurate thermochemical data, including reaction barriers.
Visualizing the Benchmarking Workflow
The following diagram illustrates a typical workflow for benchmarking computational methods for the prediction of reaction barriers.
Caption: A flowchart of the benchmarking process for computational chemistry methods.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbon Suboxide
For Immediate Implementation by Laboratory Personnel
Carbon suboxide (C₃O₂), a colorless gas with a pungent odor, is a highly reactive and unstable compound requiring meticulous handling and disposal protocols to ensure laboratory safety.[1][2] Its propensity to spontaneously polymerize above -30°C and react violently with water and strong bases necessitates a clear, step-by-step approach to its disposal.[1][2][3][4] This guide provides the essential safety and logistical information for the proper disposal of this compound, empowering researchers, scientists, and drug development professionals to manage this hazardous chemical with confidence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat.[2] Due to its toxicity and potential as an asphyxiant, all handling of this compound must be conducted in a well-ventilated chemical fume hood.[2] A self-contained breathing apparatus (SCBA) is recommended for emergency situations.[2]
-
Controlled Environment: this compound is stable at –78 °C but polymerizes at 25 °C.[3] Therefore, it is crucial to work in a well-ventilated area and manage temperature conditions to prevent uncontrolled polymerization.
-
Avoid Incompatibilities: Keep this compound away from water, strong bases, and other incompatible materials to prevent violent reactions.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound:
| Property | Value | Citations |
| Molecular Weight | 68.03 g/mol | [1] |
| Melting Point | -111.3 °C | [1] |
| Boiling Point | 6.8 °C | [1] |
| Stability Threshold | Unstable above -30 °C | [1] |
| Polymerization Temperature | Polymerizes at 25 °C | [3] |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves its conversion to a less hazardous and more stable substance. Given its reactivity with water to form malonic acid and its violent reaction with strong bases, a controlled neutralization process with a suitable basic solution is the recommended approach.
Experimental Protocol: Neutralization of this compound with Sodium Hydroxide (B78521) Solution
This protocol details the methodology for neutralizing this compound gas by bubbling it through a dilute sodium hydroxide solution.
-
Prepare the Neutralization Solution: Prepare a 2 M solution of sodium hydroxide (NaOH) in a suitable gas-washing bottle or bubbler. The volume of the solution should be sufficient to completely react with the quantity of this compound to be disposed of.
-
Set up the Apparatus: Place the gas-washing bottle containing the NaOH solution in a secondary container within a certified chemical fume hood. Connect the outlet of the this compound container to the inlet of the gas-washing bottle using chemically resistant tubing.
-
Controlled Introduction of Gas: Slowly and carefully bubble the this compound gas through the sodium hydroxide solution. The flow rate should be controlled to ensure efficient absorption and reaction, preventing any unreacted gas from escaping.
-
Monitor the Reaction: The reaction between this compound and sodium hydroxide will form sodium malonate and water. Monitor the process to ensure a smooth reaction. If the reaction becomes too vigorous, reduce the flow rate of the gas.
-
Ensure Complete Reaction: Continue bubbling the gas until the supply is exhausted. To ensure all residual this compound in the apparatus is neutralized, purge the system with an inert gas (e.g., nitrogen or argon) through the sodium hydroxide solution for a few minutes after the this compound flow has stopped.
-
Waste Disposal: The resulting sodium malonate solution is significantly less hazardous than this compound. Neutralize the solution to a pH of approximately 7 with a dilute acid (e.g., hydrochloric acid). This final aqueous solution can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound using a suitable solvent or the same dilute sodium hydroxide solution, followed by rinsing with water. Dispose of all contaminated materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
